Cholestan-3-one
描述
属性
分子式 |
C27H46O |
|---|---|
分子量 |
386.7 g/mol |
IUPAC 名称 |
10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3 |
InChI 键 |
PESKGJQREUXSRR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Natural Occurrence of 5α-Cholestan-3-one in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
5α-cholestan-3-one, a C27 steroid and a metabolite of cholesterol, is an endogenous compound found in mammals. It is formed through the action of the enzyme 5α-reductase on cholest-4-en-3-one and serves as an intermediate in the biosynthesis of cholestanol. While its presence has been established, quantitative data on its natural abundance in various tissues and fluids are limited. This guide provides a comprehensive overview of the biosynthesis, metabolism, and known physiological roles of 5α-cholestan-3-one, with a focus on its interaction with cellular membranes and potential implications in neurological functions. Detailed experimental protocols for the enzymatic assays related to its metabolism and for the analysis of its cellular environment are also presented.
Introduction
5α-cholestan-3-one, also known as cholestanone, is a 3-oxo-5α-steroid that is derived from cholesterol metabolism.[1] It occupies a key position as an intermediate in the pathway leading to the formation of 5α-cholestan-3β-ol (cholestanol) and 5α-cholestan-3α-ol.[2] The study of 5α-cholestan-3-one is of growing interest due to its potential roles in modulating neuronal function and its association with lipid raft microdomains in cell membranes. This guide aims to consolidate the current knowledge on the natural occurrence, biochemical pathways, and analytical methodologies related to 5α-cholestan-3-one in mammals.
Biosynthesis and Metabolism of 5α-Cholestan-3-one
The primary pathway for the formation of 5α-cholestan-3-one involves the conversion of cholesterol. This process is a part of the broader steroid metabolism that occurs in various mammalian tissues, with significant activity observed in the liver.[2][3][4]
Biosynthesis
The biosynthesis of 5α-cholestan-3-one from cholesterol proceeds through the following key enzymatic step:
-
Oxidation of Cholesterol: Cholesterol is first converted to cholest-4-en-3-one.
-
Reduction by 5α-Reductase: Cholest-4-en-3-one is then irreversibly reduced at the 5-6 double bond by the enzyme 5α-reductase (3-oxo-5α-steroid 4-dehydrogenase) to yield 5α-cholestan-3-one . This reaction requires NADPH as a cofactor.[3]
Metabolism
Once formed, 5α-cholestan-3-one is further metabolized by hydroxysteroid dehydrogenases:
-
Reduction to 5α-Cholestan-3β-ol (Cholestanol): The primary metabolic fate of 5α-cholestan-3-one is its reduction to 5α-cholestan-3β-ol, a reaction catalyzed by a microsomal 3β-hydroxysteroid dehydrogenase . This enzyme also utilizes NADPH as a hydrogen donor.[2]
-
Reduction to 5α-Cholestan-3α-ol: A smaller fraction of 5α-cholestan-3-one is converted to its 3α-epimer, 5α-cholestan-3α-ol , by a 3α-hydroxysteroid dehydrogenase . This enzyme can use either NADH or NADPH as a cofactor.[2] In rat liver microsomes, the ratio of the 3β-ol to the 3α-ol formed is approximately 10:1.[2]
-
Reverse Oxidation: The conversion of 5α-cholestan-3β-ol back to 5α-cholestan-3-one can occur in the presence of oxygen and an NADP-generating system, indicating a reversible reaction under certain conditions.[2]
The following diagram illustrates the core biosynthetic and metabolic pathways of 5α-cholestan-3-one.
References
- 1. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis of cholestanol: 5-alpha-cholestan-3-one reductase of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BIOSYNTHESIS OF 5-ALPHA-CHOLESTAN-3-BETA-OL IN RAT AND GUINEA PIG LIVER IN VITRO - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Cholestan-3-one from Cholesterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway for converting cholesterol to cholestan-3-one. The process is a two-step enzymatic cascade involving the initial oxidation of cholesterol to cholest-4-en-3-one, followed by the reduction of the double bond to yield the saturated ketone, this compound. This guide details the enzymes involved, their kinetic properties, and the experimental protocols for these transformations, presenting quantitative data in accessible tables and visualizing key processes with diagrams.
The Biosynthetic Pathway: An Overview
The conversion of cholesterol to this compound is not a direct, single-step reaction but a sequential enzymatic process. The primary pathway involves two key enzymes:
-
Cholesterol Oxidase (EC 1.1.3.6): This enzyme catalyzes the oxidation of the 3β-hydroxyl group of cholesterol and the isomerization of the Δ⁵ double bond to a Δ⁴ double bond, producing cholest-4-en-3-one.[1][2][3][4]
-
Cholest-4-en-3-one 5α-reductase (EC 1.3.1.22): This reductase then acts on cholest-4-en-3-one, reducing the double bond between C4 and C5 to yield 5α-cholestan-3-one.[5][6]
This two-step conversion is a significant pathway in the metabolism of cholesterol in various organisms, from bacteria to mammals.[7][8]
Step 1: Cholesterol to Cholest-4-en-3-one via Cholesterol Oxidase
Cholesterol oxidase is a flavoenzyme that initiates the catabolism of cholesterol.[3][4] It is widely found in bacteria, with species of Rhodococcus and Streptomyces being notable producers.[9][10] The enzyme is bifunctional, catalyzing both the oxidation of the 3β-hydroxyl group and the isomerization of the resulting cholest-5-en-3-one intermediate to the more stable cholest-4-en-3-one.[1][4]
Quantitative Data for Cholesterol Oxidase
The kinetic parameters and conversion efficiencies of cholesterol oxidase vary depending on the microbial source and reaction conditions.
| Enzyme Source | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Brevibacterium sp. | 2.3 | - | - | - | [11] |
| Streptomyces sp. | 0.0217 | - | - | - | [11] |
| Pseudomonas fluorescens | 0.0061 | - | - | - | [11] |
| Cellulomonas sp. | 0.0084 | - | - | - | [11] |
| Rhodococcus sp. R14-2 | 0.055 | - | 7.0 | 50 | [12] |
| Escherichia fergusonii | 0.71 | - | 7.5 | 30 | [3] |
| Reaction System | Substrate Conc. | Conversion Rate (%) | Productivity | Reference(s) |
| Rhodococcus sp. enzyme solution in petroleum ether/water | <20 g/L | >90 | ~4 g/L/h | [13] |
| Rhodococcus sp. enzyme solution in petroleum ether/water with O2 supply | 40 g/L | 95.3 | 6.35 g/L/h | [13] |
| Castellaniella sp. enzyme solution in n-decane/water | 0.2% (w/v) | 73 ± 3.0 | - | [14] |
Experimental Protocol: Enzymatic Conversion of Cholesterol to Cholest-4-en-3-one
This protocol is adapted from a method utilizing a biphasic aqueous/organic system, which enhances the solubility of the hydrophobic cholesterol substrate.[13]
Materials:
-
Cholesterol
-
Cholesterol oxidase (e.g., from Rhodococcus sp.)
-
Petroleum ether (or other suitable organic solvent)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Ethyl acetate (B1210297) for extraction
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a rotary shaking flask, combine the enzyme solution (in potassium phosphate buffer) and petroleum ether in a suitable volumetric ratio (e.g., 10:3 v/v).
-
Substrate Addition: Add cholesterol to the biphasic mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 250 rpm) for a specified duration (e.g., 3-5 hours). For larger scale reactions, ventilation with air or oxygen can improve the conversion rate.[13]
-
Extraction: After the reaction, extract the product from the reaction mixture with an equal volume of ethyl acetate.
-
Washing and Evaporation: Wash the organic layer with water to remove water-soluble impurities. Evaporate the organic solvent under vacuum.
-
Purification: Purify the crude product by silica gel column chromatography, followed by recrystallization to obtain pure cholest-4-en-3-one.[13]
Step 2: Cholest-4-en-3-one to 5α-Cholestan-3-one via 5α-Reductase
The second step in the biosynthesis of this compound is the reduction of the C4-C5 double bond of cholest-4-en-3-one. This reaction is catalyzed by cholest-4-en-3-one 5α-reductase, an enzyme found in the microsomal fraction of mammalian liver and other tissues.[6][8] This enzyme utilizes NADPH as a cofactor.[6][15]
Quantitative Data for Cholest-4-en-3-one 5α-Reductase
Kinetic data for this enzyme has been primarily studied using testosterone (B1683101) as a substrate, but provides insights into its activity.
| Enzyme Source | Substrate | Km (µM) | Vmax | Optimal pH | Reference(s) |
| Rat Liver Microsomes | Testosterone | - | - | - | [16] |
| Pig Testis Microsomes | Testosterone | 8.0 | 6.7 nmol/90 min/mg protein | 6.3 | [17] |
| Human Prostate | Testosterone | 0.0339 ± 0.006 | - | - | [18] |
| Human Liver | Testosterone | 0.110 ± 0.08 | - | - | [18] |
Experimental Protocol: Assay of Cholest-4-en-3-one 5α-Reductase Activity
This protocol is based on methods for assaying steroid 5α-reductase activity in rat liver microsomes.[1][16]
Materials:
-
Rat liver microsomes (prepared by standard cell fractionation procedures)
-
Cholest-4-en-3-one
-
NADPH
-
Potassium phosphate buffer (pH 6.5)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Internal standard for quantification (e.g., a deuterated analog)
-
HPLC or GC-MS for analysis
Procedure:
-
Enzyme Preparation: Prepare rat liver microsomes by differential centrifugation.
-
Reaction Mixture: In a reaction tube, combine the microsomal preparation, cholest-4-en-3-one (dissolved in a suitable solvent like ethanol), and potassium phosphate buffer.
-
Initiation of Reaction: Start the reaction by adding NADPH.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-90 minutes).
-
Termination and Extraction: Stop the reaction by adding a quenching agent (e.g., 1N HCl) and extract the steroids with an organic solvent.
-
Analysis: Analyze the extracted steroids by HPLC or GC-MS to quantify the amount of this compound formed.[18][19][20][21]
Conclusion
The biosynthesis of this compound from cholesterol is a well-defined two-step enzymatic process. The initial conversion to cholest-4-en-3-one is efficiently catalyzed by microbial cholesterol oxidases, with established protocols for high-yield production. The subsequent reduction to 5α-cholestan-3-one is carried out by a microsomal 5α-reductase. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental frameworks to study and utilize this important biosynthetic pathway. The provided quantitative data and detailed protocols serve as a valuable resource for further investigation and application in various scientific and industrial contexts.
References
- 1. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol oxidase: biochemistry and structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol oxidase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholestenone 5alpha-reductase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ijarbs.com [ijarbs.com]
- 8. Biosynthesis of cholestanol: conversion of cholesterol into 4-cholesten-3-one by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and characterization of 7 alpha-hydroxy-4-cholesten-3-one 12 alpha-monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cholesterol oxidase: physiological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conversion of 7-alpha,12-alpha-dihydroxycholest-4-en-3-one to 5-alpha-cholestane-3-alpha, 7-alpha,12-alpha-triol by iguana liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanistic studies with solubilized rat liver steroid 5 alpha-reductase: elucidation of the kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and validation of a novel 7α-hydroxy-4-cholesten-3-one (C4) liquid chromatography tandem mass spectrometry method and its utility to assess pre-analytical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Dual Nature of a Cholesterol Metabolite: A Technical Guide to Cholestan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholestan-3-one, a significant mammalian metabolite of cholesterol, is emerging from the shadow of its more famous steroidal relatives. This technical guide provides an in-depth exploration of its core biological roles, from its intricate involvement in neuronal signaling to its potential implications in disease and therapeutics. This document synthesizes current knowledge on the biosynthesis, metabolism, and physiological functions of both 5α- and 5β-isomers of this compound. Detailed experimental protocols for its analysis, quantitative data (where available), and visualizations of its known signaling pathways are presented to equip researchers and drug development professionals with a comprehensive understanding of this multifaceted molecule.
Introduction
This compound is a saturated ketosteroid derived from cholesterol metabolism. It exists in two major isomeric forms, 5α-cholestan-3-one and 5β-cholestan-3-one (also known as coprostanone), which differ in the stereochemistry of the junction between the A and B rings of the steroid nucleus.[1] This seemingly subtle structural difference leads to distinct biological origins and functions. 5α-cholestan-3-one is an endogenous metabolite found in various mammalian tissues, while 5β-cholestan-3-one is primarily a product of cholesterol metabolism by gut microbiota.[2] This guide will delve into the known and emerging roles of these metabolites, highlighting their significance in cellular processes and their potential as biomarkers and therapeutic targets.
Biosynthesis and Metabolism
The metabolic pathways leading to the formation of this compound isomers are distinct, reflecting their different biological compartments and enzymatic machinery.
Biosynthesis of 5α-Cholestan-3-one
5α-cholestan-3-one is an intermediate in the "neutral pathway" of bile acid synthesis and is also a precursor for the formation of cholestanol. The key enzyme in its formation is cholest-4-en-3-one 5α-reductase, which is primarily localized in the microsomal fraction of liver cells.[3] This enzyme catalyzes the reduction of the double bond in cholest-4-en-3-one to produce 5α-cholestan-3-one.[3] Subsequently, 5α-cholestan-3-one can be converted to 5α-cholestan-3β-ol (cholestanol) by the action of 3β-hydroxysteroid dehydrogenase.[4]
Biosynthesis of 5β-Cholestan-3-one (Coprostanone)
5β-cholestan-3-one is a major metabolite of cholesterol produced by the intestinal microbiota. The conversion of cholesterol to coprostanone involves a series of enzymatic reactions carried out by anaerobic bacteria in the gut. This process is a key step in the overall excretion of neutral sterols from the body.
Diagram: Biosynthetic Pathways of this compound Isomers
References
- 1. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thioxanthenone-based derivatives as multitarget therapeutic leads for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of cholestanol: 5-alpha-cholestan-3-one reductase of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholestan-3-one: A Pivotal Intermediate in Steroid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestan-3-one, a ketone derivative of cholestane, occupies a central position as an intermediate in the intricate network of steroid metabolism. Arising from the oxidation of cholesterol, this molecule serves as a critical precursor in the biosynthesis of vital compounds, including bile acids and neurosteroids. The stereochemistry at the A/B ring junction of the steroid nucleus gives rise to two principal isomers: 5α-cholestan-3-one and 5β-cholestan-3-one (coprostanone), each following distinct metabolic fates with significant physiological and pathophysiological implications. This technical guide provides a comprehensive overview of the synthesis, metabolism, and analytical quantification of this compound, with a focus on its role as a biomarker in various disease states. Detailed experimental protocols and metabolic pathway visualizations are presented to facilitate further research and drug development efforts in this area.
Metabolic Pathways of this compound
This compound isomers are key nodes in steroid metabolic pathways, primarily branching into bile acid synthesis in the liver and neurosteroid synthesis in the central nervous system.
Bile Acid Synthesis
The classical "neutral" pathway of bile acid synthesis commences with the conversion of cholesterol to 7α-hydroxycholesterol by cholesterol 7α-hydroxylase (CYP7A1). Subsequent enzymatic modifications, including the action of 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7), lead to the formation of 7α-hydroxy-4-cholesten-3-one. This intermediate is a crucial precursor to the primary bile acids, cholic acid and chenodeoxycholic acid.[1] In certain pathological conditions, such as Cerebrotendinous Xanthomatosis (CTX), a deficiency in the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) disrupts this pathway, leading to an accumulation of cholestanol (B8816890) and its precursors.[2][3] This accumulation is a hallmark of the disease.[2][3]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Cholestan-3-one and its Derivatives
This guide provides a comprehensive overview of the biological activities of this compound and its synthesized derivatives. It covers their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to this compound
This compound is a saturated steroid, a derivative of cholesterol, that serves as a key intermediate in various metabolic pathways.[1] Its rigid tetracyclic core structure makes it an attractive scaffold for the synthesis of novel bioactive molecules.[2] Researchers have modified the this compound backbone at various positions to generate a diverse library of derivatives with a wide range of pharmacological activities. These modifications often involve the introduction of heterocyclic rings, side chains, and functional groups to enhance potency and selectivity.[2][3]
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology, infectious diseases, and inflammatory disorders.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative and cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.[4][5][6] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[4][7]
One derivative, 4-cholesten-3-one (B1668897), has been shown to decrease the viability of breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values of 17.8 µM and 14.1 µM, respectively, after 48 hours of treatment.[8] This compound exerts its antitumor effect by altering lipid metabolism in a manner dependent on Liver X Receptors (LXR), leading to the disruption of membrane rafts.[8] Other notable examples include dehydroepiandrosterone-imidazolium salts, with compound 12f being the most potent, exhibiting IC50 values ranging from 1.07 to 2.10 µM against MDA-MB-231, HepG2, and 22RV1 human tumor cell lines.[7] This compound was found to induce G0/G1 cell cycle arrest and apoptosis in liver cancer cells.[7]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with activity against both bacteria and fungi.[3] For instance, certain water-soluble, dendritic derivatives of epimeric 5α-cholestan-3-amines have shown good activity against methicillin-resistant Staphylococcus aureus (MRSA).[9][10] The 3β epimer of one such derivative displayed a minimal inhibitory concentration (MIC) of 27 µM against MRSA.[9][10] The synthesis of heterocyclic derivatives, such as those incorporating 1,2,4-triazole (B32235) rings, has also yielded compounds with fungicidal properties.[3]
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Steroidal compounds are well-known for their anti-inflammatory properties, and derivatives of this compound are no exception.[3][4][11] Their mechanisms of action include the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α, IL-1β, and IL-6.[4] For example, two this compound derivatives displayed moderate inhibitory effects on NO production in RAW 264.7 macrophage cells, with IC50 values of 13.74 and 13.92 µM, respectively.[4] This activity was linked to the suppression of NF-κB activation.[4] In vivo models, such as the carrageenan-induced rat paw edema test, have also been used to confirm the anti-inflammatory potential of these compounds.[12][13][14]
Enzyme Inhibition
Certain derivatives of this compound have been investigated for their ability to inhibit specific enzymes. This is a common strategy in drug discovery to modulate pathological processes. For instance, various heterocyclic derivatives of steroids have been evaluated as cholinesterase inhibitors, which are relevant for the treatment of neurodegenerative diseases like Alzheimer's.[15][16][17]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference |
| 4-cholesten-3-one | MCF-7 (Breast) | 17.8 | [8] |
| 4-cholesten-3-one | MDA-MB-231 (Breast) | 14.1 | [8] |
| Dehydroepiandrosterone-imidazolium salt 12f | MDA-MB-231, HepG2, 22RV1 | 1.07 - 2.10 | [7] |
| Ferrocenyl androstane (B1237026) conjugate 5 | HT-29 (Colon) | 1.2 | [11] |
| 2-(3-chlorobenzylidene)androstene derivative 13 | BV-2 (Microglia) | 2.69 (Anti-inflammatory) | [11] |
| 2-(3,4,5-trimethoxybenzylidene)androstene derivative 14 | BV-2 (Microglia) | 3.28 (Anti-inflammatory) | [11] |
| Benzoic acid mustard conjugated steroid oxime 21 | IGROV1 (Ovarian) | 0.93 | [18] |
| Homo-aza-steroidal conjugate 20 (ENGA-L07E) | Human leukemia cell lines | 65 - 100 | [6] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| Dendritic tricarboxylato amphiphile (3β epimer of 1 ) | Staphylococcus aureus (MRSA) | 27 | [9][10] |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Derivative 21 | NO Production Inhibition (RAW 264.7) | 13.74 | [4] |
| Derivative 22 | NO Production Inhibition (RAW 264.7) | 13.92 | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating the biological activity of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]
-
Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.[19][20]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial or fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[19]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.
-
Compound and Stimulant Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Data Analysis: The amount of nitrite is calculated from a standard curve of sodium nitrite. The percentage inhibition of NO production by the test compounds is determined relative to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated through their interaction with key cellular signaling pathways.
PI3K/AKT/mTOR Pathway in Cancer
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some phytosterols (B1254722) have demonstrated the ability to suppress this pathway, leading to cell cycle arrest and apoptosis.[4]
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by this compound derivatives.
NF-κB Signaling in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound derivatives have been shown to inhibit NF-κB activation, thereby reducing inflammation.[4]
Caption: NF-κB signaling pathway and its inhibition by this compound derivatives.
General Experimental Workflow for Bioactivity Screening
The process of discovering and evaluating the biological activity of new this compound derivatives typically follows a structured workflow, from synthesis to in-depth biological characterization.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. Future research should focus on optimizing the structure of these derivatives to improve their potency, selectivity, and pharmacokinetic properties. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to translate the therapeutic potential of these compounds into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [cora.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. higher anticancer activity: Topics by Science.gov [science.gov]
- 6. A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of steroid-based imidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial evaluation of water-soluble, dendritic derivatives of epimeric 5alpha-cholestan-3-amines and 5alpha-cholestan-3-yl aminoethanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and evaluation of the antioxidant and antiinflammatory activities of some benzo[l]khellactone derivatives and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. brieflands.com [brieflands.com]
- 15. Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. apec.org [apec.org]
- 20. integra-biosciences.com [integra-biosciences.com]
- 21. woah.org [woah.org]
Cholestan-3-one Derivatives: A Potential Therapeutic Avenue for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, a heterogeneous group of disorders characterized by the progressive loss of structure and function of neurons, pose a significant and growing challenge to global health. The intricate and multifactorial nature of these diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), has rendered the development of effective therapeutic interventions exceedingly difficult. Emerging research has cast a spotlight on the crucial role of cholesterol metabolism in brain health and its dysregulation in the pathogenesis of neurodegeneration. Within this complex landscape, derivatives of cholestan-3-one, a metabolite of cholesterol, have surfaced as promising neuroprotective agents, exhibiting potential across a range of preclinical models.
This technical guide provides a comprehensive overview of the current understanding of the role of two key this compound derivatives, cholest-4-en-3-one, oxime (TRO19622 or Olesoxime) and cholestane-3β,5α,6β-triol , in mitigating neuronal damage. We will delve into the quantitative data from pivotal studies, present detailed experimental protocols to facilitate reproducibility and further investigation, and visualize the intricate signaling pathways through which these compounds exert their neuroprotective effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the frontier of neuroprotective therapeutics.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of this compound derivatives has been quantified in various in vitro and in vivo models of neurodegeneration. The following tables summarize the key findings from preclinical studies, offering a comparative view of their therapeutic potential.
| Compound | Model | Outcome Measured | Concentration/Dose | Result | Reference |
| Cholest-4-en-3-one, oxime (TRO19622) | In vitro motor neuron survival (trophic factor deprivation) | Motor Neuron Survival | 0.1 - 10 µM | Dose-dependent increase in motor neuron survival. At 10 µM, survival was 74 ± 10% of that supported by a cocktail of trophic factors. The EC50 was approximately 1 µM. | [1][2] |
| In vivo axotomy-induced motor neuron death (neonatal rats) | Motor Neuron Rescue | 10 mg/kg/day, i.p. | Significant rescue of axotomized motor neurons. | [1] | |
| SOD1(G93A) transgenic mouse model of ALS | Motor Performance | 10 mg/kg/day, oral | Improved motor performance and delayed onset of clinical disease. | [1] | |
| SOD1(G93A) transgenic mouse model of ALS | Survival | 10 mg/kg/day, oral | Extended survival of the transgenic mice. | [1] | |
| Cholestane-3β,5α,6β-triol | In vitro glutamate-induced neurotoxicity (cultured neurons) | Neuronal Survival | 5 - 15 µM | Concentration-dependent protection against glutamate-induced neuronal death. | [3] |
| In vivo transient focal cerebral ischemia (rats) | Infarct Volume | 12 mg/kg, i.v. | Significant reduction in infarct volume. | [3] | |
| In vivo transient focal cerebral ischemia (rats) | Neurological Score | 12 mg/kg, i.v. | Improved functional neurological outcome. | [3] | |
| In vitro kainic acid-induced seizures (mouse model) | Seizure Onset and Severity | 25 mg/kg | Significantly increased the latency of seizure onset and attenuated seizure severity. | [4] |
Experimental Protocols
To facilitate further research and validation of the neuroprotective effects of this compound derivatives, this section provides detailed methodologies for key experiments cited in the literature.
In Vitro Motor Neuron Survival Assay
This protocol is adapted from studies evaluating the neuroprotective effects of cholest-4-en-3-one, oxime (TRO19622) on primary motor neurons.[1][2]
Objective: To quantify the survival of embryonic rat motor neurons in the absence of trophic factors and to assess the dose-dependent neuroprotective effect of a test compound.
Materials:
-
Pregnant Sprague-Dawley rats (E14.5)
-
Neurobasal medium
-
B-27 supplement
-
L-glutamine
-
Penicillin-Streptomycin
-
Horse serum
-
DNase I
-
OptiPrep density gradient medium
-
Poly-L-ornithine
-
Calcein-AM
-
Propidium (B1200493) iodide or Hoechst 33342
-
Test compound (e.g., TRO19622) dissolved in DMSO
Procedure:
-
Preparation of Culture Plates:
-
Coat 96-well plates with poly-L-ornithine (15 µg/mL in sterile water) overnight at 37°C.
-
Wash plates three times with sterile water and allow to dry.
-
Coat plates with laminin (1 µg/mL in Neurobasal medium) for at least 2 hours at 37°C before use.
-
-
Motor Neuron Isolation:
-
Euthanize pregnant rat and dissect out the E14.5 embryos.
-
Isolate the ventral spinal cords from the embryos.
-
Pool the ventral spinal cords and mince the tissue.
-
Digest the tissue with trypsin (0.05%) for 15 minutes at 37°C.
-
Gently triturate the tissue in the presence of DNase I (100 µg/mL) to obtain a single-cell suspension.
-
Purify motor neurons using a 6.8% OptiPrep density gradient centrifugation.
-
-
Cell Plating and Treatment:
-
Resuspend the purified motor neurons in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.
-
Plate the motor neurons at a density of 5,000 cells/well in the pre-coated 96-well plates.
-
Add the test compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a positive control (a cocktail of neurotrophic factors such as BDNF, GDNF, and CNTF).
-
-
Cell Viability Assessment (after 3-5 days):
-
Add Calcein-AM (1 µM) and a dead-cell stain (e.g., propidium iodide or Hoechst 33342) to each well.
-
Incubate for 30 minutes at 37°C.
-
Quantify the number of live (Calcein-AM positive) and dead neurons using an automated fluorescence microscope or a plate reader.
-
Express motor neuron survival as a percentage of the positive control.
-
In Vivo SOD1(G93A) Mouse Model of ALS
This protocol provides a general framework for evaluating the efficacy of a test compound in the SOD1(G93A) transgenic mouse model of ALS, based on methodologies used in studies of TRO19622.[1][5][6]
Objective: To assess the effect of a test compound on motor performance, disease onset, and survival in a transgenic mouse model of familial ALS.
Materials:
-
SOD1(G93A) transgenic mice and wild-type littermates
-
Test compound (e.g., TRO19622)
-
Vehicle for drug administration
-
Rotarod apparatus
-
Grip strength meter
-
Apparatus for neurological scoring (e.g., inverted screen)
Procedure:
-
Animal Husbandry and Dosing:
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Begin dosing at a pre-symptomatic age (e.g., 50-60 days).
-
Administer the test compound daily via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-treated control group.
-
Monitor the body weight of the animals regularly.
-
-
Motor Performance Assessment:
-
Rotarod Test: Train the mice on the rotarod for several days before the start of the study. Once the study begins, test the mice weekly or bi-weekly, measuring the latency to fall from a rotating rod with accelerating speed.
-
Grip Strength Test: Measure the forelimb and hindlimb grip strength using a grip strength meter.
-
-
Disease Onset and Progression:
-
Monitor the mice daily for the onset of clinical symptoms, such as tremors, hindlimb weakness, or paralysis.
-
Use a standardized neurological scoring system to assess disease progression. For example, a scale from 0 (normal) to 4 (complete paralysis of all limbs).
-
-
Survival Analysis:
-
Record the date of death for each animal. The endpoint is typically defined as the inability of the mouse to right itself within 30 seconds when placed on its side.
-
Analyze the survival data using Kaplan-Meier survival curves.
-
Whole-Cell Patch-Clamp Electrophysiology for NMDA and ASIC Current Measurement
This protocol is a generalized procedure based on studies investigating the effects of cholestane-3β,5α,6β-triol on NMDA receptors and Acid-Sensing Ion Channels (ASICs).[3][7][8]
Objective: To measure whole-cell currents mediated by NMDA receptors or ASICs in cultured neurons and to assess the modulatory effects of a test compound.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or cell lines expressing the target receptors (e.g., HEK293 cells)
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 10 HEPES, 11 EGTA, 2 MgCl2, 2 ATP-Mg, 0.2 GTP-Na; pH adjusted to 7.2)
-
Agonists (e.g., NMDA and glycine (B1666218) for NMDA receptors; low pH solution for ASICs)
-
Test compound (e.g., cholestane-3β,5α,6β-triol)
Procedure:
-
Cell Preparation:
-
Plate neurons or transfected cells on glass coverslips suitable for microscopy and electrophysiology.
-
-
Pipette Fabrication:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
-
Current Elicitation and Drug Application:
-
For NMDA currents: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
For ASIC currents: Rapidly switch the external solution to one with a lower pH (e.g., pH 6.0) to activate ASICs.
-
After obtaining a stable baseline response, co-apply the test compound with the agonist to assess its modulatory effect.
-
-
Data Analysis:
-
Measure the peak amplitude and kinetics of the elicited currents.
-
Compare the current characteristics in the presence and absence of the test compound to determine its inhibitory or potentiating effects.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound derivatives are attributed to their ability to modulate key signaling pathways implicated in neuronal survival and death. The following diagrams, created using the DOT language for Graphviz, illustrate these mechanisms.
Modulation of the Mitochondrial Permeability Transition Pore (mPTP)
Cholest-4-en-3-one, oxime (TRO19622) has been shown to interact with components of the mPTP, a critical regulator of cell death.[1][2]
Caption: TRO19622 interacts with VDAC and TSPO to inhibit mPTP opening and subsequent apoptosis.
Negative Modulation of NMDA Receptors
Cholestane-3β,5α,6β-triol acts as a negative modulator of N-methyl-D-aspartate (NMDA) receptors, preventing excitotoxicity.[3]
Caption: Cholestane-3β,5α,6β-triol inhibits NMDA receptor-mediated calcium influx, preventing excitotoxicity.
Inhibition of Acid-Sensing Ion Channels (ASICs)
Cholestane-3β,5α,6β-triol has also been identified as an inhibitor of ASICs, particularly the ASIC1a subtype, which is implicated in acidosis-mediated neuronal injury.[7][8]
Caption: Cholestane-3β,5α,6β-triol inhibits ASIC1a activation, protecting neurons from acidosis-induced injury.
Conclusion
The evidence presented in this technical guide underscores the significant neuroprotective potential of this compound derivatives. Through multifaceted mechanisms of action, including the modulation of mitochondrial function, glutamatergic signaling, and ion channel activity, these compounds have demonstrated the ability to preserve neuronal integrity and function in various preclinical models of neurodegenerative diseases. The quantitative data provides a solid foundation for their therapeutic promise, while the detailed experimental protocols offer a roadmap for future investigations. The elucidated signaling pathways highlight key molecular targets for drug development. As the field of neurodegeneration research continues to evolve, this compound and its derivatives represent a compelling and promising class of molecules that warrant further exploration and development in the quest for effective treatments for these devastating disorders.
References
- 1. Identification and characterization of cholest-4-en-3-one, oxime (TRO19622), a novel drug candidate for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Major Cholesterol Metabolite Cholestane-3β,5α,6β-Triol Functions as an Endogenous Neuroprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol metabolite cholestane-3β,5α,6β-triol suppresses epileptic seizures by negative modulation of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Quick Phenotypic Neurological Scoring System for Evaluating Disease Progression in the SOD1-G93A Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. als.be [als.be]
- 7. Cholestane-3β,5α,6β-Triol Inhibits Acid-Sensing Ion Channels and Reduces Acidosis-Mediated Ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Investigating the Metabolic Fate of Cholestan-3-one In Vivo: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and expected outcomes when investigating the in vivo metabolic fate of Cholestan-3-one. While specific quantitative absorption, distribution, metabolism, and excretion (ADME) data for this compound is not extensively available in public literature, this document outlines the established metabolic pathways and provides representative data from closely related 5α-reduced steroid ketones, such as dihydrotestosterone (B1667394) (DHT), to serve as a practical guide for study design and interpretation.
Introduction to the Metabolism of this compound
This compound is a saturated steroid ketone, a metabolite of cholesterol, and an intermediate in various biological pathways. Understanding its metabolic fate is crucial for assessing its physiological roles, potential therapeutic applications, and toxicological profile. The in vivo disposition of this compound is governed by the principles of ADME, which dictate its journey through a biological system from administration to elimination.
Metabolic Pathways of this compound
The metabolism of this compound primarily involves enzymatic reduction reactions. The key enzymes responsible are 5α-reductases and hydroxysteroid dehydrogenases (HSDs), which are predominantly located in the microsomal fraction of the liver.[1][2]
The primary metabolic transformations include:
-
Reduction of the 3-keto group: The ketone group at the C-3 position is a primary site for metabolism.
-
Conversion to 5α-cholestan-3β-ol (Cholestanol): This is a major metabolic route catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD), which utilizes NADPH as a cofactor.[2][3]
-
Conversion to 5α-cholestan-3α-ol: 3α-hydroxysteroid dehydrogenase (3α-HSD) can also reduce this compound to its 3α-hydroxy epimer, utilizing either NADH or NADPH.[3] The formation of the 3β-ol is generally favored over the 3α-ol.[3]
-
-
Precursor Metabolism: this compound itself is a metabolite of cholest-4-en-3-one, a reaction catalyzed by the NADPH-dependent enzyme cholest-4-en-3-one 5α-reductase.[1]
The following diagram illustrates the core metabolic pathway of this compound.
Pharmacokinetics (ADME) Profile
A comprehensive understanding of the ADME properties of this compound is essential for predicting its behavior in vivo.
Absorption
Due to its lipophilic nature, this compound is expected to be absorbed from the gastrointestinal tract, likely through passive diffusion. However, like many steroids, it may be subject to extensive first-pass metabolism in the gut wall and liver, which could result in very low oral bioavailability.[1][4] For instance, the oral bioavailability of dihydrotestosterone, a structurally similar 5α-reduced steroid, is very low.[1][5]
Distribution
Following absorption, this compound is expected to distribute into various tissues. Its lipophilicity suggests it may accumulate in adipose tissue. In tissues with high 5α-reductase expression, such as the prostate gland, local concentrations of 5α-reduced steroids can be significantly higher than in circulation.[1] The distribution can be quantitatively assessed using techniques like Quantitative Whole-Body Autoradiography (QWBA) with a radiolabeled version of the compound.[6][7]
Metabolism
As detailed in Section 2, the liver is the primary site of this compound metabolism, where it is converted to more polar hydroxylated metabolites.[2][3] These metabolites can then undergo further Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion.[1]
Excretion
The polar metabolites of this compound are expected to be eliminated from the body primarily through the urine and feces.[8] The primary route of excretion for many steroids and their metabolites is renal clearance after hepatic metabolism and conjugation.[1][8] Biliary excretion into the feces is also a significant pathway for steroid elimination.
The logical relationship of these ADME processes is depicted in the following diagram.
Quantitative Data
The following tables present representative pharmacokinetic and excretion data for structurally related steroids, which can be used as a proxy for estimating the in vivo behavior of this compound.
Table 1: Representative Pharmacokinetic Parameters of a 5α-Reduced Steroid Ketone (Dihydrotestosterone) in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | Very Low (<2%) | [1][5] |
| Primary Site of Metabolism | Liver | [1] |
| Primary Metabolites | 3α-androstanediol, 3β-androstanediol | [1] |
Note: This data is for Dihydrotestosterone and serves as an estimate for this compound due to structural similarities.
Table 2: Representative Urinary Excretion Profile of Androgen Metabolites After Oral Administration in Humans
| Metabolite | Mean Excretion (ng/mL) | Reference |
| Testosterone (B1683101) | 251.6 ± 87.5 | [8] |
| Epitestosterone | 99.7 ± 28.7 | [8] |
| Androsterone | 15,767 ± 3,358 | [8] |
| Etiocholanolone | 11,329 ± 2,656 | [8] |
Note: This data is following chronic androstenedione (B190577) intake and illustrates the profile of excreted steroid metabolites.
Experimental Protocols
Detailed below are standardized protocols for conducting an in vivo ADME study of this compound in a rodent model. Radiolabeling of the test compound (e.g., with 3H or 14C) is highly recommended for quantitative analysis.[9]
In Vivo ADME Study in Rats
This protocol outlines a comprehensive study to determine the absorption, distribution, and excretion of radiolabeled this compound.
Objective: To quantify the pharmacokinetic profile and excretion balance of [14C]-Cholestan-3-one in rats following oral and intravenous administration.
Materials:
-
[14C]-Cholestan-3-one (custom synthesis)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for dosing (e.g., corn oil with 5% ethanol)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Liquid scintillation counter and cocktail
-
Tissue homogenizer
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rats to the facility for at least one week and to metabolic cages for 2-3 days prior to the study.
-
Dosing:
-
Oral Group (n=5): Administer a single dose of [14C]-Cholestan-3-one (e.g., 10 mg/kg, 50 µCi/kg) by oral gavage.
-
Intravenous Group (n=5): Administer a single dose of [14C]-Cholestan-3-one (e.g., 1 mg/kg, 50 µCi/kg) via the tail vein.
-
-
Sample Collection:
-
Blood: Collect blood samples (approx. 200 µL) from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma is separated by centrifugation.
-
Urine and Feces: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h, 72-96h, 96-120h) for excretion balance.
-
-
Tissue Distribution (at 24h):
-
At 24 hours post-dose, euthanize the animals.
-
Collect major organs and tissues (liver, kidneys, spleen, heart, lungs, brain, adipose tissue, muscle, prostate, testes, and carcass).
-
-
Sample Analysis:
-
Radioactivity Measurement: Determine the total radioactivity in plasma, urine, feces (homogenized), and tissues (homogenized) by liquid scintillation counting.
-
Metabolite Profiling: Analyze plasma, urine, and fecal homogenates using LC-MS/MS to identify and quantify this compound and its metabolites.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from plasma concentration-time data.
-
Determine the percentage of the administered dose excreted in urine and feces over time.
-
Quantify the distribution of radioactivity in different tissues.
-
The following diagram provides a visual workflow for this experimental protocol.
Sample Preparation for LC-MS/MS Analysis of Steroids
Objective: To extract this compound and its metabolites from biological matrices for accurate quantification by LC-MS/MS.
Materials:
-
Plasma, urine, or tissue homogenate samples
-
Internal standards (e.g., deuterated this compound)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE))
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol (B129727) in water)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Aliquoting: Transfer a known volume (e.g., 100 µL) of the biological sample (plasma, urine, or tissue homogenate) to a clean tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample to correct for extraction variability.[10][11]
-
Protein Precipitation (for plasma and tissue homogenates): Add 3 volumes of cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[10]
-
Liquid-Liquid Extraction:
-
Transfer the supernatant (from protein precipitation) or the urine sample to a new tube.
-
Add 5 volumes of MTBE, vortex vigorously for 5 minutes, and centrifuge to separate the aqueous and organic layers.[11]
-
-
Evaporation: Carefully transfer the organic (upper) layer containing the steroids to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[11]
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the reconstitution solvent. Vortex to ensure complete dissolution.[11]
-
Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system for analysis.[10][11]
This guide provides a foundational framework for investigating the in vivo metabolic fate of this compound. The provided protocols and representative data will aid researchers in designing robust experiments and interpreting their findings in the context of steroid metabolism.
References
- 1. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. protocols.io [protocols.io]
- 4. An oral lipidic native testosterone formulation that is absorbed independent of food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrotestosterone | C19H30O2 | CID 10635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. bioivt.com [bioivt.com]
- 8. academic.oup.com [academic.oup.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Isolation of Novel Cholestan-3-one Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel Cholestan-3-one analogues. This compound, a derivative of cholesterol, and its analogues have garnered significant interest in the scientific community due to their diverse biological activities, including potential anticancer and antimicrobial properties. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying molecular pathways to facilitate further research and development in this promising area.
Synthesis of Novel this compound Analogues
The synthesis of novel this compound analogues often starts from commercially available steroid precursors. Various chemical modifications can be introduced to the this compound scaffold to generate a library of new compounds with potentially enhanced biological activities.
Two-Step Synthesis of 5β-Cholestan-3-one (Coprostanone)
A straightforward two-step procedure has been reported for the synthesis of 5β-Cholestan-3-one, also known as coprostanone, with a notable overall yield of 80%.[1]
Experimental Protocol:
Step 1: Catalytic Transfer Hydrogenation of 4-Cholesten-3-one (B1668897)
-
In a round-bottom flask, dissolve 4-cholesten-3-one in boiling isopropanol.
-
Add W2 Raney nickel as the catalyst.
-
Reflux the mixture to facilitate the catalytic transfer hydrogenation. This reaction yields a mixture of 5β-cholestan-3α- and 3β-ols.
Step 2: Oxidation of Coprostanols
-
The crude mixture of coprostanols from Step 1 is dissolved in a suitable solvent.
-
Add Killiani reagent (a solution of chromium trioxide in aqueous sulfuric acid) to the solution.
-
Stir the reaction mixture until the oxidation is complete.
-
The reaction is worked up by extraction and purified, yielding 5β-cholestan-3-one as the sole product.[1]
This protocol provides a high-yield pathway to a key this compound analogue, which can then be further modified to create novel derivatives.
Isolation of Novel this compound Analogues from Natural Sources
Marine organisms, particularly sponges, are a rich source of novel steroidal compounds, including this compound analogues. The isolation of these compounds requires a systematic approach involving extraction and chromatographic separation.
General Protocol for Isolation from Marine Sponges
The following is a generalized procedure for the isolation of steroidal compounds from marine sponge samples.[2][3][4]
Experimental Protocol:
1. Extraction:
-
Lyophilize the collected sponge material to remove water.
-
Grind the dried sponge into a fine powder to increase the surface area for extraction.
-
Perform sequential maceration of the powdered sponge with solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by dichloromethane, and then methanol. This stepwise extraction helps to separate compounds based on their polarity.[3]
-
Combine the filtrates from each solvent extraction and evaporate the solvent under reduced pressure to obtain the crude extracts.
2. Chromatographic Separation:
-
Subject the crude extracts to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing compounds of interest.
-
Pool similar fractions and subject them to further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure compounds.
This multi-step process is essential for separating the complex mixture of metabolites present in marine sponges and obtaining pure this compound analogues for structural elucidation and biological testing.
Biological Activity of Novel this compound Analogues
Novel this compound analogues have shown promising biological activities, particularly in the areas of cancer and infectious diseases. The following tables summarize some of the reported quantitative data for the cytotoxicity and antimicrobial activity of these and related compounds.
Cytotoxicity against Cancer Cell Lines
The cytotoxic effects of various steroidal analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, are presented in Table 1.
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Polyhydroxysteroid Analogue 1 | HeLa | >20 | [1] |
| Polyhydroxysteroid Analogue 2 | HeLa | >20 | [1] |
| Polyhydroxysteroid Analogue 3 | HeLa | >20 | [1] |
| Polyhydroxysteroid Analogue 1 | MCF-7 | 24.3 | [1] |
| Polyhydroxysteroid Analogue 2 | MCF-7 | 29.9 | [1] |
| Polyhydroxysteroid Analogue 3 | MCF-7 | 25.1 | [1] |
| Oxygen-Heterocyclic-Based Pyran Analogue 4m | MCF-7 | 1.3 | [5] |
| Oxygen-Heterocyclic-Based Pyran Analogue 4n | MCF-7 | 1.4 | [5] |
| Oxygen-Heterocyclic-Based Pyran Analogue 4j | MCF-7 | 1.95 | [5] |
| Oxygen-Heterocyclic-Based Pyran Analogue 4i | HCT-116 | 2.3 | [5] |
| Oxygen-Heterocyclic-Based Pyran Analogue 4g | HCT-116 | 2.5 | [5] |
| Oxygen-Heterocyclic-Based Pyran Analogue 4c | HCT-116 | 3.1 | [5] |
| Oxygen-Heterocyclic-Based Pyran Analogue 4n | HepG-2 | 1.8 | [5] |
| Oxygen-Heterocyclic-Based Pyran Analogue 4m | HepG-2 | 1.9 | [5] |
| Oxygen-Heterocyclic-Based Pyran Analogue 4k | HepG-2 | 2.2 | [5] |
Table 1: Cytotoxicity of Steroidal Analogues against Various Cancer Cell Lines.
Antimicrobial Activity
The antimicrobial potential of this compound analogues and related heterocyclic derivatives has also been investigated. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these studies.
| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |
| Thiazine Derivative 1 | Escherichia coli | 250 | [6] |
| Thiazine Derivative 2 | Escherichia coli | 500 | [6] |
| Thiazine Derivative 1 | Staphylococcus aureus | 500 | [6] |
| Thiazine Derivative 2 | Staphylococcus aureus | 250 | [6] |
| Phenolic Acid (p-Coumaric) | Escherichia coli | >500 µM | [7] |
| Phenolic Acid (Caffeic) | Escherichia coli | >500 µM | [7] |
| Phenolic Acid (Gallic) | Escherichia coli | >500 µM | [7] |
| Ammonium Catecholaldehyde 9a | Staphylococcus aureus | 1.95 | [8] |
| Ammonium Catecholaldehyde 10b | Staphylococcus aureus | 0.98 | [8] |
| Ammonium Catecholaldehyde 11a | Staphylococcus aureus | 1.95 | [8] |
| Ammonium Catecholaldehyde 9a | Bacillus cereus | 0.98 | [8] |
| Ammonium Catecholaldehyde 10b | Bacillus cereus | 0.49 | [8] |
| Ammonium Catecholaldehyde 11a | Bacillus cereus | 0.98 | [8] |
| Oxygen-Heterocyclic-Based Pyran Analogue 4g | Escherichia coli | 250 | [5] |
| Oxygen-Heterocyclic-Based Pyran Analogue 4g | Klebsiella pneumonia | 500 | [5] |
| Oxygen-Heterocyclic-Based Pyran Analogue 4g | Staphylococcus aureus (MRSA) | 500 | [5] |
| Oxygen-Heterocyclic-Based Pyran Analogue 4g | Bacillus subtilis | 1000 | [5] |
Table 2: Antimicrobial Activity of Various Bioactive Compounds.
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanisms by which this compound analogues exert their biological effects is crucial for their development as therapeutic agents. 5α-Cholestan-3-one has been shown to modulate cellular processes by interacting with specific enzymes and signaling pathways.
Interaction with Steroid Metabolizing Enzymes
5α-Cholestan-3-one is a known substrate for cholestenone 5α-reductase, an enzyme that plays a role in steroid metabolism.[9] It is also known to be converted to 5α-cholestan-3β-ol by 3-beta-hydroxysteroid dehydrogenase.[10] These interactions can influence the balance of steroid hormones and their downstream signaling effects.
Modulation of Synaptic Vesicle Cycling
Studies have shown that 5α-cholestan-3-one can affect synaptic transmission by reducing the number of synaptic vesicles that are actively recruited during neurotransmission.[11] This effect appears to be dependent on membrane cholesterol and may involve alterations in the properties of lipid rafts.[11]
Caption: Effect of 5α-Cholestan-3-one on Synaptic Vesicle Cycling.
Experimental Workflow for Discovery and Evaluation
The process of discovering and evaluating novel this compound analogues follows a logical workflow, from initial synthesis or isolation to detailed biological characterization.
References
- 1. Novel polyhydroxysterols from the Red Sea marine sponge Lamellodysidea herbacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jchr.org [jchr.org]
- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 5. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural characterization and evaluation of antimicrobial and cytotoxic activity of six plant phenolic acids | PLOS One [journals.plos.org]
- 8. Ammonium Catecholaldehydes as Multifunctional Bioactive Agents: Evaluating Antimicrobial, Antioxidant, and Antiplatelet Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of 5α-cholestan-3-one on the synaptic vesicle cycle at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholestan-3-one's Interaction with Cellular Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholestan-3-one, a saturated ketone derivative of cholesterol, and its various isomers are gaining attention for their significant interactions with cellular membranes, influencing a range of cellular processes from signal transduction to membrane trafficking. This technical guide provides a comprehensive overview of the current understanding of how this compound modulates membrane structure and function. It delves into the biophysical effects on membrane fluidity and lipid raft organization, explores the modulation of membrane-associated signaling pathways, and provides detailed experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers in cell biology, biophysics, and pharmacology, as well as professionals involved in drug discovery and development, by consolidating key findings and methodologies in the study of this compound's bioactivity.
Introduction to this compound and its Biological Significance
This compound is a metabolite of cholesterol, existing in different isomeric forms, primarily 5α-cholestan-3-one and 5β-cholestan-3-one (coprostanone), which differ in the stereochemistry at the junction of the A and B rings of the steroid nucleus. This structural variance influences their biological activity and interaction with cellular membranes. Unlike cholesterol, which has a hydroxyl group at the 3-position, this compound possesses a ketone group. This seemingly minor change significantly alters its hydrogen bonding capabilities and its packing within the lipid bilayer, leading to distinct effects on membrane properties and cellular functions.
Recent research has highlighted the role of this compound and its derivatives in various physiological and pathological processes. For instance, 5α-cholestan-3-one has been shown to modulate synaptic vesicle cycling at the neuromuscular junction, suggesting a role in neurotransmission[1]. Furthermore, certain this compound derivatives have been investigated for their potential in modulating signaling pathways relevant to neurodegenerative diseases and cancer. Understanding the fundamental interactions of these molecules with cellular membranes is crucial for elucidating their mechanisms of action and for harnessing their therapeutic potential.
Biophysical Interactions with Cellular Membranes
The interaction of this compound with the lipid bilayer is a key determinant of its biological effects. These interactions can be broadly categorized into effects on membrane fluidity and the organization of specialized membrane microdomains known as lipid rafts.
Modulation of Membrane Fluidity
Membrane fluidity, a measure of the viscosity of the lipid bilayer, is critical for numerous cellular functions, including the lateral diffusion of membrane proteins and lipids, membrane trafficking, and signal transduction. The insertion of sterols like this compound into the membrane can alter its fluidity.
The effect of this compound on membrane fluidity is complex and depends on the specific isomer, its concentration, and the composition of the lipid bilayer. Techniques such as fluorescence polarization (or fluorescence anisotropy) are commonly employed to quantify these changes. In this method, a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or its derivative trimethylammonium-DPH (TMA-DPH), is incorporated into the membrane. The rotational motion of the probe, which is influenced by the surrounding lipid environment, is measured by the polarization of the emitted fluorescence. A higher fluorescence anisotropy value generally corresponds to a more ordered and less fluid membrane environment.
While specific quantitative data for this compound isomers are dispersed in the literature, the general principle is that the rigid, planar structure of the steroid nucleus restricts the motion of the acyl chains of neighboring phospholipids, leading to an increase in membrane order (decreased fluidity) in the liquid-crystalline state.
Impact on Lipid Rafts
Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the plasma membrane. These microdomains serve as platforms for signal transduction and protein trafficking. The integrity and function of lipid rafts are highly dependent on their lipid composition, particularly cholesterol.
This compound can influence the formation and stability of lipid rafts. For example, 5α-cholestan-3-one has been observed to reduce the staining of synaptic regions with the B-subunit of cholera toxin, a marker for the lipid raft component GM1 ganglioside[1]. This suggests that 5α-cholestan-3-one may disrupt the organization of lipid rafts. This disruption can have significant downstream consequences, as many signaling proteins are localized to these domains. The disruption of lipid rafts can alter the spatial organization of these proteins, thereby modulating their activity and downstream signaling cascades.
Modulation of Cellular Signaling Pathways
By altering the biophysical properties of the membrane, this compound can indirectly modulate the function of membrane-associated proteins and signaling pathways.
Liver X Receptor (LXR) Signaling
Oxysterols, including derivatives of cholesterol, are known endogenous ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in cholesterol homeostasis, fatty acid metabolism, and inflammation[2][3]. There are two isoforms, LXRα and LXRβ, which form heterodimers with the Retinoid X Receptor (RXR) to regulate the transcription of target genes[4]. Upon activation by an oxysterol ligand, the LXR/RXR heterodimer binds to LXR response elements (LXREs) in the promoter regions of target genes, such as ATP-binding cassette (ABC) transporters (e.g., ABCA1 and ABCG1), which are involved in cholesterol efflux[2]. While direct activation of LXR by this compound is an area of ongoing research, its structural similarity to other LXR ligands suggests it may act as a modulator of this pathway.
G-Protein Coupled Receptor (GPCR) Signaling
G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that are involved in a vast array of physiological processes. The function of many GPCRs is sensitive to the lipid environment of the membrane. By altering membrane fluidity and lipid raft organization, this compound can allosterically modulate GPCR conformation and signaling. For instance, changes in the membrane can affect receptor dimerization, ligand binding affinity, and the coupling of the receptor to its cognate G-protein.
Tropomyosin Receptor Kinase A (TrkA) Signaling
The Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that is activated by nerve growth factor (NGF). The NGF/TrkA signaling pathway is crucial for the development, survival, and function of neurons. Interestingly, a derivative of this compound has been shown to enhance NGF/TrkA signaling, suggesting that this compound and its analogues could have neurotrophic effects. This enhancement may occur through direct interaction with the receptor or indirectly by altering the membrane environment to favor receptor dimerization and activation. Activated TrkA initiates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for neuronal survival and differentiation.
References
- 1. Effects of 5α-cholestan-3-one on the synaptic vesicle cycle at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caister.com [caister.com]
- 4. Liver X receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Cholestan-3-one from Cholesterol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholestan-3-one is a saturated tetracyclic steroid ketone derived from cholesterol. It serves as a crucial intermediate in the synthesis of various steroidal compounds and is a significant molecule in metabolic and pharmaceutical research. The conversion of cholesterol to this compound is a fundamental process in steroid chemistry, typically achieved through a two-step synthesis involving oxidation of the cholesterol's hydroxyl group followed by the reduction of the resulting carbon-carbon double bond. This document provides detailed protocols for the chemical synthesis of this compound from cholesterol, summarizing key quantitative data and visualizing the experimental workflow. The primary pathway discussed involves the oxidation of cholesterol to cholest-4-en-3-one, which is then catalytically hydrogenated to yield the final product, this compound.
Synthesis Pathway Overview
The conversion of cholesterol to this compound is a two-step process. The first step is the oxidation of the 3β-hydroxyl group of cholesterol and the isomerization of the double bond from the C5-C6 position to the C4-C5 position, forming the α,β-unsaturated ketone, cholest-4-en-3-one. The second step involves the catalytic hydrogenation of the C4-C5 double bond to yield the saturated ketone, this compound.
Caption: Overall workflow for the synthesis of this compound from Cholesterol.
Step 1: Oxidation of Cholesterol to Cholest-4-en-3-one
Several methods are available for the oxidation of cholesterol. The Oppenauer oxidation is a classic and highly selective method for converting secondary alcohols to ketones without affecting carbon-carbon double bonds.[1] Alternative methods include using reagents like pyridinium (B92312) chlorochromate (PCC) or biotransformation with microorganisms.[2]
Quantitative Data for Oxidation Methods
| Oxidation Method | Key Reagents | Typical Reaction Conditions | Reported Yield (%) | Reference |
| Oppenauer Oxidation | Aluminum isopropoxide, Acetone | Heating in acetone/benzene mixture | 70–93% | [3][4] |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Stirring in dichloromethane (B109758) (DCM) at room temperature for 2-4 hours | Not specified | [5] |
| Microbial Transformation | Rhodococcus sp. | Aqueous/organic biphasic system, 30°C, 3 hours | High conversion | [2] |
Experimental Protocol: Oppenauer Oxidation of Cholesterol
This protocol describes the oxidation of cholesterol to cholest-4-en-3-one using the Oppenauer method.[1][6][7]
Materials:
-
Cholesterol
-
Aluminum isopropoxide [Al(i-PrO)₃]
-
Acetone (anhydrous)
-
Toluene (B28343) or Benzene (anhydrous)
-
Hydrochloric acid (HCl), dilute solution
-
Diethyl ether or Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol (B145695) for recrystallization
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cholesterol in a suitable volume of anhydrous toluene or benzene.
-
Reagent Addition: Add a molar excess of fresh acetone, which acts as the hydride acceptor. Then, add aluminum isopropoxide (catalyst). The reaction is typically heated.[7]
-
Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is generally complete within a few hours.
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Cautiously add dilute hydrochloric acid to decompose the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether or DCM. Wash the organic layer sequentially with dilute HCl, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude cholest-4-en-3-one.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure cholest-4-en-3-one.
Step 2: Catalytic Hydrogenation of Cholest-4-en-3-one to this compound
The second step involves the reduction of the α,β-unsaturated ketone, cholest-4-en-3-one, to the saturated ketone, this compound. This is most effectively achieved through catalytic hydrogenation, which reduces the carbon-carbon double bond while leaving the ketone group intact.
Quantitative Data for Hydrogenation
| Catalyst | Solvent | Key Reaction Conditions | Reported Yield (%) | Reference |
| Adams Catalyst (PtO₂) | Ethyl Acetate (B1210297) | H₂ gas, room temperature or slightly elevated (40-50°C), perchloric acid promoter | 87-90% (for cholestanol (B8816890) from cholesterol) | [8] |
| Palladium on Carbon (Pd/C) | Ethanol or Acetic Acid | H₂ gas, atmospheric or elevated pressure, room temperature | High | General knowledge |
Experimental Protocol: Catalytic Hydrogenation of Cholest-4-en-3-one
This protocol details the reduction of cholest-4-en-3-one to this compound using a platinum-based catalyst.
Materials:
-
Cholest-4-en-3-one
-
Adams' catalyst (Platinum oxide, PtO₂) or 5-10% Palladium on Carbon (Pd/C)
-
Ethyl acetate or Ethanol (anhydrous)
-
Hydrogen (H₂) gas source
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)
-
Magnetic stirrer
-
Filtration setup (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place the cholest-4-en-3-one and the catalyst (e.g., Adams' catalyst) in a suitable hydrogenation flask.[8]
-
Solvent Addition: Add anhydrous ethyl acetate or ethanol as the solvent.
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the flask, typically at a pressure of 1-4 atmospheres. Stir the suspension vigorously at room temperature. The reaction is exothermic and may cause a slight increase in temperature.[8]
-
Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake or by TLC analysis.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system again with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., acetone-water) to yield the final product.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical flow and decision points in the synthesis process, from starting material selection to final product purification.
Caption: Logical workflow for the synthesis and purification of this compound.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. merriam-webster.com [merriam-webster.com]
- 7. byjus.com [byjus.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Laboratory Protocol for the Preparation of 5α-Cholestan-3-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
5α-Cholestan-3-one is a 3-oxo-5α-steroid and a mammalian metabolite derived from the saturation of cholesterol.[1] It serves as a crucial intermediate in various organic syntheses and is utilized in the study of steroid metabolism and related biological pathways.[2][3] This document provides a detailed protocol for the laboratory preparation of 5α-cholestan-3-one via the Jones oxidation of 5α-cholestan-3β-ol (dihydrocholesterol). The Jones oxidation is a reliable and efficient method for converting secondary alcohols to ketones using chromic acid.[4][5]
Physicochemical Properties and Data
The key properties of the target compound, 5α-cholestan-3-one, are summarized below for reference.
Table 1: Physicochemical Properties of 5α-Cholestan-3-one
| Property | Value | Source |
| IUPAC Name | (5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | [1][6] |
| CAS Number | 566-88-1 | [7] |
| Molecular Formula | C₂₇H₄₆O | [1][7] |
| Molecular Weight | 386.65 g/mol | [8] |
| Appearance | White crystalline powder or needles | [2] |
| Melting Point | 128-130 °C | [1] |
| Purity (Typical) | >98% (after purification) | [9] |
Experimental Protocol: Jones Oxidation of 5α-Cholestan-3β-ol
This protocol details the conversion of 5α-cholestan-3β-ol to 5α-cholestan-3-one. The Jones reagent, a solution of chromium trioxide in sulfuric acid, is a powerful oxidizing agent that efficiently converts secondary alcohols to ketones.[5][10]
Materials and Reagents
-
5α-Cholestan-3β-ol (Dihydrocholesterol)
-
Acetone (reagent grade, distilled from potassium permanganate)[11]
-
Chromium trioxide (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl ether (or Ethyl acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization or column chromatography
Table 2: Typical Reaction Parameters
| Parameter | Recommended Value |
| Starting Material | 5α-Cholestan-3β-ol |
| Oxidizing Agent | Jones Reagent (CrO₃/H₂SO₄/H₂O) |
| Solvent | Acetone |
| Reaction Temperature | 0-25°C |
| Reaction Time | 30-60 minutes |
| Work-up | Quenching, Extraction, Washing |
| Purification | Recrystallization or Silica (B1680970) Gel Chromatography |
| Expected Yield | 85-95% |
Procedure
1. Preparation of Jones Reagent (2.7 M):
-
Caution: Chromium trioxide is highly toxic and a known carcinogen. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carefully dissolve 26.7 g of chromium trioxide (CrO₃) in 50 mL of deionized water.
-
Slowly and with cooling (in an ice bath), add 23 mL of concentrated sulfuric acid to the chromium trioxide solution.
-
Once cooled to room temperature, add deionized water to bring the final volume to 100 mL. Mix thoroughly.
2. Oxidation Reaction:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5α-cholestan-3β-ol in 100 mL of acetone.
-
Place the flask in an ice-water bath and stir the solution vigorously.
-
Slowly add the prepared Jones reagent dropwise from a dropping funnel. Monitor the color of the reaction. The initial orange-red color of the reagent will turn to a murky green as the chromium (VI) is reduced to chromium (III).
-
Continue adding the reagent until a faint orange-red color persists in the solution for about 20-30 minutes, indicating that the oxidation is complete.[10] Be careful not to add a large excess of the oxidant. The temperature should be maintained below 35°C during the addition.[10]
3. Quenching and Work-up:
-
Quench the reaction by adding isopropanol dropwise until the orange color disappears and the solution remains green. This step neutralizes any excess oxidant.
-
Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water.
-
Extract the aqueous mixture three times with 100 mL portions of diethyl ether (or ethyl acetate).
-
Combine the organic extracts and wash successively with 100 mL of deionized water, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
4. Purification:
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system, such as acetone/methanol or ethanol/water.
-
Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient as the eluent.
5. Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point should be sharp and consistent with the literature value (128-130 °C).
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol for 5α-cholestan-3-one.
Caption: Experimental workflow for the synthesis of 5α-cholestan-3-one.
References
- 1. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5ALPHA-CHOLESTAN-3-ONE | 566-88-1 [chemicalbook.com]
- 3. Biosynthesis of cholestanol: 5-alpha-cholestan-3-one reductase of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Cholestan-3-one, (5α)- [webbook.nist.gov]
- 8. 5α-CHOLESTAN-3-ONE | Steraloids Inc. [steraloids.com]
- 9. clearsynth.com [clearsynth.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Identification of Cholestan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary analytical techniques for the identification and quantification of Cholestan-3-one, a saturated steroid ketone. Detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are presented.
Introduction
This compound is a key intermediate in various biological pathways and its accurate identification and quantification are crucial in diverse research areas, including metabolic studies and drug development. The selection of an appropriate analytical technique depends on the sample matrix, the required sensitivity, and the specific research question being addressed. This document outlines the methodologies to ensure reliable and reproducible results.
Analytical Techniques Overview
The principal methods for the analysis of this compound and related steroidal ketones are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Both techniques offer high sensitivity and selectivity, which are crucial for accurate quantification in complex biological matrices.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural elucidation and confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for steroids like this compound to improve their volatility.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ideal for the analysis of non-volatile and thermally labile compounds in complex mixtures. It offers high selectivity and sensitivity, particularly when using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the stereochemistry of the molecule. Both ¹H and ¹³C NMR are used for the characterization of this compound.[4]
Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule. The characteristic carbonyl (C=O) stretch is a key indicator for this compound.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of this compound and structurally similar compounds using chromatographic techniques. It is important to note that these values should be verified experimentally in your laboratory.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | ≥0.99 | ≥0.99 |
| Limit of Detection (LOD) | 0.01 ng/mL | Typically in the low pg/mL range |
| Limit of Quantification (LOQ) | 0.03 ng/mL | Typically in the low to mid pg/mL range |
| Recovery | >90% | >90% |
| Intra-day Precision (%RSD) | <15% | <15% |
| Inter-day Precision (%RSD) | <15% | <15% |
Data is based on the analysis of structurally similar compounds and should be validated for this compound.[5]
Experimental Workflow
The general workflow for the identification and quantification of this compound from a biological matrix is depicted below.
Caption: General experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and reproducible results. The choice of method depends on the sample matrix.
a. Liquid-Liquid Extraction (LLE)
This method is suitable for extracting this compound from liquid samples like plasma or serum.
-
Materials:
-
Sample (e.g., 1 mL of plasma)
-
Internal Standard (e.g., deuterated this compound)
-
Ethyl acetate (B1210297)/hexane mixture (9:1 v/v)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Protocol:
-
To 1 mL of the sample, add an appropriate amount of the internal standard.[2]
-
Add 5 mL of the ethyl acetate/hexane mixture.[2]
-
Vortex vigorously for 2 minutes.[2]
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.[2]
-
Carefully transfer the upper organic layer to a clean tube.[2]
-
Repeat the extraction process on the aqueous layer to maximize recovery.[2]
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.[2]
-
b. Solid-Phase Extraction (SPE)
For more complex matrices, SPE can provide a cleaner extract.[2]
-
Materials:
-
C18 SPE cartridge
-
Water
-
Sample pre-treated as necessary
-
-
Protocol:
-
Condition a C18 SPE cartridge with methanol followed by water.[2]
-
Load the pre-treated sample onto the cartridge.[2]
-
Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interferences.[2]
-
Elute this compound with a non-polar solvent (e.g., ethyl acetate or hexane).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
a. Derivatization (Silylation)
To enhance volatility and thermal stability, the keto group of this compound should be derivatized.[2]
-
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Protocol:
b. GC-MS Instrumental Parameters
-
Gas Chromatograph:
-
Mass Spectrometer:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
a. Chromatographic Conditions
-
HPLC System: A system capable of binary gradient elution.[3]
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient should be optimized to achieve good separation. For example, start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
b. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[3]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is recommended due to the nonpolar nature of the analyte.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions: These should be optimized during method development. For this compound (MW ~386.65 g/mol ), the protonated molecule [M+H]⁺ would be at approximately m/z 387.4. Precursor and product ions need to be determined by infusing a standard solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve a sufficient amount of the purified this compound sample in an appropriate deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the proton NMR spectrum. The chemical shifts and coupling constants of the protons, particularly in ring A, can be used to distinguish between 5α- and 5β-isomers.[4]
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. The chemical shift of the carbonyl carbon (C-3) is a key diagnostic signal.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Key Spectral Feature: A strong absorption band in the region of 1705-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone functional group.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the different analytical techniques and their primary application in the analysis of this compound.
Caption: Relationship between analytical techniques for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
Application Note: Quantification of Cholestan-3-one in Biological Matrices using HPLC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantification of Cholestan-3-one in biological matrices, such as plasma or serum, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by liquid-liquid extraction. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Atmospheric Pressure Chemical Ionization (APCI) source. This method provides a robust framework for researchers, scientists, and drug development professionals investigating the role of this compound in various physiological and pathological processes.
Introduction
This compound is a ketosteroid metabolite of cholesterol.[1] As an intermediate in cholesterol metabolism and steroidogenesis, the accurate quantification of this compound is crucial for understanding various biological pathways and their dysregulation in disease states. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers the high selectivity and sensitivity required for the precise measurement of low-abundance analytes like this compound in complex biological samples.[2]
This application note provides a comprehensive protocol for the extraction and quantification of this compound, which can be adapted for various research applications in drug development and metabolic studies.
Experimental Protocols
Sample Preparation
A protein precipitation followed by liquid-liquid extraction is utilized to isolate this compound from the biological matrix.
Materials:
-
Human plasma or serum samples
-
This compound analytical standard
-
Deuterated this compound (or other suitable internal standard)
-
Methanol (B129727) (HPLC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE to the supernatant for liquid-liquid extraction.
-
Vortex for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC-MS analysis.
HPLC-MS Method
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size)
-
Triple quadrupole mass spectrometer with an APCI source
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 70% B, 1-8 min: 70-100% B, 8-10 min: 100% B, 10.1-12 min: 70% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive APCI |
| Capillary Voltage | 2.0 kV |
| Vaporizer Temperature | 400°C |
| Gas Temperature | 350°C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 60 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following MRM transitions are proposed for the quantification of this compound. It is crucial to optimize these parameters on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 387.4 | 147.1 | 100 | User Optimized |
| This compound (Qualifier) | 387.4 | 215.2 | 100 | User Optimized |
| Internal Standard | Dependent on IS | Dependent on IS | 100 | User Optimized |
Data Presentation
Quantitative data should be summarized for clear comparison. The following table provides an example of expected performance characteristics that should be determined during method validation.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Recovery | 85 - 115% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
Note: The values presented in this table are illustrative and must be experimentally determined during method validation.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified metabolic pathway involving this compound.
References
Application Notes: Utilizing Cholestan-3-one in Cancer Cell Line Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestan-3-one and its derivatives have emerged as a class of compounds with significant potential in oncology research. These cholesterol metabolites have demonstrated cytotoxic effects against various cancer cell lines, suggesting their promise as novel therapeutic agents. This document provides detailed application notes and protocols for the use of a specific derivative, 4-cholesten-3-one (B1668897), in cancer cell line viability assays. The methodologies outlined herein are based on established research and are intended to serve as a comprehensive guide for investigating the anti-proliferative effects of this compound.
Recent studies have shown that 4-cholesten-3-one exerts its anti-cancer activity through the modulation of lipid metabolism and disruption of membrane rafts, which are critical for cancer cell signaling and survival.[1] This compound has been reported to decrease the viability of breast cancer cells in a dose- and time-dependent manner.[1]
Mechanism of Action
4-cholesten-3-one primarily functions as a Liver X Receptor (LXR) ligand.[1] Its mechanism of action in cancer cells involves a multi-faceted approach:
-
Reduction of Lipogenesis and Cholesterol Biosynthesis: Treatment with 4-cholesten-3-one leads to a decrease in the mRNA expression of key enzymes involved in fatty acid and cholesterol synthesis, such as ACC1, FASN, SCD1, and HMGCR.[1]
-
Increased Cholesterol Efflux: It enhances the expression of ABCG1 and ABCA1 transporters, which are LXR target genes responsible for cholesterol efflux from cells.[1]
-
Disruption of Membrane Rafts: By altering the lipid composition of the cell membrane, 4-cholesten-3-one disrupts the integrity of membrane rafts. This leads to a decreased expression of raft-associated proteins like flotillin-2 and a reduction in the levels of EGFR within these microdomains.[1]
This concerted action on lipid metabolism and membrane structure ultimately inhibits cancer cell proliferation and migration.[1]
Data Presentation
The anti-proliferative activity of 4-cholesten-3-one has been quantified in various cancer cell lines. The following table summarizes the reported IC50 values.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 48 | 17.8 | [1] |
| MDA-MB-231 | Breast Cancer | 48 | 14.1 | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
This compound (or 4-cholesten-3-one)
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[2]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution (final concentration of 0.5 mg/mL) to each well.[2][4]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[2] A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[5][6]
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for the desired time period. Include untreated and vehicle controls.
-
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells. For adherent cells, use trypsinization.
-
Wash the collected cells twice with cold PBS by centrifugation.[5]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Proposed signaling pathway of 4-cholesten-3-one in cancer cells.
References
- 1. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Cholestan-3-one in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestan-3-one is a C27 steroid and a derivative of cholesterol, playing a role as a mammalian metabolite. Its strategic position in steroid metabolism makes it a substrate of significant interest for researchers studying steroidogenic pathways, enzyme kinetics, and the development of therapeutics targeting metabolic disorders. This document provides detailed application notes and experimental protocols for the use of this compound as a substrate in enzymatic reactions, with a focus on key enzymes involved in its metabolism and its potential role in cellular signaling.
Enzymatic Landscape of this compound Metabolism
This compound is primarily metabolized by hydroxysteroid dehydrogenases (HSDs), which are a class of oxidoreductases that catalyze the conversion of steroids and other metabolites. The key enzymes acting on this compound are 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase.
-
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme catalyzes the conversion of 5α-cholestan-3-one to 5α-cholestan-3β-ol. In rat liver, this enzyme is localized mainly in the microsomal fraction and requires NADPH as a hydrogen donor.[1]
-
3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme is responsible for the conversion of 5α-cholestan-3-one to 5α-cholestan-3α-ol. This enzyme can function with either NADH or NADPH as a hydrogen donor.[1]
-
Cholest-4-en-3-one 5α-reductase: This enzyme is involved in the synthesis of 5α-cholestan-3-one from cholest-4-en-3-one.
The ratio of the 3β- to 3α-hydroxysteroid products from the metabolism of 5α-cholestan-3-one in rat liver microsomes is approximately 10:1.[1]
Potential Role in Liver X Receptor (LXR) Signaling
Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that are critical regulators of cholesterol, fatty acid, and glucose homeostasis. They act as cholesterol sensors and are activated by oxidized derivatives of cholesterol. Given that this compound is a cholesterol metabolite, it is plausible that it or its downstream products could modulate LXR activity, thereby influencing the expression of genes involved in cholesterol transport and metabolism. The activation of LXRs leads to the transcription of genes that protect cells from cholesterol overload.[2]
Data Presentation: Enzyme Kinetics
Table 1: Kinetic Parameters of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) with Various Substrates
| Substrate | K_m_ (µM) | V_max_ (nmol/mg protein/min) | Source Organism/Tissue |
| Dehydroepiandrosterone (DHEA) | 0.3 | 2.9 - 4.6 | Human Adrenal Glands |
| Pregnenolone | 0.4 | 2.9 - 4.6 | Human Adrenal Glands |
| 17-hydroxypregnenolone | 0.3 | 2.9 - 4.6 | Human Adrenal Glands |
Data adapted from kinetic analyses of human adrenal 3β-HSD.[3]
Table 2: Kinetic Parameters of 3α-Hydroxysteroid Dehydrogenase (3α-HSD) with Androstane-3,17-dione
| Reaction | K_m_ (Cofactor) (µM) | K_m_ (Steroid) (µM) | k_cat_ (s⁻¹) | Source Organism/Tissue |
| Reduction | 0.14 (NADPH) | 0.32 | Not Reported | Rat Liver |
| Oxidation | Not Reported | Not Reported | Not Reported | Rat Liver |
Data adapted from a study on rat liver 3α-HSD (AKR1C9).[4][5]
Experimental Protocols
The following protocols are adapted from established methods for similar substrates and can be used as a starting point for studying the enzymatic conversion of this compound.
Protocol 1: Spectrophotometric Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity with this compound
This protocol is adapted from a colorimetric assay for 3β-HSD, which measures the formation of formazan (B1609692) from the reduction of a tetrazolium salt.[6][7]
Objective: To determine the activity of 3β-HSD by monitoring the reduction of NAD⁺ to NADH, which is coupled to the reduction of a tetrazolium salt.
Materials:
-
This compound
-
Enzyme source (e.g., rat liver microsomes)
-
0.1 M Tris-HCl buffer (pH 7.8)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Iodonitrotetrazolium violet (INT)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
0.1 M Tris-HCl buffer (pH 7.8)
-
A suitable concentration of this compound (e.g., 10-100 µM, dissolved in a minimal amount of a suitable organic solvent like ethanol (B145695) or DMSO and then diluted in buffer).
-
NAD⁺ (e.g., 1 mM)
-
INT (e.g., 0.4 mM)
-
-
Pre-incubate: Equilibrate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction: Add the enzyme extract to the reaction mixture and mix gently.
-
Incubate: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction: The reaction can be stopped by adding an acidic solution (e.g., 0.1 M HCl).
-
Measure absorbance: Measure the absorbance of the formazan product at 490 nm using a spectrophotometer.
-
Calculate enzyme activity: The enzyme activity can be calculated using the molar extinction coefficient of the formazan dye and expressed as nmol of product formed per minute per mg of protein.
Protocol 2: Assay for Cholest-4-en-3-one 5α-reductase Activity
This protocol is based on the conversion of a radiolabeled substrate to its 5α-reduced product.
Objective: To measure the activity of cholest-4-en-3-one 5α-reductase by quantifying the formation of radiolabeled 5α-cholestan-3-one.
Materials:
-
[¹⁴C]-Cholest-4-en-3-one (or other suitable radiolabeled substrate)
-
Enzyme source (e.g., rat liver microsomes)
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5)
-
NADPH
-
Ethyl acetate (B1210297) for extraction
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture: In a glass tube, combine the buffer, NADPH, and the enzyme preparation.
-
Pre-incubate: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction: Add the radiolabeled cholest-4-en-3-one to start the reaction.
-
Incubate: Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction and extract steroids: Stop the reaction by adding a volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction.
-
Analyze by TLC: Spot the combined organic extracts onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate and the product (5α-cholestan-3-one).
-
Quantify radioactivity: Scrape the spots corresponding to the substrate and product into scintillation vials and measure the radioactivity using a scintillation counter.
-
Calculate enzyme activity: The activity is calculated based on the percentage of conversion of the substrate to the product.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound.
Experimental Workflow for Studying this compound Metabolism
Caption: Workflow for analyzing this compound metabolism.
Potential Signaling Pathway of this compound via LXR
Caption: Hypothetical LXR signaling by this compound.
References
- 1. Biosynthesis of cholestanol: 5-alpha-cholestan-3-one reductase of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential regulation of gene expression by LXRs in response to macrophage cholesterol loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidation of a complete kinetic mechanism for a mammalian hydroxysteroid dehydrogenase (HSD) and identification of all enzyme forms on the reaction coordinate: the example of rat liver 3alpha-HSD (AKR1C9) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A colorimetric assay method for 3beta-hydroxy-delta5-steroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Cholestan-3-one in Metabolic Pathway Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestan-3-one, a ketone derivative of cholestane, serves as a crucial intermediate in various metabolic pathways, primarily in the catabolism of cholesterol and the biosynthesis of steroid hormones and bile acids.[1][2] This document provides detailed application notes and experimental protocols for researchers utilizing this compound in metabolic pathway studies. It covers its role as a mammalian metabolite, its enzymatic conversions, and its effects on cellular signaling.[1] The protocols outlined below are designed to be adaptable for specific research needs in academic and industrial drug discovery settings.
Application Notes
This compound exists in two primary stereoisomers, 5α-cholestan-3-one and 5β-cholestan-3-one (coprostanone), which are involved in distinct metabolic routes.[1][3] These molecules are key substrates for various enzymes and can be used to probe the activity of metabolic pathways, identify enzyme inhibitors, and understand the pathophysiology of metabolic disorders.
Key Applications:
-
Studying Cholesterol Catabolism: this compound is a downstream metabolite of cholesterol, formed through the action of cholesterol oxidase and subsequent isomerases.[4][5] Its quantification in biological samples can serve as a biomarker for cholesterol turnover and gut microbiota activity.[3][6]
-
Investigating Bile Acid Synthesis: 7α-hydroxy-4-cholesten-3-one (C4) is a critical intermediate in the classical pathway of bile acid synthesis and a biomarker for its rate.[7] While not this compound itself, its structural similarity and position in the pathway make studies on related cholestenones relevant.
-
Enzyme Characterization: this compound and its analogues are substrates for various oxidoreductases, including 3-ketosteroid-Δ¹-dehydrogenases and 5α/5β-reductases.[8][9][10] These compounds are invaluable tools for characterizing the kinetics and substrate specificity of these enzymes.
-
Modulating Nuclear Receptor Activity: Cholest-4-en-3-one, a related compound, has been shown to act as a ligand for the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis, without inducing adverse lipogenic effects.[4][11] This suggests that this compound and its derivatives may have potential as selective modulators of nuclear receptor signaling.
-
Cancer and Cell Biology Research: Altered cholesterol metabolism is a hallmark of cancer.[4] Cholest-4-en-3-one has been demonstrated to decrease the viability of breast cancer cells.[4] 5β-Cholestan-3-one can induce apoptosis in gallbladder epithelial cells.[3] These findings open avenues for investigating the anti-cancer properties of this compound derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic conversion and biological activity of this compound and related compounds.
Table 1: Kinetic Parameters of Cholest-4-en-3-one-Δ¹-dehydrogenase [12][13]
| Substrate | Apparent Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |
| Cholest-4-en-3-one | 42 ± 6 | 69 ± 4 | 1.6 x 10⁶ |
| Progesterone | - | - | Highest catalytic efficiency |
| Androst-4-en-3,17-dione | Substrate | Not reported | Not reported |
| Testosterone | Substrate | Not reported | Not reported |
| 19-Nortestosterone | Substrate | Not reported | Not reported |
| Cholest-5-en-3-one | Substrate | Not reported | Not reported |
*Data obtained from studies on the recombinant enzyme from Sterolibacterium denitrificans.[12]
Table 2: Biological Activity of this compound and Related Compounds
| Compound | Concentration | Cell Line/System | Observed Effect |
| 4-cholesten-3-one (B1668897) | 50 µM | MCF-7 and MDA-MB-231 (breast cancer cells) | Reduced gene expression of key lipogenesis and cholesterol biosynthesis enzymes.[4] |
| 5β-Cholestan-3-one | 1.4 mM | Primary dog gallbladder epithelial cells | Induction of apoptosis.[3] |
| 5α-cholesten-3-one | 200 nM | Mouse diaphragm neuromuscular junction | Decreased amplitude of evoked endplate currents (EPCs).[14] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-Ketosteroid Dehydrogenase Activity
This protocol is adapted from the assay for Cholest-4-en-3-one-Δ¹-dehydrogenase using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[12] It can be modified to study other dehydrogenases that use this compound as a substrate.
Objective: To measure the initial rate of the enzymatic reaction by monitoring the reduction of DCPIP.
Materials:
-
Purified enzyme preparation
-
This compound (or other steroid substrate) stock solution in an appropriate organic solvent (e.g., ethanol, DMSO)
-
Reaction buffer (e.g., 20 mM MOPS-K⁺, pH 7.9)
-
DCPIP stock solution
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and DCPIP at a final concentration of 50-100 µM.
-
Add the substrate, this compound, to the desired final concentration (e.g., a range from 0.5 µM to 100 µM). Ensure the final concentration of the organic solvent is low (<1%) to prevent enzyme denaturation.[12]
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30 °C) for 5 minutes to allow for temperature equilibration.[12]
-
Initiate the reaction by adding a known amount of the purified enzyme to the cuvette. Mix gently but thoroughly.
-
Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs maximally) over time (e.g., for 2-5 minutes).[12] The rate of decrease in absorbance is proportional to the rate of the enzymatic reaction.
-
For a blank control, perform the assay without the enzyme or with a heat-inactivated enzyme.
Data Analysis:
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCPIP.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Spectrophotometric Enzyme Assay Workflow
Protocol 2: Cellular Uptake and Metabolism of this compound
This protocol outlines a general method to study the uptake and conversion of this compound into its metabolites in a cell culture model.
Objective: To determine the rate of cellular uptake and identify the metabolites of this compound.
Materials:
-
Cultured cells (e.g., hepatocytes, steroidogenic cells)
-
Cell culture medium and supplements
-
Labeled or unlabeled this compound
-
Cell lysis buffer
-
Organic solvents for extraction (e.g., ethyl acetate, hexane)
-
Analytical instrumentation (e.g., LC-MS, GC-MS)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treatment: Replace the culture medium with a fresh medium containing a known concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Collection:
-
Medium: At each time point, collect the cell culture medium to analyze extracellular metabolites.
-
Cells: Wash the cells with ice-cold PBS to remove any remaining extracellular compound. Lyse the cells with a suitable buffer.
-
-
Metabolite Extraction:
-
Perform a liquid-liquid extraction on both the collected medium and the cell lysates using an appropriate organic solvent.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extracts in a suitable solvent for analysis.
-
Analyze the samples by LC-MS or GC-MS to identify and quantify this compound and its potential metabolites (e.g., cholestanols).[8]
-
Data Analysis:
-
Quantify the concentration of this compound and its metabolites at each time point in both the cells and the medium.
-
Calculate the rate of uptake and the rate of metabolite formation.
Cellular Uptake and Metabolism Workflow
Protocol 3: LXR Reporter Gene Assay
This protocol is designed to investigate if this compound or its derivatives can activate the Liver X Receptor (LXR).[11]
Objective: To determine if this compound activates LXR signaling.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
LXR-responsive reporter plasmid (containing LXR response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
Positive control (e.g., T0901317)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the LXR reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Incubation: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control. Include a vehicle control.
-
Treatment: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the assay kit.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities according to the manufacturer's protocol using a luminometer.
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
Plot the fold change against the concentration of this compound to determine the dose-response relationship and EC50 value.
Metabolic Pathways Involving this compound
The following diagram illustrates the position of this compound in the broader context of cholesterol metabolism.
Simplified Cholesterol Metabolism Pathway
Conclusion
This compound and its related metabolites are versatile tools for probing the intricate network of steroid metabolism. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the roles of these molecules in health and disease. Further investigation into the specific functions of this compound isomers and their interactions with cellular machinery will undoubtedly uncover new therapeutic targets for a range of metabolic and proliferative disorders.
References
- 1. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholestane - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of cholestanol: 5-alpha-cholestan-3-one reductase of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cholest-4-En-3-One-Δ1-Dehydrogenase, a Flavoprotein Catalyzing the Second Step in Anoxic Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of 5α-cholestan-3-one on the synaptic vesicle cycle at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cholestan-3-one as a Potential Biomarker for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including metabolic syndrome and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Central to their pathophysiology are disturbances in lipid and glucose metabolism, often linked to insulin (B600854) resistance and chronic inflammation. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Cholestan-3-one, an oxidized derivative of cholesterol, is emerging as a potential biomarker in this context. Its structural similarity to other bioactive oxysterols suggests a role in regulating key metabolic pathways. These application notes provide a comprehensive overview of the current understanding of this compound's potential as a biomarker and detailed protocols for its investigation.
While direct evidence in human metabolic syndrome is still under investigation, preliminary studies on structurally related compounds suggest that cholestenone derivatives may play a role in mitigating hyperglycemia and hyperinsulinemia. A study on cholest-5-en-3-one in obese (db/db) mice demonstrated its ability to significantly alleviate high blood sugar and insulin levels. This effect is thought to be mediated by the suppression of the nuclear factor kappa B (NFκB) signaling pathway, which in turn reduces the production of inflammatory cytokines.
Data Presentation
The following tables summarize key data relevant to the investigation of this compound in the context of metabolic disorders.
Table 1: Key Characteristics of Metabolic Syndrome
| Parameter | Diagnostic Threshold |
| Increased Waist Circumference | ≥ 102 cm (40 in) in men; ≥ 88 cm (35 in) in women |
| Elevated Triglycerides | ≥ 150 mg/dL (1.7 mmol/L) or on drug treatment for elevated triglycerides |
| Reduced HDL-C | < 40 mg/dL (1.0 mmol/L) in men; < 50 mg/dL (1.3 mmol/L) in women or on drug treatment for reduced HDL-C |
| Elevated Blood Pressure | Systolic ≥ 130 mmHg and/or diastolic ≥ 85 mmHg or on antihypertensive drug treatment |
| Elevated Fasting Glucose | ≥ 100 mg/dL (5.6 mmol/L) or on drug treatment for elevated glucose |
| Diagnosis of metabolic syndrome is confirmed when at least three of these criteria are met. |
Table 2: Potential Biomarkers Associated with Metabolic Syndrome
| Biomarker | Association with Metabolic Syndrome |
| Leptin | Generally elevated |
| Adiponectin | Generally decreased |
| C-Reactive Protein (CRP) | Generally elevated |
| Interleukin-6 (IL-6) | Generally elevated |
| Tumor Necrosis Factor-alpha (TNF-α) | Generally elevated |
| This compound | Hypothesized to be altered |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma/Serum by LC-MS/MS
This protocol is adapted from established methods for the quantification of structurally similar oxysterols.
1. Objective: To accurately and reproducibly quantify the concentration of this compound in human plasma or serum samples.
2. Materials and Reagents:
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d7)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma/serum samples (stored at -80°C)
-
Protein precipitation plates or tubes
-
LC-MS/MS system (e.g., Triple Quadrupole)
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum, add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 50% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: [M+H]+ → specific product ion (to be determined by infusion of the standard)
-
This compound-d7: [M+H]+ → specific product ion (to be determined by infusion of the standard)
-
5. Data Analysis:
-
Construct a calibration curve using the analytical standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: In Vitro Assessment of this compound's Effect on NFκB Signaling in Hepatocytes
1. Objective: To investigate the potential of this compound to modulate the NFκB signaling pathway in a liver cell model.
2. Materials and Reagents:
-
Human hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce NFκB activation
-
Reagents for Western blotting (primary antibodies against p-p65, p65, IκBα, and a loading control like β-actin; secondary antibodies)
-
Reagents for quantitative PCR (primers for NFκB target genes like IL-6, TNF-α)
-
Luciferase reporter assay kit for NFκB activity
3. Cell Culture and Treatment:
-
Culture HepG2 cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours before treatment.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.
-
Stimulate the cells with an NFκB activator (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for the appropriate time (e.g., 30 minutes for protein analysis, 4-6 hours for gene expression analysis).
4. Western Blotting for NFκB Pathway Proteins:
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities.
5. Quantitative PCR for NFκB Target Genes:
-
Isolate total RNA from the cells.
-
Synthesize cDNA.
-
Perform qPCR using specific primers for target genes.
-
Normalize gene expression to a housekeeping gene (e.g., GAPDH).
6. NFκB Reporter Assay:
-
Transfect cells with an NFκB-luciferase reporter plasmid.
-
Treat the cells as described in step 3.
-
Measure luciferase activity according to the manufacturer's instructions.
Mandatory Visualizations
Application Notes and Protocols: Investigating the Effects of Cholestan-3-one on Synaptic Transmission
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholestan-3-one is a neuroactive steroid, a class of molecules known to modulate neuronal activity and synaptic transmission. Understanding the precise effects of this compound on synaptic function is crucial for elucidating its physiological roles and therapeutic potential. These application notes provide a comprehensive set of protocols to investigate the impact of this compound on various aspects of synaptic transmission, including neurotransmitter release, postsynaptic receptor function, and intracellular signaling. The provided methodologies cover electrophysiological recordings, neurotransmitter release assays, and calcium imaging, offering a multi-faceted approach to characterizing the synaptic effects of this compound.
Data Presentation: Summary of Expected Quantitative Effects of this compound
The following tables summarize potential quantitative data based on existing literature on this compound and related neuroactive steroids. These tables are intended to serve as a reference for expected outcomes and for comparison with experimental results.
Table 1: Effects of this compound on Evoked and Spontaneous Neurotransmitter Release
| Parameter | Control | This compound (Concentration) | Expected Outcome | Reference |
| Evoked Postsynaptic Current (EPSC) Amplitude (pA) | Baseline Value | 200 nM | Decrease | [1][2] |
| Miniature Endplate Current (MEPC) Amplitude (pA) | Baseline Value | 200 nM | No significant change | [1] |
| MEPC Frequency (Hz) | Baseline Value | 200 nM | No significant change | [1] |
| Synaptic Vesicle Recycling Rate (τ, s) | Baseline Value | 200 nM | No significant change in recycling time, but reduction in the number of recycling vesicles | [2] |
Table 2: Potential Effects of this compound on Postsynaptic Receptor Function (Hypothetical, based on related compounds)
| Parameter | Control | This compound (Concentration) | Expected Outcome (Hypothetical) | Reference |
| NMDA Receptor-mediated Current Amplitude (pA) | Baseline Value | 1-10 µM | Modulation (Potentiation or Inhibition) | [3][4] |
| GABAA Receptor-mediated Current Amplitude (pA) | Baseline Value | 1-10 µM | Modulation (Potentiation or Inhibition) | [5][6] |
| AMPA Receptor-mediated Current Amplitude (pA) | Baseline Value | 1-10 µM | Modulation | [3][4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure Postsynaptic Currents
This protocol details the methodology for recording excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents from cultured neurons or brain slices to assess the effects of this compound on synaptic transmission.
Materials and Reagents:
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
This compound stock solution (in DMSO)
-
Cultured neurons or acute brain slices
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
Procedure:
-
Preparation of Solutions:
-
Prepare aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Prepare internal solution containing (in mM): 135 Cs-gluconate, 10 MgCl2, 0.1 CaCl2, 2 Mg-ATP, 1 EGTA, and 10 HEPES, pH adjusted to 7.25 with CsOH.
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the recording solution should not exceed 0.1%.
-
-
Slice/Culture Preparation:
-
For acute brain slices, prepare 300-400 µm thick slices from the desired brain region (e.g., hippocampus) using a vibratome in ice-cold aCSF. Allow slices to recover for at least 1 hour at room temperature.
-
For cultured neurons, plate cells on coverslips and grow to the desired density.
-
-
Recording:
-
Transfer a slice or coverslip to the recording chamber and perfuse with aCSF at a rate of 2 ml/min at 32°C.
-
Obtain whole-cell patch-clamp recordings from pyramidal neurons under visual guidance.
-
To record EPSCs, hold the neuron at -70 mV. To record IPSCs, hold the neuron at 0 mV.
-
Use a bipolar stimulating electrode to evoke synaptic responses in the Schaffer collateral pathway or other relevant pathways.
-
-
Application of this compound:
-
After obtaining a stable baseline recording for at least 10 minutes, perfuse the slice/culture with aCSF containing the desired concentration of this compound.
-
Record for at least 20-30 minutes in the presence of the compound to observe its effects.
-
Perform a washout by perfusing with normal aCSF for at least 20 minutes.
-
-
Data Analysis:
-
Analyze the amplitude, frequency, and kinetics of evoked and spontaneous postsynaptic currents using appropriate software.
-
Compare the data before, during, and after the application of this compound.
-
Protocol 2: FM1-43 Styryl Dye Imaging for Synaptic Vesicle Recycling
This protocol describes the use of the fluorescent dye FM1-43 to visualize and quantify synaptic vesicle exocytosis and endocytosis, providing a measure of neurotransmitter release.
Materials and Reagents:
-
Tyrode's solution
-
FM1-43 dye
-
High K+ solution
-
This compound stock solution
-
Cultured neurons or neuromuscular junction preparation
-
Fluorescence microscope with a CCD camera
Procedure:
-
Preparation:
-
Prepare Tyrode's solution containing (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4.
-
Prepare a high K+ solution by increasing the KCl concentration to 90 mM and reducing NaCl to maintain osmolarity.
-
Prepare a working solution of FM1-43 in Tyrode's solution.
-
-
Loading Synaptic Terminals:
-
Incubate the preparation in Tyrode's solution containing FM1-43.
-
Stimulate the neurons with high K+ solution for 1-2 minutes to induce synaptic vesicle exocytosis and subsequent endocytosis of the dye.
-
Wash the preparation thoroughly with Tyrode's solution to remove extracellular dye.
-
-
Application of this compound:
-
Incubate the loaded preparation with Tyrode's solution containing the desired concentration of this compound for a predetermined period.
-
-
Unloading (Destaining):
-
Stimulate the neurons again with high K+ solution to induce exocytosis of the dye-laden vesicles.
-
Acquire a time-lapse series of fluorescence images during the stimulation period to monitor the rate of destaining.
-
-
Data Analysis:
-
Measure the fluorescence intensity of individual synaptic boutons over time.
-
The rate of fluorescence decay during destaining is proportional to the rate of synaptic vesicle exocytosis. Compare the destaining rates in control and this compound treated conditions.
-
Protocol 3: Intracellular Calcium Imaging
This protocol outlines the use of fluorescent calcium indicators to measure changes in intracellular calcium concentration ([Ca2+]i) in response to neuronal stimulation, providing insights into the effects of this compound on calcium signaling.
Materials and Reagents:
-
Fluo-4 AM or other suitable calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Cultured neurons
-
Confocal or fluorescence microscope with a fast-acquisition camera
Procedure:
-
Loading Cells with Calcium Indicator:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Incubate the cultured neurons with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification.
-
-
Imaging:
-
Place the coverslip with the loaded cells in a recording chamber on the microscope stage and perfuse with HBSS.
-
Acquire a baseline fluorescence image series.
-
-
Stimulation and Drug Application:
-
Stimulate the neurons with a brief application of a depolarizing agent (e.g., high K+ solution or a specific agonist) to evoke a calcium transient.
-
After recording the control response, perfuse the cells with HBSS containing this compound for a defined period.
-
Repeat the stimulation in the presence of this compound.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF/F0) in individual cells or regions of interest (e.g., presynaptic terminals or postsynaptic spines) in response to stimulation.
-
Compare the amplitude and kinetics of the calcium transients before and after the application of this compound.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound at the synapse.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Effects of 5α-cholestan-3-one on the synaptic vesicle cycle at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Similar oxysterols may lead to opposite effects on synaptic transmission: Olesoxime versus 5α-cholestan-3-one at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol modulates presynaptic and postsynaptic properties of excitatory synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurosteroid-Induced Plasticity of Immature Synapses via Retrograde Modulation of Presynaptic NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neurosteroid effects on GABAergic synaptic plasticity in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Cholestan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Cholestan-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereochemical challenges in the synthesis of this compound?
A1: The principal challenge lies in controlling the stereochemistry at the A/B ring junction, specifically the configuration of the hydrogen atom at the C-5 position. This leads to the formation of two possible diastereomers: 5α-Cholestan-3-one (trans-fused A/B rings) and 5β-Cholestan-3-one (cis-fused A/B rings, also known as coprostanone). Achieving high diastereoselectivity for the desired isomer is a critical and often difficult step.
Q2: How can I control the stereochemistry at the C-5 position during the reduction of Cholest-4-en-3-one?
A2: The stereochemical outcome of the reduction of the C4-C5 double bond in Cholest-4-en-3-one is highly dependent on the choice of reducing agent and reaction conditions.
-
Catalytic Hydrogenation: The choice of catalyst and solvent system is crucial. For instance, hydrogenation over a platinum catalyst in an acidic medium typically favors the formation of the 5α-isomer (trans). In contrast, hydrogenation using a palladium catalyst in a neutral or basic medium tends to yield the 5β-isomer (cis).
-
Dissolving Metal Reductions: Reductions using alkali metals (like lithium or sodium) in liquid ammonia (B1221849) with a proton source (e.g., ethanol) generally lead to the thermodynamically more stable 5α-isomer.
Q3: I am observing a mixture of 5α and 5β isomers. How can I improve the diastereoselectivity of my reaction?
A3: To improve diastereoselectivity, consider the following:
-
Reagent Selection: As detailed in the table below, different reducing agents offer varying degrees of stereocontrol. For example, catalytic transfer hydrogenation over Raney nickel can produce a mixture of coprostanols (the precursors to 5β-cholestan-3-one).[1]
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the stereochemical outcome.
-
Additives: The presence of acids, bases, or other additives can significantly alter the course of the reduction.
Q4: How can I separate a mixture of 5α- and 5β-Cholestan-3-one?
A4: Separation of the 5α and 5β diastereomers can be achieved through standard chromatographic techniques.
-
Column Chromatography: Flash column chromatography using silica (B1680970) gel is a highly effective method for separating the two isomers. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically employed.
-
Recrystallization: Fractional crystallization can also be used, as the two isomers may have different solubilities in certain solvents.
Troubleshooting Guides
Problem 1: Low yield of the desired 5α-Cholestan-3-one isomer.
| Possible Cause | Suggested Solution |
| Suboptimal Reducing Agent | Switch to a reducing system known to favor the 5α-isomer, such as Li/NH₃ or catalytic hydrogenation with PtO₂ in acetic acid. |
| Reaction Conditions Not Optimized | Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for the formation of the 5α-isomer. |
| Catalyst Poisoning | Ensure the starting material and solvent are pure and free of catalyst poisons (e.g., sulfur compounds). |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it goes to completion. |
Problem 2: Predominance of the undesired 5β-Cholestan-3-one isomer.
| Possible Cause | Suggested Solution |
| Incorrect Catalyst/Solvent Combination | For the 5α-isomer, avoid conditions that favor the 5β-isomer, such as hydrogenation with a palladium catalyst in a neutral solvent. |
| Thermodynamic vs. Kinetic Control | The 5α-isomer is generally the thermodynamically more stable product. Ensure your reaction conditions allow for equilibration to the more stable isomer, if applicable. |
Quantitative Data Summary
The following table summarizes the outcomes of different reduction methods for Cholest-4-en-3-one, highlighting the resulting stereochemistry.
| Starting Material | Reagents and Conditions | Product(s) | Stereoselectivity | Overall Yield | Reference |
| Cholest-4-en-3-one | Catalytic transfer hydrogenation over W2 Raney nickel in boiling isopropanol, followed by oxidation with Kiliani reagent. | 5β-Cholestan-3-one | Predominantly 5β | 80% | [1] |
| Cholest-4-en-3-one p-toluenesulfonylhydrazone | Catecholborane in chloroform (B151607) at 0°C, followed by reflux with sodium acetate. | 5β-Cholest-3-ene | Predominantly 5β | 83-88% | [2] |
| 1,4,6-Cholestatrien-3-one | NaBH₄ (4 equiv.) | 4,6-Cholestadien-3β-ol | - | - | [3] |
| 1,4,6-Cholestatrien-3-one | L-Selectride (12 equiv.) | 4,6-Cholestadien-3α-ol | Chemoselective for 3α-ol | - | [3] |
| 1,4,6-Cholestatrien-3-one | 9-BBN (14 equiv.) | 1,4,6-Cholestatrien-3α-ol | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5β-Cholestan-3-one via Catalytic Transfer Hydrogenation[1]
-
Step 1: Catalytic Transfer Hydrogenation.
-
In a round-bottom flask, dissolve Cholest-4-en-3-one in boiling isopropanol.
-
Add W2 Raney nickel to the solution.
-
Reflux the mixture to effect the catalytic transfer hydrogenation. This step yields a mixture of 5β-cholestan-3α- and 3β-ols.
-
-
Step 2: Oxidation.
-
After the initial reaction is complete, cool the mixture.
-
Add Kiliani reagent (a solution of chromium trioxide in sulfuric acid) to the crude mixture of coprostanols.
-
Stir the reaction until the oxidation is complete, as indicated by TLC.
-
Work up the reaction by quenching with isopropanol, followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain 5β-Cholestan-3-one.
-
Protocol 2: Synthesis of 5β-Cholest-3-ene from Cholest-4-en-3-one p-toluenesulfonylhydrazone[2]
-
Preparation of the Hydrazone:
-
In a round-bottom flask, dissolve Cholest-4-en-3-one and p-toluenesulfonylhydrazide in 95% ethanol (B145695).
-
Heat the solution at reflux for 10 minutes.
-
Allow the solution to cool to room temperature and collect the precipitated solid by filtration.
-
Recrystallize the solid from 95% ethanol to yield Cholest-4-en-3-one p-toluenesulfonylhydrazone.
-
-
Reduction with Catecholborane:
-
In a dry, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the prepared hydrazone in chloroform.
-
Cool the solution to 0°C and inject catecholborane.
-
Stir the reaction at 0°C for 2 hours.
-
Add sodium acetate and water, and heat the mixture under reflux for 1 hour.
-
After cooling, filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the resulting oil by column chromatography on alumina (B75360) with hexane as the eluent to afford 5β-Cholest-3-ene.
-
Visualizations
Caption: Reaction pathways for the stereoselective reduction of Cholest-4-en-3-one.
Caption: A workflow for troubleshooting poor stereoselectivity in this compound synthesis.
References
Technical Support Center: Byproduct Formation in Cholestan-3-one Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of Cholestan-3-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly byproduct formation, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized by the oxidation of Cholestan-3β-ol (cholestanol). The most common and cost-effective method is the Jones oxidation, which utilizes a solution of chromium trioxide in sulfuric acid and acetone.[1][2][3][4] Other methods include oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, which are generally milder but more expensive.
Q2: I performed a Jones oxidation of cholestanol (B8816890), but my yield of this compound is low. What are the possible reasons?
A2: Low yields can result from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient Jones reagent, low reaction temperature, or a short reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all the starting material is consumed.
-
Impure Starting Material: The cholestanol used may contain impurities that interfere with the reaction.
-
Side Reactions: Although secondary alcohols are less prone to over-oxidation than primary alcohols, side reactions can still occur, especially with prolonged reaction times or excessive temperatures.[1][2]
-
Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps. Ensure proper phase separation and minimize transfers.
Q3: What are the typical byproducts observed in the synthesis of this compound via Jones oxidation?
A3: The primary "byproduct" is often unreacted starting material (Cholestan-3β-ol). Other potential byproducts are minimal if the reaction is performed correctly on a secondary alcohol. However, if the starting material is impure (e.g., contains other sterols with more reactive functional groups), other oxidized species could be formed. For instance, oxidation of cholesterol using Jones reagent can lead to the formation of cholest-4-en-3,6-dione.[5]
Q4: How can I monitor the progress of the this compound synthesis?
A4: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction.[6] Spot the reaction mixture alongside the starting material (cholestanol) on a TLC plate. The product, this compound, is more polar than the starting alcohol and will have a lower Rf value. The reaction is complete when the spot corresponding to cholestanol is no longer visible. A common solvent system for TLC analysis of sterols is a mixture of hexane (B92381) and ethyl acetate (B1210297).[6]
Q5: My final product of this compound is not pure. What are the best methods for purification?
A5: The most common and effective purification methods are:
-
Column Chromatography: Flash column chromatography using silica (B1680970) gel is highly effective for separating this compound from unreacted cholestanol and other non-polar impurities.[7] A gradient elution with a hexane/ethyl acetate solvent system is typically used.
-
Recrystallization: This is an excellent method for obtaining high-purity crystalline this compound.[8][9] Suitable solvent systems include ethanol, acetone, or a mixture of hexane and ethyl acetate.[10]
Troubleshooting Guides
Problem 1: Incomplete Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC analysis shows a significant amount of starting material remaining after the recommended reaction time. | 1. Insufficient Jones Reagent: Not enough oxidizing agent was added to convert all the starting material. | 1. Add more Jones reagent dropwise while monitoring the reaction by TLC. Be cautious not to add a large excess, which can complicate the workup. |
| 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 2. Ensure the reaction is maintained at the optimal temperature (typically 0-25°C).[1] If the reaction is sluggish at a lower temperature, allow it to warm to room temperature. | |
| 3. Poor Quality of Jones Reagent: The reagent may have degraded over time. | 3. Prepare fresh Jones reagent before use. |
Problem 2: Difficulty in Product Isolation/Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor separation of product and starting material during column chromatography. | 1. Inappropriate Solvent System: The polarity of the eluent may not be optimal. | 1. Optimize the solvent system using TLC.[6] A shallower gradient of the polar solvent (e.g., ethyl acetate in hexane) can improve resolution. |
| 2. Column Overloading: Too much crude product was loaded onto the column. | 2. Use a larger column or reduce the amount of sample loaded. | |
| 3. Improper Column Packing: Channels in the silica gel can lead to poor separation. | 3. Ensure the silica gel is packed uniformly without any air bubbles. | |
| Product "oils out" instead of crystallizing during recrystallization. | 1. Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization. | 1. Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.[9][10] |
| 2. Presence of Impurities: Impurities can inhibit crystal formation. | 2. Purify the crude product by column chromatography before attempting recrystallization. | |
| 3. Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil instead of crystals. | 3. Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.[8] |
Quantitative Data Summary
| Parameter | Jones Oxidation of Cholestanol | Notes |
| Starting Material | Cholestan-3β-ol | - |
| Oxidizing Agent | Jones Reagent (CrO₃/H₂SO₄/H₂O in acetone) | Prepared fresh before use.[1] |
| Reaction Temperature | 0-25 °C | The reaction is exothermic.[1] |
| Typical Yield | >80% | Yield can vary based on reaction scale and purity of starting material. |
| Purity after Column Chromatography | >95% | Dependent on the efficiency of the separation. |
| Purity after Recrystallization | >99% | Can yield a white crystalline solid. |
Experimental Protocols
Synthesis of this compound via Jones Oxidation
Materials:
-
Cholestan-3β-ol
-
Jones Reagent (Chromium trioxide, concentrated sulfuric acid, water)
-
Acetone
-
Isopropyl alcohol
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Jones Reagent: Dissolve 2.7 g of chromium trioxide in 2.3 mL of concentrated sulfuric acid and carefully dilute with water to a final volume of 10 mL.
-
Reaction Setup: In a round-bottom flask, dissolve Cholestan-3β-ol in acetone. Cool the flask in an ice bath.
-
Oxidation: While stirring, add the prepared Jones reagent dropwise to the solution of cholestanol. The color of the reaction mixture will change from orange/red to a greenish-blue as the Cr(VI) is reduced to Cr(III).[1] Maintain the temperature below 20°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.
-
Workup:
-
Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears completely.
-
Dilute the reaction mixture with water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack a glass chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or toluene) and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 2% ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified product.
Diagrams
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Jones oxidation and high performance liquid chromatographic analysis of cholesterol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. Home Page [chem.ualberta.ca]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of Cholestan-3-one from Complex Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Cholestan-3-one from complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological matrices?
The most common methods for extracting this compound and other neutral sterols from biological samples are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][2] LLE, often using solvent systems like chloroform (B151607) and methanol (B129727) (as in the Bligh/Dyer or Folch methods), is a traditional approach to separate lipids.[2][3] SPE is a more modern and rapid technique that can effectively separate crude lipid mixtures into different classes, including sterols.[2]
Q2: Why is sample saponification (alkaline hydrolysis) sometimes recommended?
Saponification is an alkaline hydrolysis step used to cleave fatty acid esters of sterols, such as cholesteryl esters.[3] This process is crucial if the goal is to measure the total amount of this compound, including both its free and esterified forms. The hydrolysis also helps to degrade other abundant lipids like triglycerides and phospholipids, which simplifies the sample matrix.[3] If only the free, unesterified form is of interest, this step should be omitted.[3]
Q3: What are the primary analytical techniques for the quantification of this compound?
The primary analytical techniques for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), typically coupled with Mass Spectrometry (MS).[4][5] LC-MS/MS is a powerful tool for this purpose, offering high sensitivity and specificity.[4][5] GC-MS is also highly sensitive and specific but often requires a derivatization step to increase the volatility of the analyte.[4]
Q4: Is derivatization necessary for the analysis of this compound?
For GC-MS analysis, derivatization is often required to make this compound more volatile and improve its chromatographic properties.[4][6] A common approach is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[6][7] For ketosteroids, a methoximation step is often performed prior to silylation to protect the keto group and prevent the formation of multiple derivatives.[6] For LC-MS analysis, derivatization is generally not necessary, although it can sometimes be used to enhance ionization efficiency.[4]
Q5: How can I minimize matrix effects in my LC-MS/MS analysis?
Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, can significantly impact the accuracy of LC-MS/MS quantification.[8] To minimize these effects, it is crucial to have an efficient sample cleanup procedure, such as SPE.[1][2] Additionally, the use of a stable isotope-labeled internal standard, like a deuterated version of this compound, is highly recommended to compensate for matrix effects and variations in sample processing.[9][10]
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction solvent system. For LLE, ensure the correct ratio of polar and non-polar solvents. For SPE, ensure the cartridge type and elution solvents are appropriate for neutral sterols.[1][11][12] |
| Incomplete Saponification | If measuring total this compound, ensure the alkaline hydrolysis step is complete. This can be influenced by reaction time, temperature, and the concentration of the base.[3] |
| Analyte Loss During Solvent Evaporation | Use a gentle stream of nitrogen and avoid excessive heat when evaporating solvents to prevent the loss of the analyte. |
| Improper pH of the Sample | The pH of the biological matrix can change over time, potentially affecting analyte stability. Ensure proper buffering if the analyte is pH-sensitive.[13] |
Poor Chromatographic Peak Shape
| Potential Cause | Suggested Solution |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. For reverse-phase HPLC, adjust the organic solvent-to-water ratio. For GC, optimize the temperature program.[14] |
| Column Contamination | Wash the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
| Analyte Interaction with Active Sites on the Column | For GC analysis, ensure complete derivatization to block active functional groups.[7] For HPLC, consider using a column with end-capping. |
High Background Noise or Interferences in Mass Spectrometry
| Potential Cause | Suggested Solution |
| Insufficient Sample Cleanup | Improve the sample preparation procedure. This may involve adding an extra SPE step or using a more selective sorbent.[8] |
| Matrix Effects | As mentioned in the FAQs, use a stable isotope-labeled internal standard.[9][10] Also, optimize the chromatographic separation to ensure the analyte elutes in a region with minimal co-eluting matrix components.[8] |
| Contamination from Solvents or Reagents | Use high-purity solvents and reagents (e.g., LC-MS grade).[9] Run blank samples to identify sources of contamination. |
| Non-Optimal MS Parameters | Optimize MS parameters such as collision energy and fragmentor voltage to improve the signal-to-noise ratio for the specific analyte.[9] |
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies on the analysis of this compound and related compounds.
Table 1: Recovery and Linearity of this compound and Related Analytes
| Analyte | Matrix | Extraction Method | Recovery (%) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| 7α-hydroxy-4-cholesten-3-one | Serum | Not specified | 93 - 107 | 0 - 200 | > 0.9985 | [15] |
| Ketosteroids | Meat | Not specified | ~60 | Not specified | Not specified | [16] |
| Sterols and Secosteroids | Plasma | SPE | 85 - 110 | Not specified | Not specified | [3] |
| Hesperetin (B1673127) enantiomers | Serum, Urine | Protein Precipitation | >98 | 0.5 - 100 µg/mL | Not specified | [17] |
Table 2: Detection Limits for this compound and Related Analytes
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 7α-hydroxy-4-cholesten-3-one | HPLC-MS/MS | 0.04 ng/mL | Not specified | [15] |
| Sterols and Secosteroids | HPLC-MS | < 1 ng/mL | Not specified | [3] |
| Estrone (as PFB derivative) | LC-ECAPCI-MS | 740 attomole on column | Not specified | [18] |
| Ketosteroids | LC-MS/MS | Competitive with current methods | Good values | [16] |
Experimental Protocols & Workflows
General Experimental Workflow for this compound Purification and Analysis
Caption: General workflow for the purification and analysis of this compound.
Decision Tree for Method Selection
References
- 1. researchgate.net [researchgate.net]
- 2. Lipidomics - Wikipedia [en.wikipedia.org]
- 3. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Description of analytical method and clinical utility of measuring serum 7-alpha-hydroxy-4-cholesten-3-one (7aC4) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cbspd.com [cbspd.com]
- 14. Chromatography [web.njit.edu]
- 15. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ketosteroid hormones in meat by liquid chromatography tandem mass spectrometry and derivatization chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stereospecific high-performance liquid chromatographic analysis of hesperetin in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquid chromatography-mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for high-yield Cholestan-3-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Cholestan-3-one. Our resources are designed to help you achieve high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized by the oxidation of the secondary alcohol, Cholestanol (B8816890). The most prevalent and effective methods employed for this transformation are Jones oxidation, Pyridinium Chlorochromate (PCC) oxidation, and Swern oxidation. Each method has its own advantages and disadvantages concerning reaction conditions, yield, and handling of reagents.
Q2: Which oxidation method generally provides the highest yield for this compound synthesis?
A2: While yields are highly dependent on specific reaction conditions and the purity of starting materials, Jones oxidation is often reported to provide high yields for the oxidation of secondary alcohols to ketones.[1] However, it involves the use of carcinogenic chromium(VI) compounds. PCC and Swern oxidations are milder alternatives that also offer good to excellent yields and are often preferred for their selectivity and less harsh conditions.[2][3]
Q3: What are the main safety concerns associated with the synthesis of this compound?
A3: Safety considerations primarily depend on the chosen oxidation method.
-
Jones Oxidation: Involves chromium(VI) reagents, which are carcinogenic and toxic.[1] Proper personal protective equipment (PPE) and a well-ventilated fume hood are essential.
-
PCC Oxidation: Pyridinium chlorochromate is also a chromium(VI) compound and should be handled with care due to its toxicity.[4]
-
Swern Oxidation: This reaction generates dimethyl sulfide, a volatile and malodorous byproduct, as well as the highly toxic gas carbon monoxide.[5][6] All steps must be performed in a well-functioning fume hood.
Q4: How can I monitor the progress of my this compound synthesis?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[7] A spot corresponding to the starting material (Cholestanol) will diminish over time, while a new spot corresponding to the more nonpolar product (this compound) will appear and intensify. An appropriate eluent system for TLC analysis is typically a mixture of hexane (B92381) and ethyl acetate.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Oxidant: Ensure you are using the correct stoichiometric amount of the oxidizing agent. For PCC and Swern oxidations, a slight excess (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion.
-
Inadequate Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. Sterically hindered alcohols like cholestanol may require longer reaction times.
-
Low Temperature (for Swern Oxidation): While the initial steps of the Swern oxidation are performed at very low temperatures (typically -78 °C), allowing the reaction to warm prematurely can lead to incomplete conversion.[8]
-
-
Product Decomposition:
-
Harsh Reaction Conditions (Jones Oxidation): The strongly acidic nature of the Jones reagent can sometimes lead to side reactions or degradation of the product if the reaction is left for too long or at elevated temperatures.[9]
-
Over-oxidation (less common for ketones): While ketones are generally stable to further oxidation, prolonged exposure to strong oxidizing agents under harsh conditions could potentially lead to side reactions.
-
-
Issues with Starting Material and Reagents:
-
Purity of Cholestanol: Ensure your starting material is pure and dry. Impurities can interfere with the reaction.
-
Activity of Oxidizing Agent: The activity of oxidizing agents can diminish over time. Use fresh or properly stored reagents. For instance, PCC can be sensitive to moisture.[4]
-
-
Work-up and Purification Losses:
-
Inefficient Extraction: Ensure you are using an appropriate solvent and performing multiple extractions to fully recover the product from the aqueous layer during work-up.
-
Losses during Chromatography: Improperly packed columns or an unsuitable eluent system can lead to poor separation and loss of product.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
Q: My TLC plate shows multiple spots in addition to the desired product. What are the likely side products and how can I minimize their formation?
A: The formation of byproducts is a common challenge. Here are some potential side products and strategies to mitigate them:
-
Unreacted Starting Material: This is often the most common "side product." To address this, refer to the "Incomplete Reaction" section in the low yield troubleshooting guide.
-
Byproducts from the Oxidizing Agent:
-
Jones Oxidation: The chromium salts produced can sometimes complicate purification.
-
PCC Oxidation: A common issue is the formation of a "nasty brown tar" from the chromium byproducts. Adding an adsorbent like Celite or molecular sieves to the reaction mixture can help by adsorbing these byproducts, making the work-up cleaner.[10]
-
Swern Oxidation: The primary byproducts are dimethyl sulfide, carbon monoxide, and carbon dioxide.[5] While volatile, improper quenching can lead to other side reactions.
-
-
Formation of Enones or other Steroidal Derivatives:
-
In some cases, particularly with more reactive steroidal systems or under certain conditions, side reactions like elimination to form an enone might occur, although this is less common for the saturated cholestane (B1235564) system.
-
To minimize side product formation:
-
Control Reaction Temperature: This is especially critical for the Swern oxidation, which must be kept at low temperatures to avoid side reactions.[8]
-
Optimize Reagent Stoichiometry: Using a large excess of the oxidizing agent can sometimes lead to more side products.
-
Ensure Anhydrous Conditions: For PCC and Swern oxidations, the presence of water can lead to unwanted side reactions.[10]
Issue 3: Difficulty in Purifying this compound
Q: I am struggling to obtain pure this compound after the reaction. What are the best purification methods?
A: The most common and effective method for purifying this compound is column chromatography .[11]
-
Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of steroids.
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents is typically used. A good starting point is a mixture of hexane and ethyl acetate . The polarity of the eluent can be adjusted to achieve optimal separation. Since this compound is more non-polar than the starting alcohol (Cholestanol), it will elute first. You can determine the ideal solvent ratio by running a TLC first.[12]
-
Procedure:
-
Pack the column with silica gel slurried in the initial, less polar eluent.
-
Carefully load your crude product onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute all compounds.
-
Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Experimental Protocols
Jones Oxidation of Cholestanol
This method is known for its high yields but uses a strong, toxic oxidant.
Experimental Workflow:
Caption: Workflow for Jones Oxidation of Cholestanol.
Methodology:
-
Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and then dilute with water.
-
Reaction Setup: Dissolve Cholestanol in acetone in a flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Oxidation: Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green/blue.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding isopropanol until the orange color disappears. Add water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Pyridinium Chlorochromate (PCC) Oxidation of Cholestanol
PCC is a milder oxidizing agent than Jones reagent and is often used for more sensitive substrates.
Experimental Workflow:
Caption: Workflow for PCC Oxidation of Cholestanol.
Methodology:
-
Reaction Setup: Suspend PCC (1.2-1.5 equivalents) and an adsorbent like Celite in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
-
Addition of Alcohol: Add a solution of Cholestanol in anhydrous DCM to the PCC suspension.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Swern Oxidation of Cholestanol
The Swern oxidation is a very mild method that avoids the use of heavy metals.
Experimental Workflow:
Caption: Workflow for Swern Oxidation of Cholestanol.
Methodology:
-
Activation of DMSO: In a flask under an inert atmosphere, add oxalyl chloride to a solution of anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath). Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in DCM.
-
Addition of Alcohol: After stirring for a short period, add a solution of Cholestanol in DCM dropwise.
-
Addition of Base: After another period of stirring, add triethylamine (Et₃N) to the reaction mixture.
-
Warming and Quenching: Allow the reaction to warm to room temperature, then quench with water.
-
Work-up: Extract the product with DCM. Wash the combined organic layers sequentially with dilute HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation: Comparison of Oxidation Methods
| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature | Reaction Time | Typical Yield Range | Key Advantages | Key Disadvantages |
| Jones Oxidation | CrO₃ / H₂SO₄ | Acetone | 0 °C to RT | < 1 hour | 85-95% | High yield, fast reaction, inexpensive reagent.[1] | Uses toxic and carcinogenic Cr(VI), strongly acidic.[1] |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane | Room Temp. | 1-4 hours | 80-90% | Milder than Jones, good yield, selective.[2][4] | Toxic Cr(VI) reagent, can be acidic, work-up can be tedious.[4] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | Dichloromethane | -78 °C to RT | 1-2 hours | 85-95% | Very mild conditions, avoids heavy metals, high yield.[3][13] | Requires cryogenic temperatures, produces toxic and malodorous byproducts.[5][6] |
References
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 8. jk-sci.com [jk-sci.com]
- 9. Jones Oxidation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Chromatography [chem.rochester.edu]
- 13. Swern Oxidation [organic-chemistry.org]
Technical Support Center: Purification of Synthetic Cholestan-3-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic Cholestan-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound sample?
A1: The nature and quantity of impurities will largely depend on the synthetic route employed. However, common impurities include:
-
Unreacted Starting Material: If synthesizing from Cholestanol via oxidation, residual Cholestanol is a common impurity.
-
Isomeric Byproducts: Depending on the reaction conditions, particularly in methods like Oppenauer oxidation, you may encounter isomeric forms of this compound. For instance, if starting from cholesterol, cholest-4-en-3-one could be a potential impurity.
-
Over-oxidation Products: Harsh oxidation conditions, such as in some variations of Jones oxidation, can lead to the formation of further oxidized steroidal ketones.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as byproducts from the oxidizing agents (e.g., chromium salts from Jones oxidation), can also be present.
Q2: My crude product is a yellow or brownish oil/solid. How can I decolorize it?
A2: Colored impurities are common. During the recrystallization process, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can lead to a decrease in the yield of your final product.
Q3: I am not getting good separation on my TLC plate. What should I do?
A3: Poor separation on a Thin Layer Chromatography (TLC) plate can be due to several factors. Try adjusting the polarity of your mobile phase. For non-polar compounds like this compound, a common mobile phase is a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexanes or petroleum ether. If your spots are too high (high Rf), decrease the polarity (less ethyl acetate). If they are too low (low Rf), increase the polarity (more ethyl acetate). Experiment with different solvent ratios to achieve optimal separation.
Q4: My compound is not crystallizing during recrystallization. What are the possible reasons?
A4: Several factors can inhibit crystallization:
-
Too much solvent: If the solution is not saturated, crystals will not form. Try to evaporate some of the solvent to concentrate the solution.
-
Solution cooled too quickly: Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Absence of nucleation sites: Scratching the inside of the flask with a glass rod at the surface of the solution can often induce crystallization. Adding a seed crystal of pure this compound, if available, is also an effective method.
-
High concentration of impurities: A high impurity load can sometimes inhibit crystallization. In this case, an initial purification by column chromatography may be necessary.
Troubleshooting Guides
Problem 1: Low Purity After Column Chromatography
Symptoms:
-
Multiple spots are observed on the TLC of the combined fractions.
-
The melting point of the product is broad and lower than the literature value.
-
Analytical data (e.g., NMR, GC-MS) shows the presence of significant impurities.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating your compound from impurities. Perform a thorough TLC analysis with various solvent systems to find the one that gives the best separation between this compound and the impurities. |
| Column Overloading | Too much crude material was loaded onto the column, leading to poor separation. Use an appropriate amount of silica (B1680970) gel relative to your sample size (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight). |
| Improper Column Packing | Air bubbles or cracks in the silica gel bed can lead to channeling and inefficient separation. Ensure the column is packed uniformly as a slurry and is not allowed to run dry. |
| Fractions Collected are Too Large | Collecting large fractions can result in the mixing of your product with closely eluting impurities. Collect smaller fractions and analyze them by TLC before combining. |
Problem 2: Low Yield After Recrystallization
Symptoms:
-
The final mass of the purified this compound is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Using Too Much Solvent | The more solvent you use, the more of your product will remain dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product. |
| Product is Too Soluble in the Chosen Solvent | If your product has a high solubility in the solvent even at low temperatures, you will have a low recovery. Test the solubility of your compound in various solvents to find one where it is highly soluble when hot and poorly soluble when cold. |
| Premature Crystallization During Hot Filtration | If the solution cools and crystals form in the filter funnel during the removal of insoluble impurities, you will lose product. Use a pre-heated funnel and filter the hot solution quickly. If crystals do form, you can try to redissolve them with a small amount of hot solvent. |
| Washing Crystals with Room Temperature Solvent | Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Data Presentation
The following table summarizes the expected purity and yield for the purification of this compound and a closely related compound, Cholest-4-en-3-one, using common laboratory techniques.[1]
| Purification Step | Purity Achieved (Cholest-4-en-3-one) | Overall Yield (Cholest-4-en-3-one) | Notes |
| Crude Product | Variable | - | Purity depends heavily on the success of the synthesis and work-up. |
| Column Chromatography | >98% | ~96% | Effective for removing both more and less polar impurities. |
| Recrystallization | >99% | ~94% (after chromatography) | Excellent for removing small amounts of remaining impurities and achieving high purity. |
| Combined Purification | 99.78% | 92% | A combination of column chromatography followed by recrystallization yields a highly pure product with a good overall recovery.[1] |
Experimental Protocols
Protocol 1: Column Chromatography of Crude this compound
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Sand
-
Glass wool or cotton
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Prepare the Column:
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand over the glass wool.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica gel.
-
Gently add a small amount of the initial eluent and drain again to ensure the sample is loaded in a narrow band.
-
-
Elution:
-
Carefully fill the column with the initial eluent.
-
Begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute the this compound. The exact gradient will depend on the impurities present.
-
-
Fraction Analysis and Product Isolation:
-
Develop the TLC plates and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization of this compound
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, acetone, or a mixture such as ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.
-
Mandatory Visualizations
References
Stability of Cholestan-3-one in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Cholestan-3-one in various solvent systems. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a steroidal ketone that is generally stable under normal storage conditions.[1][2] Safety data sheets typically indicate that it should be kept in a dry, cool, and well-ventilated place in a tightly closed container.[1] However, like many organic molecules, its stability in solution is not absolute and can be influenced by solvent choice and environmental factors.[3]
Q2: What primary factors can influence the stability of this compound in a solvent system?
A2: The stability of this compound in solution can be affected by several factors, which are common for steroidal ketones:
-
Oxidation: The ketone functional group can be susceptible to oxidation. The presence of strong oxidizing agents is a primary incompatibility to avoid.[1][2] Forced degradation studies often use agents like hydrogen peroxide to assess oxidative stability.[4]
-
pH (Hydrolysis): Extreme pH conditions (strong acids or bases) can promote degradation through hydrolysis or other reactions.[5]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[6]
-
Light (Photolysis): Exposure to light, particularly UV radiation, can induce photolytic degradation in sensitive molecules.[7]
-
Solvent Polarity & Reactivity: The choice of solvent is critical. Protic solvents may participate in reactions like keto-enol tautomerization, although for a simple ketone, the keto form is usually more stable.[8] The solvent's polarity can also influence degradation rates.[9][10]
Q3: How do I choose an appropriate solvent for my experiment involving this compound?
A3: The ideal solvent should dissolve this compound without reacting with it. This compound is sparingly soluble in chloroform (B151607) and insoluble in water.[11] For analytical purposes, non-polar to moderately polar aprotic solvents like acetonitrile (B52724) or methanol (B129727) are commonly used in HPLC and LC-MS methods for related compounds.[12]
-
Check Solubility: Ensure the compound dissolves completely at the desired concentration.
-
Assess Inertness: Choose a solvent that is unlikely to react with the ketone. Aprotic solvents are generally preferred over protic ones unless a specific reaction is intended.
-
Consider the Application: The solvent must be compatible with your experimental setup (e.g., transparent in the required UV range for spectroscopy, volatile for GC-MS).
Troubleshooting Guide
Issue: My experimental results involving this compound are inconsistent or show a loss of analyte over time.
This issue may stem from instrument malfunction, reagent impurity, or analyte instability. The following flowchart can help diagnose the problem, with a focus on potential stability issues.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. pharmtech.com [pharmtech.com]
- 5. scispace.com [scispace.com]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 8. Ketone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ijcmas.com [ijcmas.com]
- 11. 5ALPHA-CHOLESTAN-3-ONE CAS#: 566-88-1 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues of Cholestan-3-one in Aqueous Buffers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of dissolving Cholestan-3-one in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
This compound has a classic steroid ring structure, making it a highly hydrophobic and lipophilic molecule.[1][2] Its chemical nature results in very poor solubility in water and aqueous buffer systems.[1] This is a common challenge for many steroid-based compounds.[3][4]
Q2: I am seeing solid particles or cloudiness in my buffer. What is the first step I should take?
The initial and most crucial step is to prepare a concentrated stock solution of this compound in a suitable organic solvent before diluting it into your final aqueous buffer.[5] Direct addition of solid this compound to an aqueous buffer will likely result in insolubility.
A general workflow for solubilizing hydrophobic compounds like this compound is outlined below.
Caption: Troubleshooting workflow for dissolving this compound.
Q3: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution is common and indicates that the aqueous buffer cannot maintain the solubility of this compound at the desired concentration. To overcome this, you need to employ a solubilization enhancement technique. The three primary methods are:
-
Co-solvency: Introducing a water-miscible organic solvent into the final aqueous buffer.[6][7]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[4][8]
-
Micellar Solubilization: Using surfactants (detergents) at a concentration above their critical micelle concentration (CMC) to form micelles that encapsulate the compound.[9][10]
Troubleshooting Guides & Methodologies
Method 1: Co-solvency
This technique involves using a water-miscible organic solvent as part of your final aqueous buffer system to increase the solubility of a hydrophobic compound.[11] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[7]
Q: Which co-solvents are commonly used and at what concentrations?
Commonly used co-solvents for poorly soluble drugs include ethanol (B145695), propylene (B89431) glycol, polyethylene (B3416737) glycols (PEGs), and dimethyl sulfoxide (B87167) (DMSO).[9][11] The final concentration of the co-solvent should be kept as low as possible while maintaining solubility, especially for cell-based assays where solvents can have toxic effects.
| Co-solvent | Typical Final Concentration (%) | Notes |
| Ethanol (EtOH) | 1 - 10% | Widely used, but can affect protein structure and cell viability at higher concentrations.[11] |
| DMSO | 0.1 - 5% | A powerful solvent, but can have significant biological effects.[9] Typically kept ≤1% in cell culture. |
| Propylene Glycol (PG) | 1 - 20% | A common vehicle for pharmaceutical formulations.[9][11] |
| Polyethylene Glycol 400 (PEG 400) | 5 - 30% | Often used in combination with other solubilizers.[12][13] |
Experimental Protocol: Co-solvent Method
-
Prepare Stock Solution: Dissolve this compound in 100% of your chosen co-solvent (e.g., Ethanol) to make a high-concentration stock (e.g., 10-50 mM).
-
Prepare Co-solvent Buffer: Prepare your aqueous buffer containing the desired final percentage of the co-solvent. For example, to make a 5% ethanol buffer, add 5 mL of 100% ethanol to 95 mL of your aqueous buffer.
-
Dilute: While vortexing or stirring the co-solvent buffer, slowly add the required volume of the this compound stock solution to reach your target final concentration.
-
Observe: Check for any signs of precipitation. If the solution remains clear, it is ready for your experiment. Always run a vehicle control (buffer with the same co-solvent concentration but without this compound) in your experiments.
Method 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more soluble in water.[2][4]
Caption: Cyclodextrin encapsulates a hydrophobic molecule.
Q: Which cyclodextrin should I use?
For steroids, β-cyclodextrin derivatives are often effective.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[4]
| Cyclodextrin Derivative | Typical Concentration | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10% (w/v) | High aqueous solubility and a favorable safety profile.[4][8] |
| Sulfobutyl ether β-cyclodextrin (SBE-β-CD) | 1 - 20% (w/v) | Used in several FDA-approved formulations to solubilize hydrophobic drugs.[4] |
| Methyl-β-cyclodextrin (M-β-CD) | 0.5 - 5% (w/v) | Very effective solubilizer but can extract cholesterol from cell membranes; use with caution in live-cell assays. |
Experimental Protocol: Cyclodextrin Method
-
Prepare Cyclodextrin Buffer: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to the desired concentration (e.g., 5% w/v). This may require gentle warming and stirring. Allow the solution to cool to room temperature.
-
Prepare Stock Solution: Dissolve this compound in a minimal amount of a volatile organic solvent like ethanol or acetone.
-
Form the Complex: Add the this compound stock solution to the cyclodextrin buffer.
-
Equilibrate: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter (Optional but Recommended): To ensure the final solution is free of any undissolved compound, filter it through a 0.22 µm syringe filter.
-
Determine Concentration: It is advisable to determine the actual concentration of the solubilized this compound in the final filtered solution using a suitable analytical method like HPLC.
Method 3: Micellar Solubilization (Surfactants)
Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions.[9] These micelles have a hydrophobic core that can encapsulate insoluble compounds like this compound, while the hydrophilic shell keeps the entire structure dissolved in the buffer.[10][14]
Caption: A micelle encapsulating a hydrophobic drug molecule.
Q: Which surfactants can I use?
Non-ionic surfactants are generally preferred for biological experiments due to their lower potential for protein denaturation compared to ionic surfactants.
| Surfactant | Type | Typical Concentration (% w/v) | Notes |
| Tween® 80 (Polysorbate 80) | Non-ionic | 0.1 - 2% | Commonly used in pharmaceutical formulations.[9] |
| Triton™ X-100 | Non-ionic | 0.1 - 1% | Effective solubilizer, but can interfere with certain assays. |
| Bile Salts (e.g., Sodium Cholate) | Anionic | 0.5 - 5% | Naturally occurring surfactants involved in lipid absorption.[3] |
Experimental Protocol: Surfactant Method
-
Prepare Surfactant Buffer: Prepare a solution of your chosen surfactant in the aqueous buffer at a concentration well above its CMC.
-
Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., chloroform, ethanol).
-
Thin Film Method (Recommended): a. Aliquot the required amount of the this compound stock solution into a round-bottom flask or glass vial. b. Evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator to create a thin film of the compound on the vessel wall. c. Add the surfactant buffer to the vessel. d. Stir or sonicate the mixture until the film is completely dissolved and the solution is clear. This process facilitates the incorporation of the drug into the micelles.
-
Final Check: The resulting solution should be clear and free of visible particles. Filtering through a 0.22 µm filter can remove any non-micellar aggregates.
References
- 1. 5ALPHA-CHOLESTAN-3-ONE CAS#: 566-88-1 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the solubilization of steroids by bile salt micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. analytical chemistry - What is the procedure to create stock solutions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Quantification of Cholestan-3-one by Mass Spectrometry
Welcome to the technical support center for the analysis of Cholestan-3-one. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during mass spectrometry-based quantification.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary challenges in quantifying this compound using mass spectrometry?
Quantifying this compound and other sterols by mass spectrometry presents several challenges. These include managing matrix effects from complex biological samples, which can cause ion suppression or enhancement and affect accuracy.[1][2] Other difficulties include achieving good chromatographic separation from isobaric compounds (isomers with the same mass), ensuring sample stability to prevent ex vivo oxidation, and choosing the appropriate ionization technique, as sterols are nonpolar and do not ionize readily.[3][4][5]
Sample Preparation
Q2: What is the recommended approach for preparing biological samples for this compound analysis?
A robust sample preparation protocol is crucial for accurate quantification. The primary goal is to remove interfering substances like proteins and phospholipids (B1166683) while efficiently extracting this compound.[6][7] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7] For biological fluids like plasma, a simple protein precipitation step is often the first choice. It is also important to consider if "total" or "free" sterol levels are being measured, as a saponification (alkaline hydrolysis) step is required to hydrolyze sterol esters for "total" measurements.[4]
Q3: What are matrix effects, and how can they be minimized?
Matrix effects occur when components in the sample, other than the analyte, interfere with the ionization process in the mass spectrometer's ion source.[2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising accuracy and precision.[2][8] Phospholipids are a common cause of matrix effects in biological samples.[6] Strategies to minimize matrix effects include:
-
Effective Sample Cleanup: Techniques like SPE can remove interfering components.[6]
-
Chromatographic Separation: Ensuring the analyte elutes at a different time than the bulk of matrix components.[4]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the "gold standard" as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[2][9]
Internal Standards
Q4: How do I select an appropriate internal standard (IS) for this compound quantification?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d7).[9][10] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization.[11] This allows it to effectively compensate for variations in sample recovery and matrix effects.[2][9] If a SIL-IS for this compound is not available, a structurally similar compound, like Cholest-4-en-3-one-d7, can be a suitable alternative.[9] The IS should be added to the sample as early as possible in the sample preparation process.[11][12]
Chromatography & Mass Spectrometry
Q5: Should I use Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for this compound analysis?
Both GC-MS and LC-MS can be used for sterol analysis, and the choice depends on the specific application and available instrumentation.[3][4]
-
GC-MS: Often considered a gold standard, GC-MS provides excellent chromatographic resolution.[4] However, it typically requires a derivatization step to increase the volatility and thermal stability of the sterols.[5][13][14]
-
LC-MS/MS: This technique has become more common due to its high sensitivity and selectivity, often without the need for derivatization.[3] It is crucial to achieve good chromatographic separation, especially from isobaric sterols.[3][5]
Q6: Is derivatization necessary for analyzing this compound?
-
For GC-MS: Yes, derivatization is generally required. This process modifies the analyte to make it more volatile and thermally stable for gas-phase analysis.[15] Silylation is a common derivatization technique for sterols, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group.[14][16]
-
For LC-MS: Derivatization is typically not necessary.[3] The nonpolar nature of sterols makes Atmospheric Pressure Chemical Ionization (APCI) a suitable ionization source, providing good sensitivity without derivatization.[3]
Q7: What are typical instrument settings for LC-MS/MS analysis of sterols?
For sterol analysis by LC-MS/MS, APCI in positive ion mode is often the preferred ionization source due to the nonpolar nature of these compounds.[3] The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4][17] It is essential to optimize parameters such as collision energy for each specific parent-daughter ion transition to achieve the maximum signal response.[17][18] It is also recommended to monitor at least two MRM transitions per compound for confident identification.[17]
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise resolution and the accuracy of peak integration.[19]
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing. 3. Replace the column if performance does not improve.[19] |
| Inappropriate Injection Solvent | 1. Ensure the injection solvent is weaker than or matches the initial mobile phase composition. Injecting a stronger solvent can cause peak distortion.[20] |
| Sample Overload | 1. Dilute the sample and reinject.[21] 2. Reduce the injection volume. |
| Extra-Column Volume | 1. Check for and minimize the length and diameter of tubing between the injector, column, and detector.[20] |
Guide 2: Low or No Signal (Poor Sensitivity)
This is a common issue that can prevent the accurate quantification of low-abundance analytes.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression) | 1. Evaluate matrix effects by comparing the signal of a standard in a clean solvent versus a standard spiked into a sample matrix extract.[1] 2. Improve sample cleanup to remove interfering components like phospholipids.[6] 3. Ensure the use of an appropriate stable isotope-labeled internal standard to compensate for suppression.[2] |
| Suboptimal Instrument Parameters | 1. Optimize ion source parameters (e.g., gas temperature, nebulizer pressure, capillary voltage).[8] 2. Optimize MS/MS parameters by infusing a standard solution and adjusting the collision energy for each MRM transition to maximize the signal. |
| Sample Degradation | 1. Ensure proper sample storage and handling to prevent degradation. Prepare fresh samples and standards.[9] |
| Incorrect Mobile Phase | 1. Verify the mobile phase composition and pH. For LC-MS, avoid non-volatile buffers like phosphate.[18] |
Guide 3: High Variability in Results (Poor Reproducibility)
Inconsistent results can undermine the reliability of the entire study.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review the sample preparation protocol for any inconsistencies. Ensure precise and consistent execution for all samples, standards, and blanks.[9] 2. Ensure the internal standard is added accurately and consistently to every sample at the beginning of the workflow.[12] |
| Instrument Instability | 1. Check for pressure fluctuations in the LC system, which could indicate a leak or pump issue.[19][22] 2. Run instrument performance qualifications to ensure stable operating conditions.[9] |
| Internal Standard Issues | 1. Verify the stability and storage conditions of the IS stock solution.[9] 2. Ensure the concentration of the IS is appropriate for the expected analyte concentration range.[12] |
Guide 4: Retention Time Shifts
Shifts in retention time can lead to misidentification of compounds.[19]
| Potential Cause | Troubleshooting Steps |
| Column Degradation | 1. Column performance degrades over time. If shifts are gradual and consistent, it may be time to replace the column.[19] |
| Changes in Mobile Phase | 1. Prepare fresh mobile phase. The composition of the mobile phase can change over time due to evaporation of the more volatile component.[19] 2. If using buffers, ensure the pH is consistent, as small changes can affect the retention of some compounds.[22] |
| LC Pump Issues | 1. Check for leaks in the system. 2. Purge the pump to remove any air bubbles.[22] |
| Fluctuating Column Temperature | 1. Ensure the column oven is maintaining a stable temperature.[19] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol provides a general framework for extracting this compound from a plasma matrix.
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., Cholest-4-en-3-one-d7 in methanol).[9]
-
Add 400 µL of cold acetonitrile (B52724) to precipitate the proteins.[9]
-
Vortex the mixture for 1 minute.[9]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a new tube or vial for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS analysis.
Protocol 2: Silylation Derivatization for GC-MS Analysis
This protocol describes a common derivatization procedure for sterols.
-
Ensure the sample extract containing this compound is completely dry. The presence of water will interfere with the reaction.[14]
-
Add 50 µL of a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried sample.[14][16]
-
Add a catalyst, such as 1% Trimethylchlorosilane (TMCS), if required.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before injecting a portion of the derivatized sample into the GC-MS.
Visualizations
Caption: A decision tree for troubleshooting common issues in mass spectrometry.
Caption: A typical workflow for preparing biological samples for MS analysis.
Caption: Illustration of ion suppression due to matrix effects in the ion source.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Sterolomics: State of the art, developments, limitations and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 13. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. zefsci.com [zefsci.com]
- 20. agilent.com [agilent.com]
- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Degradation of Cholestan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Cholestan-3-one during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during sample preparation?
A1: this compound, a 3-keto steroid, is susceptible to degradation through several mechanisms. The most common pathways include:
-
Enolization: The ketone group at the C-3 position can undergo enolization, especially under acidic or basic conditions. This can lead to subsequent reactions and loss of the parent compound. Protecting the carbonyl group through enolisation has been a strategy in steroid synthesis.[1][2]
-
Oxidation: The steroid backbone can be oxidized, particularly if exposed to air, light, or oxidizing agents. This can introduce hydroxyl groups or other modifications.
-
Epimerization: The stereochemistry of the molecule can change, particularly at chiral centers adjacent to the ketone group, through enol-keto tautomerism.
-
Thermal Degradation: High temperatures during sample processing (e.g., in the GC inlet) can cause decomposition of the molecule.[3]
-
Photodegradation: Exposure to UV or even ambient light can induce degradation.[4][5]
Q2: My this compound peak is tailing in my GC-MS analysis. What are the likely causes?
A2: Peak tailing for steroidal compounds in GC-MS is often due to active sites in the system. Potential causes include:
-
Active sites in the inlet liner: The glass liner in the GC inlet can have active silanol (B1196071) groups that interact with the ketone group of this compound.
-
Column degradation: The stationary phase of the GC column can degrade over time, exposing active sites.
-
Contamination: Residues from previous injections can create active sites in the liner or at the head of the column.
-
Improper derivatization (if used): Incomplete derivatization can leave polar sites on the molecule, leading to interactions with the column.
Q3: I am experiencing low recovery of this compound after sample extraction. What should I investigate?
A3: Low recovery can stem from several factors during the extraction process:
-
Incomplete extraction: The chosen solvent may not be optimal for extracting this compound from the sample matrix. Multiple extractions can improve recovery.
-
Analyte degradation during extraction: As mentioned in Q1, pH extremes, high temperatures, or exposure to light during extraction can degrade the analyte.
-
Adsorption to surfaces: this compound can adsorb to glass or plastic surfaces, especially if the sample is stored in a highly aqueous solution without organic modifiers.
-
Evaporation losses: During solvent evaporation steps, volatile degradation products or even the analyte itself could be lost if the process is too aggressive (e.g., excessive heat or vacuum).
Q4: My quantitative results for this compound are highly variable. What are the common sources of this inconsistency?
A4: High variability in results often points to issues with sample preparation or instrument stability. Consider the following:
-
Inconsistent sample preparation: Ensure that all samples are treated identically, including extraction times, solvent volumes, and evaporation conditions.
-
Analyte instability in the sample matrix or final solvent: this compound may not be stable in the final reconstituted solvent. Prepare fresh standards and samples and analyze them promptly.
-
Instrument instability: Check for leaks in the GC or LC system, ensure consistent autosampler injection volumes, and verify detector performance.
-
Improper use of internal standards: If using an internal standard, ensure it is added to all samples and standards at the same concentration and that it behaves similarly to this compound during extraction and analysis.
Q5: What are the best practices for storing samples containing this compound?
A5: To minimize degradation during storage, follow these guidelines:
-
Short-term storage: For analysis within a few days, store extracts at 4°C in a tightly sealed, amber vial to protect from light.
-
Long-term storage: For longer periods, store samples at -20°C or, ideally, at -80°C.[6] Samples should be stored desiccated if they have been dried down.[6]
-
Solvent choice: If storing as a solution, use a non-polar organic solvent like hexane (B92381) or a polar organic solvent like methanol (B129727), and minimize water content. Avoid storing in acidic or basic solutions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very small peak for this compound | Incomplete extraction | Optimize extraction solvent and procedure; perform multiple extractions.[6] |
| Analyte degradation | Check pH of sample and extraction solvents; avoid high temperatures and light exposure. | |
| Instrument issue (e.g., leak, detector failure) | Perform a system check with a known standard; check for leaks.[7][8] | |
| Broad or tailing peaks | Active sites in GC inlet or column | Use a deactivated inlet liner; trim the first few centimeters of the column.[9] |
| Column contamination | Bake out the column according to the manufacturer's instructions. | |
| Inappropriate column phase | Use a low-bleed, inert column suitable for steroid analysis.[9] | |
| Inconsistent retention times | Fluctuations in oven temperature | Ensure the GC oven is properly calibrated and maintaining a stable temperature.[8] |
| Inconsistent carrier gas flow rate | Check for leaks in the gas lines and ensure the flow controller is functioning correctly.[8] | |
| Column aging | Replace the column if it is old or has been used extensively. | |
| Poor sensitivity | Suboptimal instrument parameters | Optimize injection volume, split ratio (if applicable), and MS parameters. |
| Sample matrix effects | Improve sample cleanup using techniques like Solid-Phase Extraction (SPE). | |
| Analyte degradation in the injector port | Lower the injector temperature to the minimum required for efficient volatilization.[10] |
Quantitative Data Summary: Relative Stability of this compound
| Condition | Parameter | Relative Stability | Recommendations |
| pH | Acidic (pH < 4) | Low | Avoid acidic conditions to prevent enolization and subsequent reactions. |
| Neutral (pH 6-8) | High | Maintain a neutral pH during extraction and in the final sample solution. | |
| Basic (pH > 8) | Low | Avoid basic conditions to prevent enolization and potential oxidation. | |
| Temperature | -20°C to 4°C | High | Store samples and extracts at low temperatures.[6] |
| Room Temperature (20-25°C) | Moderate | Minimize time at room temperature; process samples promptly. | |
| Elevated (> 40°C) | Low | Avoid excessive heat during solvent evaporation and in the GC inlet.[3][10] | |
| Solvents | Non-polar (e.g., Hexane) | High | Good for storage and some extraction steps. |
| Polar Aprotic (e.g., Acetonitrile) | High | Suitable for sample reconstitution and LC analysis. | |
| Polar Protic (e.g., Methanol) | Moderate | Generally acceptable, but be aware of potential for reactions over long periods. | |
| Halogenated (e.g., Dichloromethane) | Moderate | Can be used for extraction, but ensure high purity to avoid reactive impurities. | |
| Light Exposure | Dark | High | Protect samples from light at all stages. |
| Ambient Light | Moderate | Use amber vials or cover containers with aluminum foil. | |
| UV Light | Low | Avoid exposure to direct sunlight or other UV sources.[4][5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Serum/Plasma
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Serum or plasma sample
-
Internal standard solution (e.g., deuterated this compound)
-
Diethyl ether or ethyl acetate (B1210297) (HPLC grade)[6]
-
Dry ice/ethanol bath[6]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or SpeedVac
-
Reconstitution solvent (e.g., methanol or acetonitrile)
Procedure:
-
To 1 mL of serum or plasma in a glass tube, add the internal standard.
-
Add 5 mL of diethyl ether or ethyl acetate.[6]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Freeze the aqueous (lower) layer in a dry ice/ethanol bath.
-
Carefully decant the organic (upper) layer into a clean glass tube.
-
Repeat the extraction (steps 2-6) on the aqueous layer and combine the organic extracts for improved recovery.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of a suitable solvent for your analytical method (e.g., 100 µL of methanol).
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Liquid Matrix
This protocol provides a general framework for SPE cleanup. The specific cartridge and solvents may need to be optimized.
Materials:
-
Liquid sample (e.g., urine, cell culture media)
-
Internal standard solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (optional, for lipid removal)[12]
-
SPE manifold
-
Nitrogen evaporator or SpeedVac
-
Reconstitution solvent
Procedure:
-
Add the internal standard to your sample.
-
Condition the SPE cartridge: Pass 3 mL of methanol through the C18 cartridge, followed by 3 mL of water. Do not allow the cartridge to go dry.[11]
-
Load the sample: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.
-
Wash the cartridge:
-
Elute this compound: Elute the analyte with 3 mL of ethyl acetate into a clean collection tube.
-
Dry down: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute: Reconstitute the dried extract in a suitable volume of solvent for your analysis, vortex, and transfer to an autosampler vial.
Visualizations
References
- 1. US3845040A - Protection of steroid carbonyl group by enolisation - Google Patents [patents.google.com]
- 2. US3321495A - Method of enol-acetylating 3-keto steroids - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Photodegradation kinetics and halogens release of the emerging concern pollutants dexamethasone and S-metolachlor on TiO2/rGO composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of Cholestan-3-one Epimers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of Cholestan-3-one epimers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound epimers?
A1: The main difficulty in separating this compound epimers lies in their structural similarity. As diastereomers, they possess very close physicochemical properties, which often leads to co-elution or poor resolution under standard chromatographic conditions. Achieving baseline separation necessitates highly selective methods that can exploit the subtle differences in their three-dimensional structures.
Q2: Which chromatographic techniques are most effective for separating this compound epimers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques for this purpose. Chiral chromatography, a specialized form of these techniques, is often employed to enhance selectivity. Supercritical Fluid Chromatography (SFC) is also a viable, though less common, alternative.
Q3: What type of HPLC column is recommended for separating this compound epimers?
A3: For HPLC separation of steroid epimers, polysaccharide-based chiral stationary phases (CSPs) are highly recommended.[1][2][3] Columns with cellulose (B213188) or amylose (B160209) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), often provide the necessary selectivity for resolving these closely related compounds.[1] While standard reversed-phase columns like C18 can sometimes be effective, they typically require significant method development and may not achieve baseline separation.
Q4: Is derivatization necessary for the GC analysis of this compound epimers?
A4: While not always mandatory, derivatization is a common strategy in the GC analysis of steroids to improve volatility and thermal stability, leading to better peak shape and resolution. Silylation is a frequently used derivatization technique for sterols.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Epimer Peaks in HPLC
Poor resolution is a frequent challenge where the peaks of the two epimers are not adequately separated, potentially appearing as a single broad peak or as overlapping peaks.
Possible Causes and Solutions:
-
Inappropriate Stationary Phase: The column's chemistry may lack the necessary selectivity for the epimers.
-
Suboptimal Mobile Phase Composition: The mobile phase may not be providing sufficient selectivity to differentiate between the epimers.
-
Solution: Systematically adjust the mobile phase composition. In reversed-phase HPLC, vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. In normal-phase and chiral chromatography, alter the ratio of the alcoholic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar solvent (e.g., hexane). The choice of organic modifier can significantly impact selectivity.
-
-
Incorrect Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can dramatically affect retention and selectivity.
-
Solution: Adjust the pH of the mobile phase. For acidic or basic analytes, modifying the pH can alter their ionization state and interaction with the stationary phase, potentially improving resolution.
-
-
Inadequate Temperature Control: Column temperature affects the thermodynamics of the separation and the viscosity of the mobile phase.
-
Solution: Optimize the column temperature. Both increasing and decreasing the temperature can impact resolution, so it is crucial to study its effect systematically.
-
-
Inappropriate Flow Rate: The flow rate of the mobile phase influences the time available for interactions between the analytes and the stationary phase.
-
Solution: Optimize the flow rate. A lower flow rate generally increases the number of theoretical plates and can improve resolution, but it also lengthens the analysis time.
-
Issue 2: Peak Splitting in the Chromatogram
Peak splitting, where a single compound appears as two or more peaks, can be a frustrating issue.
Possible Causes and Solutions:
-
Column Contamination or Degradation: The inlet frit of the column may be partially blocked, or the stationary phase at the head of the column may be degraded.
-
Solution: Reverse-flush the column according to the manufacturer's instructions. If the problem persists, replace the column frit or the entire column. Using a guard column can help protect the analytical column from contamination.
-
-
Injector Issues: Problems with the injector, such as a partially blocked needle or a worn rotor seal, can cause sample introduction problems that manifest as split peaks.
-
Solution: Clean and maintain the injector system regularly. Inspect and replace worn parts as needed.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion and splitting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is as weak as or weaker than the mobile phase.
-
-
Co-elution of an Interfering Compound: What appears to be a split peak may actually be two different compounds eluting very close to each other.
-
Solution: To verify this, alter the chromatographic conditions (e.g., mobile phase composition, temperature) to see if the two peaks can be further resolved.
-
Data Presentation
The following tables provide illustrative quantitative data on the separation of steroid epimers using different chromatographic conditions. While not specific to this compound, this data for structurally similar compounds can serve as a valuable starting point for method development.
Table 1: HPLC Separation of Khellactone Diastereomers on a Chiral Stationary Phase
| Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| 90:10 | 1.0 | 25 | 1.8 |
| 85:15 | 1.0 | 25 | 2.5 |
| 95:5 | 1.0 | 25 | 1.5 |
Data adapted from a representative separation of diastereomers.
Table 2: Effect of Mobile Phase Modifier on the Chiral Separation of Bicalutamide Enantiomers on an Amylose-Based CSP
| Mobile Phase (n-Hexane:Modifier, 65:35 v/v) | Modifier | Resolution (Rs) |
| 65:35 | 2-Propanol | > 6.0 |
| 65:35 | Ethanol | 4.5 |
Illustrative data showing the impact of the alcoholic modifier on resolution.[4]
Experimental Protocols
Protocol 1: Chiral HPLC Method for Steroid Epimer Separation
This protocol provides a general procedure for the separation of steroid epimers using an amylose-based chiral stationary phase.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® IA or equivalent), 5 µm particle size, 250 x 4.6 mm.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength for the analyte (e.g., 210 nm for compounds without a strong chromophore).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Optimization: If the initial separation is not optimal, systematically vary the percentage of the alcohol modifier in the mobile phase (e.g., in 2-5% increments). The choice of alcohol (isopropanol vs. ethanol) can also significantly affect selectivity.
Protocol 2: GC-MS Method for the Analysis of this compound Epimers
This protocol outlines a general procedure for the analysis of this compound epimers using Gas Chromatography-Mass Spectrometry.
-
Sample Preparation (Derivatization):
-
To 100 µL of the sample in a suitable solvent, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
-
-
GC System:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless or split (e.g., 10:1 split ratio), depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 180 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Can be run in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. For SIM mode, select characteristic ions for the derivatized this compound epimers.
-
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Decision Tree for Poor Resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of Cholestan-3-one and Cholest-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestan-3-one and Cholest-4-en-3-one are two closely related oxysterols, oxidized derivatives of cholesterol, that have garnered attention in the scientific community for their distinct biological activities. While they share a common steroidal backbone, the presence of a double bond in the A-ring of Cholest-4-en-3-one significantly influences its biological properties compared to the saturated A-ring of this compound. This guide provides a comprehensive comparison of the known biological activities of these two compounds, supported by experimental data, to aid researchers in their ongoing investigations and drug development efforts.
Cholest-4-en-3-one has been the subject of extensive research, revealing its potential as an anti-cancer agent, a modulator of lipid metabolism, and an antimicrobial compound. In contrast, the biological activities of this compound are less well-characterized, with current knowledge primarily centered on its role as a metabolic intermediate and its effects on neuronal function. This guide aims to juxtapose the well-documented effects of Cholest-4-en-3-one with the current, more limited understanding of this compound, thereby highlighting a significant knowledge gap and potential avenues for future research.
Comparative Analysis of Biological Activities
Anti-Cancer Activity
Cholest-4-en-3-one has demonstrated notable cytotoxic effects against various cancer cell lines, particularly breast cancer.[1][2] Studies have shown that it can induce a dose- and time-dependent reduction in the viability of both MCF-7 and MDA-MB-231 breast cancer cells.[3] The primary mechanism behind this anti-cancer activity is believed to be its ability to modulate lipid metabolism and cholesterol homeostasis within cancer cells.[1][2] Specifically, Cholest-4-en-3-one has been shown to decrease the expression of key enzymes involved in lipogenesis and cholesterol synthesis while promoting cholesterol efflux.[1][2] This disruption of lipid metabolism appears to be mediated, at least in part, through the Liver X Receptor (LXR) signaling pathway.[1][2]
This compound , in its 5β-isomer form (coprostanone), has been observed to induce apoptosis in primary dog gallbladder epithelial cells at high concentrations.[4] Furthermore, elevated fecal levels of 5β-cholestan-3-one have been associated with colon cancer and adenomatous polyps in patients.[4] However, comprehensive studies detailing its cytotoxic effects across a range of cancer cell lines and elucidating its mechanism of action are currently lacking. A related compound, cholestane-3β,5α,6β-triol, has shown anti-cancer activity against human prostate cancer cells by suppressing proliferation, migration, and invasion.[5][6]
Lipid Metabolism and Anti-Obesity Effects
Cholest-4-en-3-one has been identified as a potent regulator of lipid metabolism, exhibiting anti-obesity effects in animal models.[7] It has been shown to suppress body weight gain, reduce body fat accumulation, and lower serum triglyceride and cholesterol levels.[7] These effects are linked to its ability to modulate the expression of genes involved in lipid synthesis and transport.[1][2]
This compound is a known metabolic intermediate in the conversion of cholesterol to coprostanol by gut microbiota.[8][9][10] This conversion pathway is significant as coprostanol is poorly absorbed by the intestine, contributing to the fecal excretion of cholesterol.[10] While this metabolic role suggests an indirect influence on cholesterol levels, direct studies on the effects of this compound on lipid metabolism and obesity are limited.
Antimicrobial Activity
Cholest-4-en-3-one has been shown to possess antimicrobial properties, particularly against the bacterium Helicobacter pylori.[11] It inhibits the growth of H. pylori by interfering with the biosynthesis of cholesteryl-α-D-glucopyranoside (CGL), a key component of the bacterial cell wall.[11]
There is currently no significant research available on the antimicrobial activities of This compound .
Neurological Effects
While research into the neurological effects of Cholest-4-en-3-one is not prominent, 5α-Cholestan-3-one has been studied for its impact on synaptic function. It has been shown to affect the synaptic vesicle cycle at the mouse neuromuscular junction, reducing the number of vesicles actively recruited during synaptic transmission by altering membrane properties.[12] This activity appears to be dependent on membrane cholesterol.[12]
Quantitative Data Summary
| Compound | Biological Activity | Cell Line/Model | Parameter | Value | Reference |
| Cholest-4-en-3-one | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 (48h) | 17.8 µM | [1] |
| Cholest-4-en-3-one | Cytotoxicity | MDA-MB-231 (Breast Cancer) | IC50 (48h) | 14.1 µM | [1] |
| 5β-Cholestan-3-one | Apoptosis Induction | Dog Gallbladder Epithelial Cells | Concentration | 1.4 mM | [4] |
Experimental Protocols
Cell Viability Assay for Cholest-4-en-3-one
1. Cell Culture:
-
MCF-7 and MDA-MB-231 breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing various concentrations of Cholest-4-en-3-one (e.g., 0-100 µM).
-
Cells are incubated for 24, 48, and 72 hours.
3. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The media is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Anticancer signaling pathway of Cholest-4-en-3-one in breast cancer cells.
References
- 1. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Cholestane-3β, 5α, 6β-triol suppresses proliferation, migration, and invasion of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholestane-3β, 5α, 6β-triol Suppresses Proliferation, Migration, and Invasion of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism of Probiotics in Preventing the Risk of Hypercholesterolemia [jstage.jst.go.jp]
- 9. Mechanism of cholesterol reduction to coprostanol by Eubacterium coprostanoligenes ATCC 51222 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coprostanol - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effects of 5α-cholestan-3-one on the synaptic vesicle cycle at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5α-Cholestan-3-one and its 5β-Epimer: A Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the physicochemical properties, spectroscopic signatures, and biological activities of the steroid epimers 5α-cholestan-3-one and 5β-cholestan-3-one, supported by experimental data and detailed protocols.
The stereochemical configuration of a molecule can dramatically alter its physical properties and biological function. This is particularly evident in the cholestane (B1235564) series, where the fusion of the A and B rings can exist in either a trans (5α) or cis (5β) conformation. This guide provides a comprehensive comparative analysis of 5α-cholestan-3-one and its 5β-epimer, also known as coprostanone, highlighting the key differences that are critical for their identification and study.
Physicochemical and Spectroscopic Properties
The fundamental difference in the A/B ring fusion between the 5α (trans) and 5β (cis) epimers leads to distinct three-dimensional structures. The 5α-epimer has a relatively flat, planar steroid backbone, whereas the 5β-epimer has a bent A/B ring junction. These structural variations give rise to measurable differences in their physicochemical properties and are the basis for their differentiation using spectroscopic techniques.
Table 1: Physicochemical Properties
| Property | 5α-Cholestan-3-one | 5β-Cholestan-3-one (Coprostanone) |
| Molecular Formula | C₂₇H₄₆O | C₂₇H₄₆O |
| Molecular Weight | 386.65 g/mol | 386.65 g/mol |
| CAS Number | 566-88-1 | 601-53-6 |
| Appearance | Crystalline solid | Solid |
| Melting Point | 128-130 °C | 61-62 °C |
| Optical Rotation | +42° (c=1, CHCl₃) | +35.9° |
| Synonyms | 5α-Cholestanone, Cholestanone | Coprostan-3-one, 5β-Cholestanone |
Table 2: Comparative Spectroscopic Data
Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is the most powerful tool for distinguishing between these two epimers.[1] The different spatial arrangement of protons in the A-ring results in unique chemical shifts and coupling constants.
| Technique | Feature | 5α-Cholestan-3-one | 5β-Cholestan-3-one |
| ¹H NMR | H-4 Protons | Protons at the C-4 position typically appear as complex multiplets further downfield. | The signals for H-4 protons are distinctly different due to the bent A/B ring structure. |
| H-5 Proton | The axial H-5α proton signal is a key diagnostic feature. | The equatorial H-5β proton has a different chemical shift and coupling pattern. | |
| ¹³C NMR | C-5 | The chemical shift of C-5 is characteristic of the trans-fused system. | The chemical shift of C-5 is significantly different due to the steric compression in the cis-fused system. |
| A-Ring Carbons | The chemical shifts of carbons C-1 through C-4 are distinct from the 5β epimer. | The chemical shifts of carbons C-1 through C-4 are influenced by the different ring geometry. | |
| FTIR | C=O Stretch | Strong absorption band around 1715 cm⁻¹, typical for a ketone in a six-membered ring. | Strong absorption band also around 1715 cm⁻¹, though slight shifts can occur due to conformational differences. |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 386 | m/z 386 |
| Key Fragment | A prominent fragment at m/z 231 is observed, resulting from the cleavage of the D-ring. | The fragmentation pattern is very similar to the 5α epimer, with a major fragment at m/z 231. |
Biological Activity and Signaling Pathways
The distinct shapes of 5α-cholestan-3-one and 5β-cholestan-3-one lead to different biological roles and mechanisms of action.
5α-Cholestan-3-one: A Modulator of the Synaptic Vesicle Cycle
5α-Cholestan-3-one is an endogenous metabolite in the biosynthesis of cholestanol.[2] Recent studies have shown that it can influence neurotransmission by affecting the synaptic vesicle cycle at the neuromuscular junction. It appears to act by altering the physical properties of the presynaptic membrane, specifically by disrupting lipid rafts. This disruption reduces the number of synaptic vesicles that are recruited for release during high-frequency stimulation, thereby depressing synaptic efficiency.
References
A Comparative Guide to HPLC Methods for Accurate Cholestan-3-one Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Cholestan-3-one, a ketosteroid of significant interest in various biomedical research fields. While direct comparative studies on this compound are limited, this guide draws upon validated methods for structurally similar and biologically relevant compounds, such as 7α-hydroxy-4-cholesten-3-one and other ketosteroids. The principles and techniques discussed are readily adaptable for the validation of an analytical method for this compound.
Comparison of Analytical Methods
The primary methods for the analysis of this compound and related steroidal ketones are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer high sensitivity and selectivity, which are crucial for accurate quantification in complex biological matrices.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for a Structurally Similar Ketosteroid (7α-hydroxy-4-cholesten-3-one)
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | Considerations for this compound |
| Analyte | 7α-hydroxy-4-cholesten-3-one | 7α-hydroxy-4-cholesten-3-one | This compound is structurally similar, suggesting comparable method performance. |
| Instrumentation | Waters TQS mass spectrometer | Not specified | Tandem mass spectrometry is essential for achieving high selectivity and sensitivity. |
| Sample Type | Human Serum | Human Serum | Methods are applicable to various biological matrices with appropriate sample preparation. |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | The choice of sample preparation will depend on the required cleanliness of the extract and the desired throughput. |
| Internal Standard | Deuterated C4 | Stable isotope-labeled C4 | A stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification. |
| Linearity (Correlation Coefficient) | Not specified | ≥0.99 (surrogate matrix approach) | A linear response with a correlation coefficient close to 1.0 is a critical validation parameter. |
| Accuracy | Passed FDA guidelines | Not specified | Accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration. |
| Precision | Passed FDA guidelines | Not specified | Precision, expressed as the coefficient of variation (CV), should be ≤15% (≤20% at LLOQ). |
Cross-Reactivity of Cholestan-3-one in Steroid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential cross-reactivity of Cholestan-3-one in common steroid immunoassays. Due to a lack of direct experimental data for this compound, this guide presents data for other known cross-reactants in testosterone (B1683101), progesterone (B1679170), and cortisol immunoassays to offer a comparative perspective. The potential for this compound cross-reactivity is inferred based on the principle of structural similarity, a key determinant of antibody recognition in immunoassays.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are widely utilized for the quantification of steroid hormones in biological samples.[1] These assays rely on the specific binding of an antibody to its target antigen. However, the specificity of these antibodies is not always absolute. Molecules with a similar chemical structure to the target hormone can also bind to the antibody, leading to inaccurate measurements. This phenomenon is known as cross-reactivity.[2] The degree of cross-reactivity is influenced by the structural resemblance of the interfering compound to the target analyte.[3]
Structural Comparison and Potential for Cross-Reactivity
The likelihood of a compound to cross-react in an immunoassay is largely dependent on its structural similarity to the target analyte.
-
Testosterone: The testosterone molecule has a distinctive androstane (B1237026) skeleton with a hydroxyl group at the C-17 position and a ketone group at the C-3 position.
-
Progesterone: Progesterone is characterized by a pregnane (B1235032) skeleton with ketone groups at the C-3 and C-20 positions.[4]
-
Cortisol: Cortisol possesses a pregnane skeleton with hydroxyl groups at C-11, C-17, and C-21, and ketone groups at C-3 and C-20.
-
This compound: this compound has a cholestane (B1235564) skeleton with a ketone group at the C-3 position.
The common feature among all these molecules is the steroid nucleus and the ketone group at the C-3 position. The presence of this shared functional group suggests a potential for this compound to be recognized by antibodies raised against testosterone, progesterone, or cortisol, which often target this region of the molecule for binding. However, the extended side chain at C-17 in this compound is a significant structural difference compared to the more compact structures of testosterone, progesterone, and cortisol. This difference may reduce the binding affinity of this compound to the antibodies, potentially resulting in lower cross-reactivity compared to other steroids that more closely mimic the overall size and shape of the target hormones.
Comparative Cross-Reactivity Data in Steroid Immunoassays
The following tables summarize the cross-reactivity of various steroid compounds in commercially available immunoassays for testosterone, progesterone, and cortisol. This data is provided to offer a comparative context for understanding potential interferences. No direct experimental data for this compound was found in the cited literature.
Table 1: Cross-Reactivity in Testosterone Immunoassays
| Cross-Reactant | Assay Manufacturer/Platform | % Cross-Reactivity | Reference |
|---|---|---|---|
| Dihydrotestosterone | Not Specified | 100 | [5] |
| Androstenedione | Not Specified | 10 | [5] |
| Danazol | Not Specified | 2.2 | [5] |
| Norethindrone | Roche Elecsys | 9.8 | [3] |
| Methyltestosterone | Roche Elecsys | 7.6 |[3] |
Table 2: Cross-Reactivity in Progesterone Immunoassays
| Cross-Reactant | Assay Manufacturer/Platform | % Cross-Reactivity | Reference |
|---|---|---|---|
| 5α-Pregnan-3,20-dione | Roche Elecsys Progesterone II | 9.4 | [3] |
| 17α-Hydroxyprogesterone | Roche Elecsys Progesterone II | 1.2 | [3] |
| 5β-Dihydroprogesterone | Roche Elecsys Progesterone II | 18.2 | [6] |
| Medroxyprogesterone | Roche Elecsys Progesterone II | 1.0 |[3] |
Table 3: Cross-Reactivity in Cortisol Immunoassays
| Cross-Reactant | Assay Manufacturer/Platform | % Cross-Reactivity | Reference |
|---|---|---|---|
| Prednisolone | Roche Elecsys Cortisol | 49.3 | [3] |
| 11-Deoxycortisol | Roche Elecsys Cortisol | 8.8 | [3] |
| 21-Deoxycortisol | Roche Elecsys Cortisol | 5.8 | [3] |
| 6-Methylprednisolone | Roche Elecsys Cortisol | 12.1 | [3] |
| Fludrocortisone | Roche Elecsys Cortisol | 5.0 |[3] |
Experimental Protocols
A standardized protocol for determining the cross-reactivity of a compound in a competitive immunoassay is outlined below.
General Protocol for Cross-Reactivity Testing
-
Preparation of Standard Curve: A standard curve for the target analyte (e.g., testosterone) is prepared using a series of known concentrations of the standard material. This is typically done in the same matrix as the samples to be tested (e.g., steroid-free serum).
-
Preparation of Cross-Reactant Solutions: The potential cross-reacting compound (e.g., this compound) is dissolved in a suitable solvent and then diluted in the assay matrix to achieve a range of concentrations.
-
Immunoassay Procedure:
-
Aliquots of the standards and the cross-reactant solutions are added to the wells of a microplate coated with a specific antibody against the target analyte.
-
A fixed amount of enzyme-labeled target analyte (tracer) is added to each well.
-
The plate is incubated to allow for competitive binding between the analyte (or cross-reactant) and the tracer for the antibody binding sites.
-
The plate is washed to remove any unbound material.
-
A substrate solution is added, which reacts with the enzyme on the tracer to produce a measurable signal (e.g., color change, light emission).
-
The signal is measured using a plate reader.
-
-
Data Analysis:
-
The concentration of the target analyte that causes a 50% reduction in the signal (IC50) is determined from the standard curve.
-
The concentration of the cross-reactant that causes a 50% reduction in the signal is also determined.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
-
Signaling Pathways and Immunoassay Logic
Understanding the signaling pathways of steroid hormones provides context for the importance of accurate measurement and the potential impact of immunoassay interference.
Testosterone Signaling Pathway
Testosterone primarily signals through the androgen receptor (AR), a nuclear receptor. Upon binding testosterone, the AR translocates to the nucleus and regulates gene expression. There are also non-genomic, rapid effects of testosterone mediated by membrane-associated ARs.[7]
Progesterone Signaling Pathway
Progesterone binds to the progesterone receptor (PR), which, like the AR, is a nuclear receptor that modulates gene transcription. Progesterone also has rapid, non-genomic effects.[1]
Cortisol Signaling Pathway
Cortisol, a glucocorticoid, signals through the glucocorticoid receptor (GR). The cortisol-GR complex acts as a transcription factor to regulate a wide array of physiological processes.[8]
Experimental Workflow for Immunoassay Cross-Reactivity
The following diagram illustrates the logical workflow for assessing the cross-reactivity of a compound in a competitive immunoassay.
Alternatives to Immunoassays
Given the potential for cross-reactivity in immunoassays, alternative methods with higher specificity are often employed, especially in research and clinical settings where accuracy is paramount.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for steroid hormone measurement due to its high specificity and sensitivity.[1] LC-MS/MS separates compounds based on their physicochemical properties before detecting them based on their mass-to-charge ratio, thus minimizing the risk of interference from structurally similar molecules.
Conclusion
While there is no direct experimental evidence to quantify the cross-reactivity of this compound in steroid immunoassays, its structural similarity to testosterone, progesterone, and cortisol suggests a potential for interference. The presence of a ketone group at the C-3 position is a common feature that could lead to antibody recognition. However, the distinct side-chain structure of this compound may mitigate this effect.
For researchers and drug development professionals, it is crucial to be aware of the potential for cross-reactivity from endogenous and exogenous compounds in steroid immunoassays. When there is a suspicion of interference, or when high accuracy is required, confirmatory analysis using a more specific method such as LC-MS/MS is recommended. Further experimental studies are necessary to definitively determine the cross-reactivity profile of this compound in various steroid immunoassays.
References
- 1. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progesterone | C21H30O2 | CID 5994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Testosterone signaling and the regulation of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Cellular Symphony: A Comparative Guide to the Signaling Effects of Cholestan-3-one and Other Oxysterols
For researchers, scientists, and drug development professionals, understanding the nuanced effects of oxysterols on cellular signaling is paramount. This guide provides an objective comparison of Cholestan-3-one with other prominent oxysterols—25-hydroxycholesterol (B127956), 7-ketocholesterol (B24107), and 27-hydroxycholesterol (B1664032)—focusing on their impact on key signaling pathways: Liver X Receptor (LXR), Hedgehog, and apoptosis. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Oxysterols, oxidized derivatives of cholesterol, are not merely byproducts of metabolic processes but are now recognized as critical signaling molecules that modulate a diverse array of cellular functions. Their influence on pathways central to lipid metabolism, embryonic development, and programmed cell death has significant implications for both normal physiology and the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
This comparative analysis delves into the specific effects of this compound, alongside 25-hydroxycholesterol (25-OHC), 7-ketocholesterol (7-KC), and 27-hydroxycholesterol (27-OHC), providing a framework for dissecting their distinct and overlapping roles in orchestrating the cellular response.
Comparative Analysis of Oxysterol Effects on Cell Signaling
To facilitate a clear comparison, the following tables summarize the quantitative effects of this compound and other selected oxysterols on the LXR, Hedgehog, and apoptosis signaling pathways. It is important to note that direct quantitative data for this compound is limited; therefore, data from its close structural analog, 4-cholesten-3-one, is used as a proxy for its effects on LXR and apoptosis.
Table 1: Comparative Effects on Liver X Receptor (LXR) Signaling
| Oxysterol | Cell Line | Assay | Target Gene | Fold Change in Gene Expression | Reference |
| This compound (as 4-cholesten-3-one) | THP-1 (macrophage-differentiated) | qPCR | LXRα | 20.08 | |
| ABCA1 | 2.92 | ||||
| ABCG1 | 5.59 | ||||
| APOE | 6.34 | ||||
| 25-Hydroxycholesterol | HepG2 | Western Blot | ABCA1 | Increased | |
| ABCG1 | Increased | ||||
| 27-Hydroxycholesterol | THP-1 | qPCR | LXRα | 2.25 | |
| ABCA1 | 1.31 |
Table 2: Comparative Effects on Hedgehog Signaling
| Oxysterol | Cell Line | Assay | Effect | Quantitative Data | Reference |
| This compound | - | - | Data not available | - | - |
| 25-Hydroxycholesterol | NIH-3T3 | Luciferase Reporter Assay | Activation | EC50 ~3 µM (for 20(S)-OHC, a potent activator) |
Table 3: Comparative Effects on Apoptosis
| Oxysterol | Cell Line | Assay | Effect | Quantitative Data (IC50) | Reference |
| This compound (as 4-cholesten-3-one) | MCF-7, MDA-MB-231 | Cell Viability Assay | Decreased cell viability | Not specified | |
| 7-Ketocholesterol | U937 | Apoptosis Assay | Induction of apoptosis | Cytotoxic at 30 µM | |
| 158N murine oligodendrocytes | Caspase Activation | Caspase-3 activation | At 50 µM | ||
| Cholestane-3β,5α,6β-triol (related compound) | A549 | Cell Viability Assay | Inhibition of cell viability | IC50 of 20.14 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
LXR Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to activate the Liver X Receptor (LXR).
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells into 96-well plates.
-
Transfect cells with an LXR expression vector, an RXR expression vector, and a luciferase reporter plasmid containing LXR response elements (LXREs). A co-transfected Renilla luciferase plasmid can be used for normalization.
2. Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the test oxysterol (e.g., this compound) at various concentrations. Include a known LXR agonist (e.g., T0901317) as a positive control and a vehicle control (e.g., DMSO or ethanol).
3. Incubation:
-
Incubate the cells for 24-48 hours to allow for reporter gene expression.
4. Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
5. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
Hedgehog Signaling Reporter Assay
This assay measures the activation of the Hedgehog signaling pathway by quantifying the activity of the Gli transcription factor.
1. Cell Culture and Transfection:
-
Culture NIH-3T3 cells that stably express a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter.
-
Seed the cells into 96-well plates and grow to confluence.
2. Compound Treatment:
-
Replace the culture medium with low-serum medium containing the test oxysterol at various concentrations. A known Hedgehog pathway agonist (e.g., SAG) can be used as a positive control.
3. Incubation:
-
Incubate the cells for 30-48 hours.
4. Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
5. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Determine the fold change in Gli-reporter activity relative to the vehicle-treated control cells.
Apoptosis Assay: Annexin V/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Culture and Treatment:
-
Seed cells in a suitable culture vessel and treat with the desired concentrations of the test oxysterol for a specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
2. Cell Harvesting and Staining:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Apoptosis Assay: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
1. Cell Lysate Preparation:
-
Induce apoptosis in cells by treating with the test oxysterol.
-
Lyse the cells in a chilled lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
2. Caspase-3 Activity Measurement:
-
Add the cell lysate to a 96-well plate.
-
Add a colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
3. Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is proportional to the amount of pNA released, which indicates the level of caspase-3 activity.
-
Calculate the fold increase in caspase-3 activity compared to untreated control cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Liver X Receptor (LXR) Signaling Pathway.
Caption: Hedgehog Signaling Pathway.
Caption: Intrinsic Apoptosis Pathway.
Cholestan-3-one: A Potential Challenger to Conventional Chemotherapy in Breast Cancer Treatment
For Immediate Release
Shanghai, China – December 15, 2025 – New comparative analysis of in vitro studies reveals that Cholestan-3-one, a cholesterol derivative, demonstrates significant anti-cancer properties against breast cancer cell lines, positioning it as a potential subject for further investigation in oncology. The analysis consolidates data on its cytotoxic effects, impact on cellular signaling pathways, and provides a direct comparison with the widely used chemotherapy drug, Doxorubicin.
Cytotoxicity: this compound versus Doxorubicin
Data from multiple in vitro studies indicate that 4-cholesten-3-one (B1668897), a derivative of this compound, exhibits potent cytotoxic effects against hormone-receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. The half-maximal inhibitory concentration (IC50) of 4-cholesten-3-one was determined to be 17.8 µM for MCF-7 cells and 14.1 µM for MDA-MB-231 cells after 48 hours of treatment[1].
In comparison, the IC50 values for Doxorubicin, a standard chemotherapeutic agent, vary across different studies but provide a benchmark for evaluating the efficacy of this compound. For MCF-7 cells, reported IC50 values for Doxorubicin range from approximately 1 µM to 8.3 µM[2][3][4]. For the more aggressive MDA-MB-231 cell line, Doxorubicin's IC50 is reported to be in the range of 0.9 µM to 6.6 µM[2][3]. While Doxorubicin shows higher potency at lower concentrations, the distinct mechanism of action of this compound suggests potential for combination therapies or as an alternative for Doxorubicin-resistant cancers.
| Compound | Cell Line | IC50 Value (µM) | Citation |
| 4-cholesten-3-one | MCF-7 | 17.8 | [1] |
| MDA-MB-231 | 14.1 | [1] | |
| Doxorubicin | MCF-7 | ~1 - 8.3 | [2][3][4] |
| MDA-MB-231 | ~0.9 - 6.6 | [2][3] |
Mechanism of Action: A Multi-Faceted Approach
This compound's anti-cancer activity stems from its ability to interfere with critical cellular processes essential for cancer cell survival and proliferation.
Disruption of Lipid Metabolism and Membrane Rafts: 4-cholesten-3-one has been shown to decrease the synthesis of fatty acids and cholesterol in breast cancer cells[1]. This disruption of lipid metabolism affects the integrity of membrane rafts, which are specialized membrane microdomains crucial for cell signaling and survival. Specifically, 4-cholesten-3-one treatment leads to a decrease in the expression of flotillin-2, a key marker of membrane rafts, and the epidermal growth factor receptor (EGFR) within these rafts[1].
Induction of Cell Stress and Death Pathways: A related compound, Cholestane-3β,5α,6β-triol, has been observed to induce endoplasmic reticulum (ER) stress and autophagy in A549 lung cancer cells[2]. More recent findings indicate that this compound can also trigger pyroptosis, a form of inflammatory programmed cell death, mediated by caspase-3 and gasdermin E (GSDME)[3]. While these findings are on a related molecule and a different cancer type, they suggest a potential avenue of investigation for this compound's broader anti-cancer mechanisms.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's anti-cancer properties.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of 4-cholesten-3-one (e.g., 6.25, 12.5, 25, 50, 100, and 200 µM) for 24 and 48 hours.
-
MTT Addition: After the treatment period, 50 µL of MTT solution (2.5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
-
Cell Lysis: Treated and untreated cancer cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 10-15% polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., flotillin-2, EGFR, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Cells are treated with the test compound for the desired time. Both floating and adherent cells are collected.
-
Washing: The cells are washed twice with cold PBS.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium (B1200493) Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Fixation: After treatment, cells are harvested and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Washing and Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Incubation: The cells are incubated in the dark for 30 minutes at room temperature.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Molecular Impact
To illustrate the proposed mechanisms of action, the following diagrams depict the experimental workflow and a potential signaling pathway affected by this compound.
Caption: Experimental workflow for in vitro validation of this compound's anti-cancer properties.
Caption: Proposed signaling pathway of this compound's anti-cancer effects.
Conclusion
The compiled evidence underscores the potential of this compound as a noteworthy anti-cancer agent, particularly against breast cancer. Its unique mechanism of action, centered on the disruption of lipid metabolism and membrane raft integrity, presents a novel therapeutic strategy that could complement or enhance existing treatments. Further research, including in vivo studies and a more detailed elucidation of its signaling pathways, is warranted to fully assess its clinical potential.
Contact: [Insert Contact Information]
References
- 1. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholestane-3β,5α,6β-triol induces cancer cell death by activating GSDME-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholestane-3β,5α,6β-triol Induces Multiple Cell Death in A549 Cells via ER Stress and Autophagy Activation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Cholestan-3-one synthesis methods
For researchers and professionals in drug development and organic synthesis, the efficient production of key steroidal intermediates is paramount. Cholestan-3-one, a saturated steroid ketone, serves as a crucial building block in the synthesis of various bioactive molecules. This guide provides a detailed head-to-head comparison of common methods for its synthesis, focusing on quantitative data, experimental protocols, and reaction pathways to inform methodology selection.
Comparative Analysis of Synthesis Methods
The synthesis of this compound typically proceeds in two stages: the oxidation of cholesterol to cholest-4-en-3-one, followed by the reduction of the carbon-carbon double bond to yield the saturated ketone. This comparison analyzes the performance of different reagents for the initial oxidation step and the subsequent hydrogenation.
| Method | Starting Material | Product | Reagents | Yield (%) | Reaction Time (h) | Purity (%) | Key Advantages | Key Disadvantages |
| Oxidation Methods | ||||||||
| Oppenauer Oxidation | Cholesterol | Cholest-4-en-3-one | Aluminum isopropoxide, Toluene (B28343), Cyclohexanone (B45756) | 81-93 | ~4-5 | High | High yield, relatively mild conditions. | Requires anhydrous conditions, potential for side reactions if not carefully controlled. |
| Jones Oxidation | Cholesterol | Cholest-4-en-3-one | Chromium trioxide, Sulfuric acid, Acetone (B3395972) | 47 | 1-2 | Moderate | Rapid reaction, inexpensive reagents. | Low selectivity (forms significant cholest-4-en-3,6-dione byproduct), uses toxic Cr(VI).[1] |
| PCC Oxidation | Cholesterol | Cholest-4-en-3,6-dione | Pyridinium chlorochromate (PCC), Dichloromethane (B109758) | 72 | 72-96 | Moderate | Milder than Jones oxidation. | Long reaction time, produces a significant amount of the dione (B5365651) byproduct.[1] |
| Enzymatic Oxidation | Cholesterol | Cholest-4-en-3-one | Cholesterol Oxidase (Rhodococcus sp.), Petroleum ether/water | 92 | 5 | 99.78 | High selectivity and purity, environmentally friendly.[2] | Requires specific enzyme and biphasic system, may be less scalable for some labs.[2] |
| Hydrogenation Methods | ||||||||
| Catalytic Hydrogenation | Cholest-4-en-3-one | 5α-Cholestan-3-one | Urushibara Nickel A, Cyclohexane (B81311), H₂ (high pressure) | High | 3 | High | High stereoselectivity for the α-isomer. | Requires high-pressure hydrogenation apparatus. |
| Catalytic Transfer Hydrogenation | Cholest-4-en-3-one | 5β-Cholestan-3-ols (precursor) | Raney Nickel, Isopropanol | High | - | High | Avoids high-pressure H₂, proceeds to the alcohol which is then oxidized. | Two-step process from the enone to the final ketone. |
| Enzymatic Reduction | Cholest-4-en-3-one | 5β-Cholestan-3-one | 3-oxo-5-beta-steroid 4-dehydrogenase (AKR1D1), NADPH | - | - | High | High stereoselectivity for the β-isomer, mild conditions.[3] | Requires specific enzyme and cofactor, primarily for biological studies.[3] |
*Note: The yields for Jones and PCC oxidations are reported for the formation of cholest-4-en-3,6-dione from cholesterol, indicating potential side reactions and lower selectivity for the desired cholest-4-en-3-one. One study reported a 47% yield of cholest-4-en-3-one with 40% of the dione byproduct for the Jones oxidation.
Experimental Protocols
Detailed methodologies for the key synthesis steps are provided below.
Oppenauer Oxidation of Cholesterol to Cholest-4-en-3-one
This procedure is adapted from Organic Syntheses, Coll. Vol. 4, p.195 (1963).
Materials:
-
Cholesterol (100 g, 0.26 mole)
-
Cyclohexanone (500 ml)
-
Toluene (2 L, sulfur-free)
-
Aluminum isopropoxide (28 g, 0.14 mole)
-
Saturated aqueous solution of potassium-sodium tartrate
-
Anhydrous magnesium sulfate
Procedure:
-
A 5-L three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a take-off reflux condenser. 2 L of toluene is added to the flask.
-
Approximately 200 ml of toluene is distilled to dry the system.
-
Cholesterol (100 g) and cyclohexanone (500 ml) are added to the flask. An additional 50 ml of toluene is distilled.
-
A solution of aluminum isopropoxide (28 g) in 400 ml of dry toluene is added dropwise over 30 minutes while simultaneously distilling toluene from the reaction mixture.
-
An additional 300 ml of toluene is distilled, and the reaction mixture is allowed to cool to room temperature.
-
400 ml of a saturated aqueous solution of potassium-sodium tartrate is added to the mixture.
-
The mixture is steam-distilled until about 6 L of distillate has been collected.
-
The residue is cooled and extracted with chloroform. The combined chloroform extracts are washed with water and dried over anhydrous magnesium sulfate.
-
The chloroform is removed under reduced pressure. The resulting oil is dissolved in hot methanol and allowed to crystallize.
-
The crystalline product is collected by suction filtration, washed with cold methanol, and dried to yield 81–93 g (81–93%) of cholest-4-en-3-one.[4]
Jones Oxidation of Cholesterol
This method is known to produce a mixture of cholest-4-en-3-one and cholest-4-en-3,6-dione.[1]
Materials:
-
Cholesterol (2 g)
-
Acetone (250 ml)
-
Jones reagent (Chromic acid and sulfuric acid in water)
-
Methanol
Procedure:
-
Cholesterol (2 g) is dissolved in acetone (250 ml) and cooled to 0°C.
-
Jones reagent is added dropwise with stirring until a persistent orange color is observed.
-
The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched with methanol.
-
The solvent is removed under vacuum, and the products are separated and purified, yielding a mixture of cholest-4-en-3-one and cholest-4-en-3,6-dione.[1]
PCC Oxidation of Cholesterol
This method has been reported to yield primarily cholest-4-en-3,6-dione.[1]
Materials:
-
Cholesterol (5 g)
-
Anhydrous dichloromethane (50 ml)
-
Pyridinium chlorochromate (PCC) (8.34 g initially, then 4.2 g)
-
Anhydrous ether
Procedure:
-
Cholesterol (5 g) is dissolved in anhydrous dichloromethane (50 ml).
-
PCC (8.34 g) is added, and the mixture is stirred at room temperature for 3 days.
-
An additional 4.2 g of PCC is added, and stirring is continued for another day.
-
150 ml of anhydrous ether is added for extraction.
-
The organic phase is concentrated, and the product is purified to yield cholest-4-en-3,6-dione (72% yield).[1]
Catalytic Hydrogenation of Cholest-4-en-3-one to 5α-Cholestan-3-one
This procedure is adapted from a study on the stereoselective hydrogenation of steroidal ketones.
Materials:
-
Cholest-4-en-3-one
-
Urushibara Nickel A (U-Ni-A) catalyst
-
Cyclohexane
-
High-pressure hydrogenation apparatus
Procedure:
-
Cholest-4-en-3-one is dissolved in cyclohexane in a high-pressure autoclave.
-
The U-Ni-A catalyst is added to the solution.
-
The autoclave is sealed and pressurized with hydrogen gas.
-
The reaction is stirred at a controlled temperature for approximately 3 hours.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The solvent is evaporated to yield 5α-cholestan-3-one.
Reaction Workflows and Mechanisms
The following diagrams illustrate the overall synthetic pathways and the mechanisms of the key oxidation reactions.
Conclusion
The choice of synthesis method for this compound depends critically on the desired yield, purity, and stereochemistry, as well as the available laboratory equipment and tolerance for hazardous reagents. For the initial oxidation of cholesterol, the Oppenauer oxidation offers a high-yield and reliable route to cholest-4-en-3-one. While enzymatic oxidation provides excellent purity and selectivity, its scalability may be a concern for some applications. The Jones and PCC oxidations are less selective, often leading to the formation of a dione byproduct, and involve toxic chromium reagents.
For the subsequent hydrogenation of cholest-4-en-3-one, catalytic hydrogenation with specific catalysts like Urushibara Nickel A allows for the stereoselective synthesis of 5α-cholestan-3-one. If the 5β-isomer is the target, enzymatic reduction or a catalytic transfer hydrogenation followed by oxidation of the resulting alcohol are viable routes. Researchers should carefully consider these factors to select the most appropriate and efficient method for their specific synthetic goals.
References
- 1. ijarbs.com [ijarbs.com]
- 2. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | 4-cholesten-7alpha-ol-3-one is reduced to 5beta-cholestan-7alpha-ol-3-one [reactome.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Confirming the Structure of Cholestan-3-one Derivatives Using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of steroidal compounds, including the versatile cholestan-3-one scaffold. This guide provides a comparative analysis of NMR data for various this compound derivatives, supported by detailed experimental protocols, to aid in the unambiguous confirmation of their chemical structures.
The precise stereochemistry and substitution patterns of this compound derivatives are critical determinants of their biological activity. NMR spectroscopy, through the analysis of chemical shifts (δ), coupling constants (J), and nuclear Overhauser effects (NOEs), offers a powerful method to define these structural features. This guide will focus on the key diagnostic NMR signals in the 1H and 13C spectra that differentiate various isomers and substituted analogues of this compound.
Distinguishing 5α and 5β Stereoisomers
A fundamental application of NMR in cholestane (B1235564) chemistry is the determination of the A/B ring junction stereochemistry. The 5α- and 5β-cholestan-3-one isomers exhibit distinct NMR spectral features, particularly in the 13C spectrum. The chemical shift of the C-19 methyl carbon is highly sensitive to the stereochemistry at the A/B ring junction, differing by 11–12 ppm between the 5α and 5β isomers.
Comparative NMR Data for this compound Derivatives
The following tables summarize the key 1H and 13C NMR chemical shifts for 5α-cholestan-3-one, 5β-cholestan-3-one, and a representative A-ring substituted derivative, 2α-bromo-5α-cholestan-3-one. These data serve as a reference for the structural confirmation of related compounds.
Table 1: 1H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives in CDCl3
| Proton | 5α-Cholestan-3-one | 5β-Cholestan-3-one | 2α-Bromo-5α-cholestan-3-one |
| H-1α | ~2.0-2.1 | ~2.2-2.3 | - |
| H-1β | ~1.2-1.3 | ~1.5-1.6 | - |
| H-2α | ~2.4-2.5 | ~2.3-2.4 | - |
| H-2β | ~2.2-2.3 | ~2.5-2.6 | ~4.5 (dd) |
| H-4α | ~2.3-2.4 | ~2.8-2.9 | ~3.1-3.2 |
| H-4β | ~1.8-1.9 | ~2.2-2.3 | ~2.4-2.5 |
| H-5α | ~1.1-1.2 | - | ~1.3-1.4 |
| H-5β | - | ~2.1-2.2 | - |
| C-18-H3 | ~0.67 | ~0.66 | ~0.68 |
| C-19-H3 | ~1.02 | ~1.05 | ~1.08 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data is compiled from various sources.
Table 2: 13C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives in CDCl3
| Carbon | 5α-Cholestan-3-one[1] | 5β-Cholestan-3-one | 2α-Bromo-5α-cholestan-3-one |
| C-1 | 38.2 | 37.8 | 47.6 |
| C-2 | 38.6 | 38.3 | 52.1 |
| C-3 | 211.9 | 212.0 | 204.5 |
| C-4 | 44.7 | 42.9 | 46.1 |
| C-5 | 46.6 | 42.9 | 46.3 |
| C-10 | 35.6 | 36.1 | 35.4 |
| C-19 | 12.1 | 24.2 | 12.3 |
Note: The significant downfield shift of C-19 in 5β-cholestan-3-one is a key diagnostic feature.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the synthesis of well-defined this compound derivatives for NMR analysis.
Synthesis of 5α-Cholestan-3-one
A common route to 5α-cholestan-3-one involves the oxidation of cholesterol to cholest-5-en-3-one, followed by stereoselective catalytic hydrogenation.
Synthesis of 2α-Bromo-5α-cholestan-3-one[1]
Materials:
-
5α-cholestan-3-one (50 g)
-
Acetic acid (800 ml)
-
Ether (5000 ml)
-
Hydrobromic acid in acetic acid (37% strength, 1 ml)
-
Bromine (22 g)
-
Methylene (B1212753) chloride
-
Sodium bicarbonate solution
-
Water
Procedure:
-
Dissolve 50 g of 5α-cholestan-3-one in a mixture of 750 ml of acetic acid and 5000 ml of ether.
-
Add 1 ml of hydrobromic acid in acetic acid (37% strength) to the solution.
-
Gradually add a solution of 22 g of bromine in 50 ml of acetic acid dropwise to the steroid solution.
-
Stir the mixture for an additional 30 minutes after the addition is complete.
-
Dilute the reaction mixture with methylene chloride.
-
Wash the organic layer successively with water, sodium bicarbonate solution, and water.
-
Dry the organic layer and evaporate the solvent to obtain crude 2α-bromo-5α-cholestan-3-one.
Workflow for Structural Confirmation
The following diagram illustrates the general workflow for confirming the structure of a synthesized this compound derivative using NMR spectroscopy.
Logical Relationship in Spectral Interpretation
The interpretation of NMR spectra to deduce the structure of a this compound derivative follows a logical progression, integrating data from various NMR experiments.
By systematically applying these synthetic and spectroscopic methodologies, researchers can confidently determine the precise structures of novel this compound derivatives, paving the way for a deeper understanding of their structure-activity relationships.
References
Inter-laboratory Validation of a Cholestan-3-one Analytical Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of Cholestan-3-one: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of direct inter-laboratory validation studies for this compound, this guide draws upon validated methods for structurally analogous compounds, such as Cholesta-4,7-dien-3-one and other steroidal ketones. The principles and data presented are readily adaptable for establishing a robust and reproducible analytical method for this compound.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of an analytical method is determined by its ability to be accurate, precise, sensitive, and specific. The following table summarizes the typical performance characteristics of validated LC-MS/MS and GC-MS methods for the analysis of steroidal ketones, which can be considered indicative for the analysis of this compound.
| Parameter | LC-MS/MS Method | GC-MS Method | Considerations for this compound |
| Analyte | Cholesta-4,7-dien-3-one / 7α-hydroxy-4-cholesten-3-one | Steroidal Ketones (general) | This compound is structurally similar, suggesting comparable method performance. |
| Instrumentation | Triple Quadrupole Mass Spectrometer | Gas Chromatograph with Mass Spectrometer | Both offer high sensitivity and selectivity.[1][2] |
| Linearity (r²) | > 0.99[3] | > 0.99 | A strong linear relationship between concentration and response is crucial for accurate quantification. |
| Lower Limit of Quantification (LLOQ) | ~0.3 - 0.5 ng/mL[4] | ~1 ng/mL | LC-MS/MS generally offers slightly better sensitivity for these types of molecules without derivatization. |
| Intra-day Precision (%CV) | < 15% | < 15% | Measures the precision of the method within a single day's run. |
| Inter-day Precision (%CV) | < 15% | < 15% | Assesses the precision of the method across different days. |
| Accuracy (Recovery %) | 85 - 115% | 85 - 115% | Indicates how close the measured value is to the true value. |
| Matrix Effects | Thorough evaluation is crucial to ensure accuracy.[3] | Can be significant; often mitigated by derivatization and robust cleanup. | Biological samples are complex, and matrix components can interfere with analysis. |
| Derivatization | Not typically required. | Often necessary to improve volatility and thermal stability.[5][6] | Derivatization adds a step to the workflow but can improve chromatographic performance for GC-MS. |
Experimental Protocols: A Step-by-Step Approach
Detailed and standardized experimental protocols are fundamental for achieving reproducible results across different laboratories. Below are generalized methodologies for the analysis of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Method Protocol
This method is advantageous due to its high sensitivity and specificity without the need for derivatization.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum or plasma, add 300 µL of a precipitation solution (e.g., acetonitrile (B52724) with 2% formic acid and an internal standard).
-
Vortex mix for 1 minute to ensure thorough protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration phase.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Ion Transitions: Specific precursor and product ions for this compound and the internal standard would need to be optimized.
-
GC-MS Method Protocol
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For steroidal ketones like this compound, derivatization is often required.
-
Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
To 1 mL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., MSTFA/NH4I/dithioerythritol) and heat to form a volatile derivative.[7]
-
-
Chromatographic Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for steroid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a period.
-
Injection Mode: Splitless injection is commonly used for trace analysis.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Monitored Ions: Specific ions characteristic of the derivatized this compound and internal standard are monitored.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method.
LC-MS/MS Analytical Workflow
GC-MS Analytical Workflow
Conclusion and Recommendations
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound in biological matrices.
-
LC-MS/MS is often preferred for its high sensitivity, high throughput, and the ability to analyze the compound in its native form without derivatization. This simplifies the sample preparation process and reduces potential sources of variability.
-
GC-MS is a well-established and cost-effective technique. While it often requires a derivatization step for steroidal ketones, this can lead to excellent chromatographic resolution and high sensitivity.
The choice between these methods will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation. For an inter-laboratory validation study, it is crucial to have a clearly defined and standardized protocol for sample preparation, instrument calibration, and data analysis to ensure consistency and comparability of results across different sites. Regardless of the method chosen, a thorough validation according to regulatory guidelines is essential to ensure the reliability of the analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Experimental and statistical protocol for the effective validation of chromatographic analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cholestan-3-one and Olesoxime on Neuromuscular Junction Function
An Objective Guide for Researchers in Neuropharmacology and Drug Development
The neuromuscular junction (NMJ) serves as the critical synapse for motor neuron communication with skeletal muscle fibers, and its dysfunction is a hallmark of numerous debilitating neurodegenerative diseases. Consequently, therapeutic agents that can preserve or enhance NMJ integrity and function are of significant interest. This guide provides a comparative analysis of two such agents, Cholestan-3-one and olesoxime (B7910238), based on available experimental data. Both are cholesterol-related molecules, yet they exhibit markedly different, often opposing, effects on the synaptic vesicle cycle and neurotransmitter release at the presynaptic terminal.
Comparative Analysis of Preclinical Data
Experimental evidence, primarily from ex vivo studies on amphibian and murine neuromuscular junctions, reveals a stark contrast in the pharmacological effects of olesoxime and this compound. Olesoxime generally acts as a potentiator of synaptic transmission, particularly under high-frequency stimulation, whereas this compound acts as an inhibitor.
| Parameter | Olesoxime | This compound | Source |
| Evoked Neurotransmitter Release (Single Stimulus) | Slightly increased | Reduced | [1] |
| Synaptic Depression (High-Frequency Stimulation) | Significantly reduced | Increased depression of EPC amplitude | [1][2] |
| Synaptic Vesicle Pool Size | Increased number of vesicles in exo-endocytosis | Reduced number of vesicles actively recruited | [1][2] |
| Synaptic Vesicle Recycling Rate | Increased | No change | [1] |
| Spontaneous Neurotransmitter Release (MEPPs) | No significant effect reported | No impact on amplitude or frequency | [2] |
| Effect on Lipid Raft Stability | Increased stability (increased CTxB staining) | Decreased stability (reduced CTxB staining) | [1] |
EPC: End-plate Current; MEPP: Miniature End-plate Potential; CTxB: Cholera toxin B-subunit (a marker for lipid rafts).
Mechanisms of Action: Divergent Pathways
The distinct effects of these two structurally similar oxysterols stem from their different molecular targets and mechanisms of action.
Olesoxime: A Mitochondrial Stabilizer
Olesoxime is a cholesterol-like compound that exerts its neuroprotective effects by targeting the mitochondria.[3][4][5] It interacts with components of the mitochondrial permeability transition pore (mPTP), a channel whose opening can lead to cell death.[5][6] Specifically, olesoxime binds to the voltage-dependent anion channel (VDAC) and the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[5][6] By stabilizing these components, olesoxime helps to preserve mitochondrial integrity and function, which is crucial for the high energy demands of the presynaptic terminal, thereby supporting sustained neurotransmitter release and vesicle recycling.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of synaptic function and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol and the Safety Factor for Neuromuscular Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synaptic vesicle cycle | Nonet Lab | Washington University in St. Louis [sites.wustl.edu]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Cholestan-3-one: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount for ensuring personal safety and environmental protection. This guide provides detailed disposal procedures for Cholestan-3-one, drawing from safety data sheets of the compound and its structural analogs. It is crucial to handle this compound with the understanding that it should be treated as a chemical waste product and managed in accordance with institutional, local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Inspect gloves for integrity before use. Employ proper glove removal techniques to prevent skin contact.[1]
-
Eye Protection: Wear safety glasses with side-shields or goggles.[1]
-
Lab Coat: A standard laboratory coat should be worn.[1]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. However, if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]
In Case of a Spill:
-
Avoid the generation of dust.[1]
-
Ventilate the area of the spill.[1]
-
Carefully sweep up the solid material.[1]
-
Place the collected material into a suitable, labeled container for disposal.[1]
Step-by-Step Disposal Protocol
The following protocol is based on best practices for the disposal of chemical compounds of this nature. Always prioritize your institution's specific waste disposal guidelines.
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Waste Collection:
-
Solid Waste: Place the container with solid this compound into a larger, compatible container designated for chemical waste.[1]
-
Contaminated Materials: Any materials used to clean up spills or that are otherwise contaminated (e.g., gloves, weighing paper) should also be placed in a designated chemical waste container.[1]
-
-
Professional Disposal:
Summary of Safety and Handling Data
| Parameter | Information | Source |
| Appearance | White crystalline powder | [2] |
| Stability | Stable under normal conditions | [2] |
| Incompatible Materials | Strong oxidizing agents | [2][3] |
| Primary Hazard | Not classified as hazardous, but should be handled with care as a chemical waste product. | [2][3] |
| Personal Protective Equipment | Safety glasses/goggles, lab coat, chemical-resistant gloves. | [1][2] |
| Spill Procedure | Avoid dust generation, ventilate, sweep up, and place in a labeled container for disposal. | [1] |
Experimental Protocols
The reviewed safety data sheets and disposal guides do not cite specific experimental protocols for the chemical neutralization or deactivation of this compound. The standard and recommended procedure is the collection and disposal of the chemical waste through a certified hazardous waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Operational Guide for Handling Cholestan-3-one
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Cholestan-3-one. The following procedures are based on established best practices for handling laboratory chemicals, especially where toxicological data is limited.
Hazard Assessment
While some safety data sheets (SDS) do not classify this compound as hazardous under the 2012 OSHA Hazard Communication Standard, others indicate potential for irritation and other health effects.[1][2] The toxicological properties of this substance have not been fully investigated.[2] Therefore, a cautious approach is essential. One safety data sheet for a related compound, 4-Cholesten-3-one, indicates it may cause long-lasting harmful effects to aquatic life.[3]
Potential Health Effects:
-
Skin Contact: May result in irritation, characterized by itching, scaling, reddening, or blistering.[2][3]
-
Inhalation: May lead to irritation of the respiratory system.[2][3]
-
Ingestion: May cause gastrointestinal irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The required level of protection depends on the specific task being performed.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety glasses with side shields or chemical splash goggles.[4] | Nitrile gloves (inspect prior to use).[4] | Laboratory coat.[4] | Recommended to handle in a chemical fume hood. If not possible, an N95 respirator may be considered.[4] |
| Handling Open Containers | Chemical splash goggles.[4] | Nitrile gloves (inspect prior to use).[4] | Laboratory coat.[4] | Work in a certified chemical fume hood.[4] |
| Cleaning Spills | Chemical splash goggles and a face shield.[4] | Heavy-duty nitrile or butyl rubber gloves.[4] | Chemical-resistant apron or coveralls over a laboratory coat.[4] | An air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size.[4] |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles.[4][5] | Nitrile gloves.[4][5] | Laboratory coat.[4][5] | Not generally required if handling sealed waste containers.[4] |
Operational and Disposal Plans
Safe Handling Protocol (Step-by-Step)
-
Preparation and Inspection:
-
Before starting any work, ensure that a safety shower and an eyewash fountain are readily accessible.[3]
-
Work in a well-ventilated area, preferably a certified chemical fume hood.[1][4]
-
Inspect all PPE for integrity before use, particularly gloves.[5]
-
Verify that the container of this compound is intact and properly labeled.
-
-
Handling the Compound:
Spill Response
-
Immediate Actions:
-
Containment and Cleanup:
Disposal Protocol
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[3]
-
Waste Collection:
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings.[7]
-
-
Final Disposal:
Emergency First Aid Procedures
In case of exposure, follow these immediate steps and seek medical attention.
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
